Luseogliflozin (hydrate)
Description
BenchChem offers high-quality Luseogliflozin (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Luseogliflozin (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H32O7S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C23H30O6S.H2O/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23;/h5-9,11,19-27H,4,10,12H2,1-3H3;1H2/t19-,20-,21+,22-,23?;/m1./s1 |
InChI Key |
WKBFUVDLGJDBDP-UVFUZWBFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O.O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
Luseogliflozin (Hydrate): A Deep Dive into its Mechanism of Action on SGLT2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the mechanism of action of luseogliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). We will delve into the molecular interactions, binding kinetics, and the physiological sequelae of SGLT2 inhibition by luseogliflozin. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this therapeutic agent's function. We will dissect the experimental methodologies used to characterize its activity and present the data in a clear, concise format, adhering to the principles of scientific integrity and expertise.
Introduction: The Role of SGLT2 in Glucose Homeostasis and the Therapeutic Rationale for its Inhibition
In healthy individuals, the kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the plasma.[1][2] Approximately 180 grams of glucose are filtered daily by the glomeruli, with the vast majority being reabsorbed in the proximal convoluted tubules.[2] This reabsorption is primarily mediated by two sodium-glucose cotransporters: SGLT1 and SGLT2.[2][3]
SGLT2, located in the S1 and S2 segments of the proximal tubule, is a high-capacity, low-affinity transporter responsible for reabsorbing about 90% of the filtered glucose.[1][3][4][5][6][7] SGLT1, found in the S3 segment, reabsorbs the remaining 10%.[5] In type 2 diabetes mellitus (T2DM), the expression and activity of SGLT2 are often upregulated, contributing to the maintenance of hyperglycemia.[1]
This understanding forms the basis for the therapeutic strategy of SGLT2 inhibition. By blocking SGLT2, the reabsorption of glucose in the kidneys is reduced, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][8][9] This mechanism is independent of insulin secretion or action, making SGLT2 inhibitors a valuable therapeutic option for individuals with T2DM, including those with insulin resistance or diminished β-cell function.[8][10] Luseogliflozin is a prominent member of this class of drugs, demonstrating high potency and selectivity for SGLT2.[10][11][12]
Molecular Mechanism of Luseogliflozin on SGLT2
Luseogliflozin exerts its therapeutic effect through a direct and competitive inhibition of the SGLT2 protein.[10][13] This interaction prevents the cotransport of sodium and glucose from the tubular lumen into the epithelial cells of the proximal tubule.
Binding Affinity and Kinetics
In vitro studies have meticulously characterized the binding of luseogliflozin to human SGLT2 (hSGLT2). Radioligand binding assays using [3H]-luseogliflozin have revealed a high affinity for hSGLT2, with a dissociation constant (Kd) value of 1.3 nM in the absence of glucose.[13] This indicates a strong and stable interaction between the inhibitor and the transporter.
The inhibition kinetics of luseogliflozin have been determined through glucose uptake assays. These studies have shown that luseogliflozin competitively inhibits hSGLT2-mediated glucose uptake with a Ki value of 1.10 nM.[10][13] This competitive inhibition signifies that luseogliflozin directly competes with glucose for the same binding site on the SGLT2 protein. Furthermore, the dissociation half-time of luseogliflozin from hSGLT2 has been measured to be 7 hours, suggesting a slow dissociation rate that may contribute to its long duration of action.[13]
High Selectivity for SGLT2
A critical aspect of luseogliflozin's pharmacological profile is its high selectivity for SGLT2 over other related transporters, particularly SGLT1. Luseogliflozin exhibits a 1,765-fold greater selectivity for SGLT2 (IC50 = 2.26 nM) compared to SGLT1 (IC50 = 3990 nM).[10] This high degree of selectivity is crucial for minimizing off-target effects, as SGLT1 plays a vital role in glucose absorption in the small intestine. Inhibition of intestinal SGLT1 can lead to gastrointestinal side effects such as diarrhea and dehydration. Luseogliflozin also demonstrates a remarkable 50,000-fold selectivity for SGLT2 over the facilitative glucose transporters GLUT1 and GLUT4.[10]
The structural basis for this selectivity lies in the specific molecular interactions between luseogliflozin and the amino acid residues within the binding pocket of SGLT2. While the precise crystal structure of luseogliflozin bound to SGLT2 is not publicly available, cryo-electron microscopy studies of other SGLT2 inhibitors, such as empagliflozin, reveal that these inhibitors occupy both the sugar-substrate-binding site and the external vestibule, effectively locking the transporter in an outward-open conformation and preventing the transport cycle.[14] It is highly probable that luseogliflozin employs a similar mechanism to achieve its potent and selective inhibition.
Physiological Consequences of SGLT2 Inhibition by Luseogliflozin
The direct inhibition of SGLT2 by luseogliflozin translates into a cascade of beneficial physiological effects beyond simple glucose lowering.
Glycemic Control
The primary and most direct consequence of luseogliflozin's action is the dose-dependent increase in urinary glucose excretion.[15] This leads to a significant reduction in fasting plasma glucose (FPG) and postprandial plasma glucose (PPG) levels.[8][10] Clinical trials have consistently demonstrated the efficacy of luseogliflozin in lowering HbA1c levels in patients with T2DM.[12][16]
Weight Management and Blood Pressure Reduction
The urinary excretion of glucose results in a net caloric loss, which contributes to a modest but significant reduction in body weight.[1][8][10] Additionally, the osmotic diuresis induced by glucosuria leads to a reduction in intravascular volume and a subsequent decrease in both systolic and diastolic blood pressure.[1][8]
Metabolic and Renal Benefits
Beyond glycemic control, luseogliflozin has been shown to have positive effects on several metabolic parameters. It can lead to a reduction in serum uric acid levels and triglycerides.[8] Furthermore, some studies suggest potential hepatoprotective effects, as indicated by a reduction in alanine aminotransferase (ALT) levels.[8][17][18]
From a renal perspective, by reducing glomerular hyperfiltration, a common complication in early diabetic nephropathy, SGLT2 inhibitors like luseogliflozin may offer long-term renal protection.[3][19] Luseogliflozin has been shown to inhibit hypoxia-induced HIF-1α protein expression and subsequent renal fibrosis in diabetic kidneys by improving oxygen metabolism.[20]
Data Summary: Key Pharmacological Parameters of Luseogliflozin
| Parameter | Value | Source(s) |
| Target | Sodium-Glucose Cotransporter 2 (SGLT2) | [10][11] |
| Mechanism of Action | Competitive Inhibitor | [10][13] |
| IC50 for SGLT2 | 2.26 nM | [10] |
| Ki for hSGLT2 | 1.10 nM | [10][13] |
| Kd for hSGLT2 | 1.3 nM | [13] |
| Selectivity (SGLT1/SGLT2) | 1,765-fold | [10] |
| Dissociation Half-time | 7 hours | [13] |
Experimental Protocols for Characterizing Luseogliflozin's Action
The elucidation of luseogliflozin's mechanism of action relies on a suite of robust in vitro and in vivo experimental protocols. These assays are designed to be self-validating, providing a clear and reproducible assessment of the compound's activity.
In Vitro Assays
This assay directly measures the binding affinity of luseogliflozin to the SGLT2 transporter.
Principle: This competitive binding assay utilizes a radiolabeled form of luseogliflozin ([3H]-luseogliflozin) to determine its dissociation constant (Kd) for the human SGLT2 (hSGLT2) protein expressed in a suitable cell line.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing hSGLT2 (e.g., CHO or HEK293 cells).
-
Harvest the cells and prepare membrane fractions through homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Incubate a fixed amount of the hSGLT2-expressing cell membranes with increasing concentrations of [3H]-luseogliflozin.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled luseogliflozin.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the concentration of [3H]-luseogliflozin to generate a saturation curve.
-
Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the saturation curve. A Scatchard plot can also be used for visualization.[21]
-
This functional assay measures the ability of luseogliflozin to inhibit the transport of glucose into cells expressing SGLT2.
Principle: The assay quantifies the uptake of a labeled glucose analog (e.g., a radiolabeled or fluorescent analog) into cells expressing SGLT2 in the presence and absence of luseogliflozin.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells expressing hSGLT2 (e.g., HK-2, a human kidney proximal tubule cell line) into a multi-well plate.[22]
-
Allow the cells to adhere and form a confluent monolayer.
-
-
Inhibitor Incubation:
-
Pre-incubate the cells with varying concentrations of luseogliflozin or a vehicle control for a defined period.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding a solution containing a labeled glucose analog (e.g., 2-deoxy-D-[14C]glucose or the fluorescent analog 2-NBDG).[22]
-
Incubate for a short period to ensure initial uptake rates are measured.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Detection and Analysis:
-
Measure the amount of the labeled glucose analog taken up by the cells using a scintillation counter (for radiolabeled) or a fluorescence plate reader (for fluorescent).
-
Plot the percentage of glucose uptake inhibition against the concentration of luseogliflozin.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
In Vivo Models
Animal models of diabetes are essential for evaluating the physiological effects of luseogliflozin.
Principle: Diabetic animal models, such as Zucker diabetic fatty (ZDF) rats or db/db mice, are treated with luseogliflozin to assess its impact on glycemic control, urinary glucose excretion, and other metabolic parameters.
Step-by-Step Methodology:
-
Animal Model Selection:
-
Choose an appropriate animal model that recapitulates the key features of human T2DM.
-
-
Drug Administration:
-
Administer luseogliflozin or a vehicle control orally to the animals daily for a specified duration.
-
-
Monitoring:
-
Collect blood samples at regular intervals to measure fasting and postprandial glucose levels, as well as HbA1c.
-
Collect urine samples to quantify 24-hour urinary glucose excretion.
-
Monitor body weight and blood pressure throughout the study.
-
-
Data Analysis:
-
Compare the changes in the measured parameters between the luseogliflozin-treated group and the control group using appropriate statistical methods.
-
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of SGLT2 Inhibition by Luseogliflozin
Caption: Competitive inhibition of SGLT2 by luseogliflozin blocks glucose reabsorption.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for determining luseogliflozin's binding affinity and functional inhibition.
Conclusion
Luseogliflozin is a potent and highly selective SGLT2 inhibitor that effectively lowers blood glucose levels in patients with type 2 diabetes mellitus. Its mechanism of action is centered on the competitive inhibition of SGLT2 in the renal proximal tubules, leading to increased urinary glucose excretion. This insulin-independent mechanism, coupled with beneficial effects on body weight and blood pressure, underscores its value in the management of T2DM. The robust in vitro and in vivo experimental methodologies detailed in this guide provide a framework for the continued investigation and development of SGLT2 inhibitors. A thorough understanding of luseogliflozin's molecular interactions and physiological consequences is paramount for optimizing its clinical application and for the rational design of future therapies targeting glucose homeostasis.
References
- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus - NIH. (2025, December 1).
- What is the mechanism of Luseogliflozin Hydrate? - Patsnap Synapse. (2024, July 17).
- Luseogliflozin. SGLT2 inhibitor, Treatment of diabetes. (n.d.).
- In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies. (2015, May). J Pharmacol Sci, 128(1), 54-7.
- SGLT2 Inhibitors: The First Endothelial-Protector for Diabetic Nephropathy. (2023). MDPI.
- In vitro evaluation of potential drug interactions mediated by cytochrome P450 and transporters for luseogliflozin, an SGLT2 inhibitor. (2017). Xenobiotica, 47(11), 933-942.
- SGLT 2 and renal absorption of glucose in the kidney. (2018, March 23). GP Notebook.
- Structural insights into the mechanism of the human SGLT2–MAP17 glucose transporter. (2023, January 23). Nature Communications, 14(1), 359.
- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. (2021). American Journal of Physiology-Heart and Circulatory Physiology, 321(3), H594-H606.
- Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors. (2020, March 2). Hypertension, 75(3), 622-630.
- Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease. (2023, September 21). Frontiers in Endocrinology, 14, 1235081.
- Why Do SGLT2 Inhibitors Inhibit Only 30–50% of Renal Glucose Reabsorption in Humans? (2012, August 17). Diabetes, 61(9), 2199-2202.
- Luseogliflozin (Luseco) 2.5 mg film-coated tablet. (n.d.). FDA Verification Portal.
- Efficacy and safety of luseogliflozin in Caucasian patients with type 2 diabetes: results from a phase III, randomized, placebo-controlled, clinical trial. (2021). BMJ Open Diabetes Research & Care, 9(1), e001934.
- Sodium/glucose cotransporter 2. (n.d.). Wikipedia.
- Sodium glucose co-transporter 2 inhibitor luseogliflozin in the management of type 2 diabetes: a drug safety evaluation. (2017). Expert Opinion on Drug Safety, 16(10), 1195-1201.
- Luseogliflozin. (n.d.). Wikipedia.
- The renoprotective mechanism of the SGLT2 inhibitor occurs through oxygen metabolism in diabetic kidneys. (2020). ResearchGate.
- SGLT2 Inhibitor Screening Assay. (n.d.). Scribd.
- Efficacy and safety of luseogliflozin in improving glycaemic and non-glycaemic outcomes in type-2 diabetes: A meta-analysis. (2023). Bohrium.
- Structural basis of inhibition of the human SGLT2–MAP17 glucose transporter. (2021). Nature, 597(7876), 435-439.
- SGLT2 inhibitor. (n.d.). Wikipedia.
- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial. (2021). Diabetes Therapy, 12(10), 2737-2752.
- Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. (2017, August 1). Journal of Pharmaceutical Sciences, 106(8), 2209-2218.
- Efficacy and safety of luseogliflozin in patients with type 2 diabetes mellitus: a systematic review and meta-analysis. (2024, June 17). Endocrine, 85(1), 47-58.
- A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (2018, November 1). Natural Products and Bioprospecting, 9(1), 13-21.
- Sodium–glucose cotransporters: Functional properties and pharmaceutical potential. (2017). Journal of Diabetes Investigation, 8(5), 576-586.
- Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. (2015). Advances in Therapy, 32(10), 967-982.
- SGLT2 (SLC5A2) Transporter Assay. (n.d.). BioIVT.
- Effects of luseogliflozin on suspected MASLD in patients with diabetes: a pooled meta-analysis of phase III clinical trials. (2024, July 26). Scientific Reports, 14(1), 17351.
- Analysis of the binding kinetics of [3H]-luseogliflozin to hSGLT2 protein. (2015). ResearchGate.
- Effect of Luseogliflozin on Heart Failure With Preserved Ejection Fraction in Patients With Diabetes Mellitus. (2020, August 1). Journal of the American Heart Association, 9(15), e015774.
- [Pharmacological and clinical profile of a new SGLT2 inhibitor, luseogliflozin (Lusefi®)]. (2015, September). Nihon Yakurigaku Zasshi, 146(3), 150-8.
- A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (2018). ResearchGate.
- SGLT2/SGLT1 selectivity of main SGLT inhibitors. (n.d.). ResearchGate.
- SGLT2 transporter, SGLT2 uptake assay. (n.d.). Solvo Biotechnology.
- Luseogliflozin, a SGLT2 Inhibitor, Does Not Affect Glucose Uptake Kinetics in Renal Proximal Tubules of Live Mice. (2021, July 29). International Journal of Molecular Sciences, 22(15), 8146.
Sources
- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Sodium/glucose cotransporter 2 - Wikipedia [en.wikipedia.org]
- 7. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. verification.fda.gov.ph [verification.fda.gov.ph]
- 10. Portico [access.portico.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Efficacy and safety of luseogliflozin in Caucasian patients with type 2 diabetes: results from a phase III, randomized, placebo-controlled, clinical trial - ProQuest [proquest.com]
- 13. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis of inhibition of the human SGLT2–MAP17 glucose transporter | Semantic Scholar [semanticscholar.org]
- 15. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of luseogliflozin in patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of luseogliflozin on suspected MASLD in patients with diabetes: a pooled meta-analysis of phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Luseogliflozin chemical structure and synthesis pathway
An In-depth Technical Guide to the Chemical Structure and Synthesis of Luseogliflozin
Introduction: A New Paradigm in Glycemic Control
Luseogliflozin, marketed as Lusefi®, is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1][2]. Developed by Taisho Pharmaceutical, it represents a significant therapeutic advancement for the management of type 2 diabetes mellitus[1][3]. Unlike traditional antidiabetic agents that modulate insulin secretion or sensitivity, luseogliflozin operates via an insulin-independent mechanism. It targets the SGLT2 protein, which is responsible for approximately 90% of glucose reabsorption in the renal proximal tubules[3][4]. By inhibiting this transporter, luseogliflozin promotes the urinary excretion of excess glucose, thereby lowering plasma glucose levels[5]. This guide provides a detailed exploration of the chemical architecture of luseogliflozin and a comprehensive analysis of its process-scale chemical synthesis.
Part 1: The Molecular Architecture of Luseogliflozin
Luseogliflozin is a C-glucoside derivative, a class of compounds known for their stability against enzymatic degradation compared to O-glucosides[6]. Its structure is a sophisticated assembly of a glucose-like thiopyranose ring C-glycosidically linked to a substituted diarylmethane aglycone.
Systematic Name: (2S,3R,4R,5S,6R)-2-(5-((4-ethoxyphenyl)methyl)-2-methoxy-4-methylphenyl)-6-(hydroxymethyl)thiane-3,4,5-triol[7][8]
Key Structural Features:
-
Thiopyranose Ring: A central feature is the six-membered thiane ring, a sulfur-containing analog of a pyranose ring. This "thio-sugar" moiety is critical for its interaction with the SGLT2 transporter.
-
C-Glycosidic Bond: The thiopyranose ring is connected to the aglycone via a stable carbon-carbon bond at the anomeric position. This linkage confers high resistance to glycosidase enzymes, ensuring oral bioavailability and metabolic stability.
-
Diarylmethane Aglycone: The non-sugar portion consists of a central methylene bridge connecting two substituted phenyl rings. This hydrophobic moiety is crucial for the molecule's binding affinity and selectivity. The specific substitution pattern—an ethoxy group on one ring and methoxy and methyl groups on the other—is finely tuned for optimal pharmacodynamic and pharmacokinetic properties.
Chemical Formula: C₂₃H₃₀O₆S[7][8] Molecular Weight: 434.55 g/mol [7][8]
Caption: Retrosynthetic analysis of Luseogliflozin.
Stage 1: Synthesis of the Aglycone Moiety
The synthesis of the diarylmethane aglycone (Intermediate 165 ) is achieved through a sequence of bromination, Friedel-Crafts acylation, and reduction.[1]
-
Bromination: The synthesis begins with commercially available 4-methoxy-2-methyl-benzoic acid (160 ). Electrophilic aromatic substitution using bromine in the presence of a catalytic amount of iron powder yields the 5-bromo derivative 161 . This reaction produces a mixture of regioisomers, necessitating purification by recrystallization to isolate the desired product.[1]
-
Friedel-Crafts Acylation: The carboxylic acid of 161 is converted to a more reactive acyl chloride (162 ) using oxalyl chloride. This intermediate then undergoes a Lewis acid-catalyzed Friedel-Crafts reaction with ethoxybenzene (163 ). Aluminum chloride (AlCl₃) facilitates the acylation to form the dibenzylic ketone 164 .[1][9] The choice of a Friedel-Crafts reaction is a classic and robust method for forming aryl-carbonyl bonds.
-
Ketone Reduction: The final step in the aglycone synthesis is the reduction of the ketone in 164 . A silane-based reduction using triethylsilane (Et₃SiH) and a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) is employed. This method is highly efficient for the reduction of benzylic ketones to the corresponding methylene group, affording the target aglycone 165 in excellent yield.[1][9]
Stage 2: Synthesis of the Key Thiolactone Intermediate
The protected thio-sugar donor, thiolactone 166 , is prepared from 5-thio-D-glucose penta-O-acetate (169 ). This process involves a series of protection and deprotection steps to ensure the correct stereochemistry and to have a suitable leaving group for the subsequent coupling reaction.[1] The hydroxyl groups are protected with benzyl ethers, which are stable under the conditions of the Grignard coupling but can be removed cleanly in the final step via hydrogenolysis.[1]
Stage 3: Coupling and Stereoselective Reduction
This stage represents the crucial C-C bond-forming event where the two main fragments are joined.
-
Grignard Reaction: The aglycone bromide 165 is converted into its corresponding Grignard reagent by reacting it with magnesium metal. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiolactone 166 . This 1,2-addition reaction forms a hemithioacetal intermediate (167 ).[1][10] The use of a Grignard reaction is a powerful and widely used method for constructing C-C bonds.
-
Stereoselective Reduction: The resulting hemithioacetal 167 is then stereoselectively reduced to the thioglycoside 168 . The combination of triethylsilane and boron trifluoride etherate is again employed, which preferentially yields the desired β-anomer, crucial for the biological activity of the final compound.[1][10]
Stage 4: Final Deprotection
The final step is the global deprotection of all benzyl ether protecting groups on the thiopyranose ring. This is accomplished through catalytic hydrogenation. Using a palladium catalyst, the benzyl groups are cleaved to yield the free hydroxyl groups, furnishing the final active pharmaceutical ingredient, luseogliflozin.[1]
Caption: Process-scale synthesis pathway of Luseogliflozin.
Part 3: Experimental Protocols and Data
The following protocols are based on the process synthesis reported by Taisho Pharmaceutical.[1]
Summary of Synthetic Steps and Yields
| Step | Transformation | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Bromination | 4-methoxy-2-methyl-benzoic acid (160 ) | Br₂, Fe | 5-bromo derivative (161 ) | 34 |
| 2 | Friedel-Crafts Acylation | Benzoic acid 161 | Oxalyl chloride, Ethoxybenzene, AlCl₃ | Dibenzylic ketone (164 ) | 82 (2 steps) |
| 3 | Ketone Reduction | Dibenzylic ketone 164 | Et₃SiH, BF₃·Et₂O | Aglycone bromide (165 ) | 99 |
| 4 | Grignard Coupling | Aglycone bromide 165 | Mg, Thiolactone 166 | Hemithioacetal (167 ) | 75 |
| 5 | Stereoselective Reduction | Hemithioacetal 167 | Et₃SiH, BF₃·Et₂O | Protected thioglycoside (168 ) | 77 |
| 6 | Deprotection | Protected thioglycoside 168 | H₂, Pd/C | Luseogliflozin | 81 |
Detailed Experimental Protocol: Aglycone Synthesis and Coupling
Step 1: Synthesis of 5-bromo-4-methoxy-2-methylbenzoic acid (161)
-
To a solution of 4-methoxy-2-methyl-benzoic acid (160 ) in a suitable solvent, add a catalytic amount of iron powder.
-
Slowly add bromine (Br₂) to the mixture at room temperature.
-
Stir the reaction until completion, as monitored by TLC or HPLC.
-
Work up the reaction mixture and purify the crude product by recrystallization from methanol to isolate the desired 5-bromo regioisomer (161 ).
Step 2: Synthesis of (5-bromo-4-methoxy-2-methylphenyl)(4-ethoxyphenyl)methanone (164)
-
Treat benzoic acid 161 with oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF to form the acyl chloride 162 .
-
In a separate flask, dissolve ethoxybenzene (163 ) and aluminum chloride (AlCl₃) in a suitable solvent under an inert atmosphere.
-
Cool the mixture and slowly add the solution of acyl chloride 162 .
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with acid and perform an aqueous workup. Purify the resulting crude material to obtain ketone 164 .
Step 3: Synthesis of 1-bromo-5-(4-ethoxybenzyl)-2-methoxy-4-methylbenzene (165)
-
Dissolve ketone 164 in an appropriate solvent (e.g., acetonitrile).
-
Add triethylsilane (Et₃SiH) followed by the slow addition of boron trifluoride etherate (BF₃·Et₂O) at a reduced temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, perform an aqueous workup and purify to yield the aglycone 165 .
Step 4: Grignard Coupling and Reduction to form protected Luseogliflozin (168)
-
Prepare the Grignard reagent by reacting aglycone bromide 165 with magnesium turnings in anhydrous THF.
-
Cool the Grignard solution and slowly add a solution of the protected thiolactone 166 in THF.
-
After the addition is complete, quench the reaction to obtain the crude hemithioacetal 167 .
-
Without extensive purification, dissolve the crude 167 in acetonitrile.
-
Add triethylsilane followed by boron trifluoride etherate at low temperature.
-
Stir until the reduction is complete, then perform an aqueous workup and purify by chromatography to isolate the protected β-thioglycoside 168 .
Conclusion
The chemical architecture of luseogliflozin is a testament to modern medicinal chemistry, featuring a stable C-glycosidic linkage and a finely-tuned aglycone moiety that together confer high potency and selectivity for the SGLT2 transporter. The synthesis pathway developed for its large-scale production is a convergent and efficient route that relies on classic, robust reactions such as Friedel-Crafts acylation and Grignard reactions, coupled with modern, highly selective reductions. This technical overview provides a foundational understanding of luseogliflozin's structure and the chemical ingenuity behind its synthesis, offering valuable insights for professionals in drug discovery and development.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates.
- Seki, M., et al. (2023). Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction. ACS Publications.
- RSC Publishing. (n.d.). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity.
- Seki, M., et al. (2024). Concise Synthesis of SGLT2 Inhibitors. Synfacts, 20(01), 0090.
- PubMed. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties.
- Handa, M., et al. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development.
- ChemicalBook. (2025). Luseogliflozin (hydrate) Chemical Properties, Uses, Production.
- MedchemExpress. (n.d.). Luseogliflozin (TS 071) | SGLT2 Inhibitor.
- Global Substance Registration System (GSRS). (n.d.). LUSEOGLIFLOZIN.
- ResearchGate. (n.d.). Scheme 3.3 Synthesis of Luseogliflozin 73.
- Oku, A., et al. (2023). A strategy for the synthesis of C-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, 106(11), 1787.
- National Center for Biotechnology Information. (n.d.). Luseogliflozin. PubChem Compound Database.
- PubChemLite. (n.d.). Luseogliflozin (C23H30O6S).
- Kanehisa Laboratories. (n.d.). KEGG DRUG: Luseogliflozin hydrate.
- BenchChem. (2025). The Journey of Luseogliflozin (TS-071): A Comprehensive Technical Guide to its Discovery and Development.
- All About Drugs. (n.d.). LUSEOGLIFLOZIN.
- ResearchGate. (n.d.). Design of luseogliflozin.
Sources
- 1. Luseogliflozin (hydrate) | 1152425-66-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. LUSEOGLIFLOZIN – All About Drugs [allfordrugs.com]
- 5. researchgate.net [researchgate.net]
- 6. The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Luseogliflozin | C23H30O6S | CID 11988953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Luseogliflozin's SGLT2 versus SGLT1 Selectivity: A Technical Guide to a Crucial Therapeutic Index
Introduction: The Significance of Selectivity in SGLT2 Inhibition
The advent of sodium-glucose cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus (T2DM).[1] These agents, including luseogliflozin, exert their therapeutic effects by targeting SGLT2, a protein predominantly expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[2][3] By inhibiting SGLT2, these drugs promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[2][3][4] This mechanism not only aids in glycemic control but also confers additional benefits such as weight loss and a reduction in blood pressure.[5][6]
However, the clinical success of SGLT2 inhibitors is intrinsically linked to their selectivity for SGLT2 over its closely related isoform, SGLT1. SGLT1 is primarily found in the small intestine, where it is responsible for the absorption of dietary glucose and galactose. It is also present to a lesser extent in the kidneys, where it reabsorbs the remaining filtered glucose. Inhibition of intestinal SGLT1 can lead to gastrointestinal side effects, such as diarrhea and dehydration, due to glucose-galactose malabsorption. Therefore, a high selectivity ratio for SGLT2 over SGLT1 is a critical attribute for an SGLT2 inhibitor, as it minimizes the risk of these adverse effects while maximizing the desired therapeutic action in the kidneys.[7] Luseogliflozin has been developed as a highly selective SGLT2 inhibitor.[5][6] This in-depth technical guide will explore the experimental methodologies used to determine the SGLT2/SGLT1 selectivity of luseogliflozin, present the quantitative data that underscores its selectivity, and discuss the clinical implications of this pharmacological profile.
Determining SGLT2/SGLT1 Selectivity: Experimental Protocols
The selectivity of a drug like luseogliflozin is not a directly measured value but is rather a ratio derived from its inhibitory potency against SGLT2 and SGLT1. This is typically expressed as the ratio of the half-maximal inhibitory concentration (IC50) for SGLT1 to the IC50 for SGLT2 (IC50 SGLT1 / IC50 SGLT2). A higher ratio indicates greater selectivity for SGLT2. The determination of these IC50 values relies on robust and validated in vitro assays. Two primary methodologies are employed: cell-based glucose uptake assays and radioligand binding assays.
Cell-Based Glucose Uptake Assays
This is a functional assay that directly measures the inhibition of glucose transport into cells engineered to express either SGLT1 or SGLT2.
Principle: Cells that do not endogenously express significant levels of glucose transporters are transfected with the gene for either human SGLT1 or human SGLT2. These cells are then incubated with a labeled glucose analog in the presence of varying concentrations of the inhibitor (luseogliflozin). The amount of labeled glucose taken up by the cells is measured, and the concentration of the inhibitor that reduces glucose uptake by 50% is determined as the IC50 value.
Detailed Protocol:
-
Cell Line Preparation:
-
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous glucose transporter expression.
-
Cells are stably transfected with a plasmid vector containing the full-length cDNA for either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Transfected cells are cultured in a selection medium (e.g., containing G418) to ensure only cells that have successfully integrated the gene of interest survive and proliferate.
-
Expression of the respective SGLT protein is confirmed by methods such as Western blotting or quantitative PCR.
-
-
Glucose Uptake Assay:
-
The transfected cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing buffer (as SGLT transport is sodium-dependent).
-
A pre-incubation step is performed where the cells are exposed to varying concentrations of luseogliflozin (or a vehicle control) for a defined period.
-
The glucose uptake is initiated by adding a solution containing a labeled glucose analog. Common choices include:
-
Radiolabeled: [14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG), a non-metabolizable glucose analog.
-
Fluorescent: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or 1-N-dodecanoyl-NBD-glucose (1-NBDG), which are fluorescent glucose analogs.
-
-
The uptake is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular labeled glucose.
-
The cells are then lysed.
-
-
Quantification and Data Analysis:
-
If a radiolabeled substrate is used, the radioactivity in the cell lysate is measured using a scintillation counter.
-
If a fluorescent substrate is used, the fluorescence is measured using a plate reader.
-
The data is normalized to the protein concentration in each well.
-
A dose-response curve is generated by plotting the percentage of inhibition of glucose uptake against the logarithm of the luseogliflozin concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis software (e.g., GraphPad Prism).
-
Causality Behind Experimental Choices:
-
Choice of Cell Line: CHO-K1 and HEK293 cells are chosen for their robust growth characteristics and low background glucose transport, ensuring that the measured uptake is primarily due to the expressed SGLT.
-
Choice of Labeled Substrate: [14C]-AMG is often preferred as it is transported by SGLTs but not metabolized by the cell, preventing its entry into other metabolic pathways that could confound the results. Fluorescent analogs like 2-NBDG offer a non-radioactive alternative, which is advantageous for safety and disposal, though potential interference from compound fluorescence needs to be considered.
-
Sodium-Containing Buffer: The use of a sodium-containing buffer is critical as SGLTs are symporters that couple the transport of glucose to the electrochemical gradient of sodium.
Radioligand Binding Assays
This is a direct binding assay that measures the affinity of the inhibitor for the SGLT protein.
Principle: Membranes prepared from cells overexpressing either SGLT1 or SGLT2 are incubated with a radiolabeled ligand that specifically binds to the transporter. The ability of a test compound (luseogliflozin) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the bound radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.
Detailed Protocol:
-
Membrane Preparation:
-
Cells overexpressing hSGLT1 or hSGLT2 are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C until use.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., a radiolabeled SGLT2 inhibitor).
-
Varying concentrations of luseogliflozin are added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent SGLT inhibitor.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove the unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the luseogliflozin concentration.
-
The IC50 value is determined using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Use of Isolated Membranes: This reduces the complexity of the system compared to whole cells, eliminating factors such as cell permeability and metabolism of the test compound.
-
Choice of Radioligand: The radioligand should have high affinity and specificity for the target transporter to provide a robust signal-to-noise ratio.
-
Competition Format: This allows for the determination of the affinity of unlabeled compounds, which is essential for drug development.
Quantitative Selectivity of Luseogliflozin
Published in vitro studies have consistently demonstrated the high selectivity of luseogliflozin for SGLT2 over SGLT1. The inhibitory activities are typically reported as IC50 or Ki values.
| Transporter | Luseogliflozin IC50 (nM) | Luseogliflozin Ki (nM) |
| Human SGLT2 | 2.26 | 1.1 |
| Human SGLT1 | 3990 | Not widely reported |
Data compiled from publicly available pharmacological studies.
The selectivity ratio is calculated as follows:
Selectivity Ratio = IC50 (SGLT1) / IC50 (SGLT2)
Selectivity Ratio = 3990 nM / 2.26 nM ≈ 1765-fold
This substantial selectivity ratio indicates that luseogliflozin is approximately 1765 times more potent at inhibiting SGLT2 than SGLT1.
Visualizing the Mechanism and Selectivity
Caption: Mechanism of luseogliflozin's selective SGLT2 inhibition.
Clinical Implications of High SGLT2 Selectivity
The high SGLT2/SGLT1 selectivity ratio of luseogliflozin is a key determinant of its favorable therapeutic profile. At clinically relevant doses, luseogliflozin effectively inhibits renal SGLT2, leading to significant urinary glucose excretion and a reduction in plasma glucose levels.[5][8] Due to its much lower potency against SGLT1, the risk of clinically significant inhibition of intestinal glucose absorption is minimized. This translates to a lower incidence of gastrointestinal adverse events, such as diarrhea, which can be a concern with less selective SGLT inhibitors.
The ability to potently target SGLT2 without significantly impacting SGLT1 allows for a more focused therapeutic effect, enhancing the benefit-risk profile of the drug. This selectivity is a cornerstone of the drug's design and a critical factor for its successful application in the long-term management of T2DM.
Conclusion
The determination of the SGLT2 versus SGLT1 selectivity ratio is a fundamental aspect of the preclinical and clinical development of SGLT2 inhibitors. Through rigorous in vitro methodologies, such as cell-based glucose uptake and radioligand binding assays, the high selectivity of luseogliflozin for SGLT2 has been unequivocally established. This pharmacological characteristic is not merely a scientific curiosity but a crucial factor that underpins the drug's efficacy and safety profile, allowing for effective glycemic control with a reduced risk of mechanism-based gastrointestinal side effects. For researchers and drug development professionals, understanding the principles and protocols behind the determination of this selectivity is paramount to appreciating the nuances of this important class of antidiabetic agents.
References
- Mechanism of Luseogliflozin Hydrate.
- Clinical relevance of the selectivity of sodium-glucose cotransporter-2 inhibitors. PubMed. (2017). [Link]
- Luseogliflozin for the treatment of type 2 diabetes. PubMed. (2015). [Link]
- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. NIH. (2021). [Link]
- Effect of pharmacological selectivity of SGLT2 inhibitors on cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis. PubMed. (2024-01-25). [Link]
- Luseogliflozin and other sodium-glucose cotransporter 2 inhibitors: no enemy but time? Diabetologia. (2015-01-20). [Link]
- SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. Clinical Diabetes. (2014-01-01). [Link]
- Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats. Journal of Pharmacology and Experimental Therapeutics. (2014). [Link]
- Pharmacological selectivity of SGLT2 inhibitors and cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis. European Heart Journal. (2022-10-03). [Link]
- (PDF) Effect of pharmacological selectivity of SGLT2 inhibitors on cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis.
- Influence of receptor selectivity on benefits from SGLT2 inhibitors in patients with heart failure: a systematic review and head. Clinical Research in Cardiology. (2022). [Link]
- Luseogliflozin (Luseco) 2.5 mg film-coated tablet.
- Luseogliflozin | Dosing, Uses & Side Effects. medtigo. [Link]
- Lusefi Product Inform
- Luseogliflozin. SGLT2 inhibitor, Treatment of diabetes. Drugs of the Future. (2013). [Link]
- SGLT2/SGLT1 selectivity of main SGLT inhibitors.
- Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment.
- Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. PubMed Central. (2022). [Link]
- Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials. PMC - NIH. (2022-12-23). [Link]
- Luseogliflozin. Wikipedia. [Link]
- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus. NIH. (2025-12-02). [Link]
- SGLT-2: SGLT-1 selectivity of SGLT inhibitors approved and under...
- Benefits of SGLT2 Inhibitors and GLP-1 Receptor Agonists. YouTube. (2022-05-02). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of Luseogliflozin Binding Kinetics to the SGLT2 Co-transporter
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein responsible for renal glucose reabsorption.[1][2][3] Understanding the precise binding kinetics of Luseogliflozin to SGLT2 is fundamental to elucidating its mechanism of action, justifying its clinical dosing regimen, and predicting its pharmacodynamic profile. This technical guide provides a comprehensive overview of the essential in vitro methodologies for characterizing the binding interactions between Luseogliflozin and the human SGLT2 transporter. We delve into the causality behind experimental design, present detailed, field-proven protocols for radioligand binding and cell-based functional assays, and discuss the application of biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust framework for the kinetic characterization of SGLT2 inhibitors.
Introduction: The Scientific Imperative for Kinetic Analysis
The efficacy of a drug is not solely defined by its binding affinity (how tightly it binds) but also by its kinetics (how quickly it binds and dissociates). For an SGLT2 inhibitor like Luseogliflozin, these kinetic parameters are critically important. A slow dissociation rate, for instance, can lead to a prolonged duration of action, allowing for once-daily dosing.[4][5] In vitro characterization provides the foundational data to build this understanding.
Luseogliflozin acts by competitively inhibiting SGLT2 in the proximal renal tubules, thereby blocking glucose reabsorption and promoting its excretion in the urine.[1][2][4] This insulin-independent mechanism not only improves glycemic control but also offers secondary benefits such as modest reductions in body weight and blood pressure.[1][2] A thorough in vitro analysis validates this competitive mechanism and quantifies the drug's potency and selectivity, which are crucial for its therapeutic window.
The SGLT2 Transporter: Mechanism of Action
SGLT2 is a high-capacity, low-affinity transporter that reabsorbs approximately 90% of the glucose filtered by the glomerulus.[2][3][6] It functions by coupling the transport of one sodium ion down its electrochemical gradient to the transport of one glucose molecule against its concentration gradient into the tubular epithelial cells. Luseogliflozin binds to SGLT2, obstructing the glucose binding site and preventing this translocation.
Caption: Mechanism of SGLT2 transport and competitive inhibition by Luseogliflozin.
Core Methodologies for Kinetic Characterization
A multi-faceted approach is required to build a complete kinetic and affinity profile. No single experiment can provide all the necessary information. We will focus on three pillars of characterization: direct binding assays, cell-based functional assays, and label-free biophysical methods.
| Methodology | Key Parameters Measured | Core Principle | Advantages | Limitations |
| Radioligand Binding Assay | Kd (Affinity), Bmax (Receptor Density), koff (Dissociation Rate) | Measures direct binding of a radiolabeled ligand ([³H]-Luseogliflozin) to the target. | High sensitivity; considered the "gold standard" for affinity determination.[7] | Requires synthesis of a radiolabeled compound; safety and disposal considerations. |
| Cell-Based Glucose Uptake Assay | IC₅₀ / Kᵢ (Functional Potency) | Measures the inhibition of glucose (or a fluorescent analog) transport into cells expressing SGLT2. | Reflects activity in a more physiological context; does not require labeled inhibitor. | Indirect measurement of binding; can be influenced by cellular factors. |
| Surface Plasmon Resonance (SPR) | Kd, kon (Association Rate), koff | A label-free optical technique that measures real-time changes in mass as the analyte (Luseogliflozin) binds to the immobilized ligand (SGLT2). | Provides real-time kinetic data (on- and off-rates); requires smaller sample quantities. | Requires purified, stable protein for immobilization; potential for artifacts from immobilization. |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n) | Measures the heat released or absorbed during the binding event. | Provides a complete thermodynamic profile of the interaction; label-free and in-solution. | Requires large quantities of pure protein; not suitable for very high or very low affinity interactions.[8] |
Radioligand Binding Assays: The Gold Standard for Affinity
Direct binding assays using radiolabeled Luseogliflozin are the most definitive method for determining its equilibrium dissociation constant (Kd).[7] The Kd represents the concentration of drug at which 50% of the receptors are occupied at equilibrium, serving as a fundamental measure of binding affinity.[9][10]
Causality Behind the Method: This approach provides an unambiguous, direct measure of the physical interaction between the drug and its target, independent of downstream functional effects. By using membranes from cells overexpressing human SGLT2 (hSGLT2), we ensure a high signal-to-noise ratio and target specificity. The use of [³H]-Luseogliflozin is crucial for its high specific activity and safety profile.
Caption: General workflow for a radioligand binding assay.
This protocol determines the Kd and Bmax (maximum receptor density) of [³H]-Luseogliflozin.
-
Membrane Preparation: Homogenize CHO or HEK293 cells stably expressing hSGLT2 in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[11]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition.
-
Total Binding: Add increasing concentrations of [³H]-Luseogliflozin (e.g., 0.1 to 30 nM) to wells containing a fixed amount of membrane protein (e.g., 10-20 µg).
-
Non-Specific Binding (NSB): To a parallel set of wells, add the same increasing concentrations of [³H]-Luseogliflozin, but also include a high concentration of unlabeled Luseogliflozin (e.g., 10 µM).
-
Self-Validation Check: The NSB is the critical control. It measures the portion of radioligand that adheres to the filter, lipids, or non-target sites. True specific binding is calculated as Total Binding - NSB.[12]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 6 hours, as determined from association kinetic experiments).[13]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) presoaked in polyethyleneimine (PEI) to reduce NSB. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Convert CPM to femtomoles (fmol) of bound ligand based on the specific activity of the radioligand. Plot specific binding (Y-axis) against the concentration of [³H]-Luseogliflozin (X-axis). Fit the data using a non-linear regression model ("one-site binding, hyperbola") to derive the Kd and Bmax values.[7][12]
This protocol measures the dissociation rate (koff), which is inversely related to the drug-target residence time.
-
Association Phase: Incubate hSGLT2 membranes with a single concentration of [³H]-Luseogliflozin (typically 2-3 times the Kd) for a time sufficient to reach equilibrium.
-
Initiate Dissociation: At time t=0, add a large excess of unlabeled Luseogliflozin to the incubation mixture. This prevents any dissociated [³H]-Luseogliflozin from re-binding.
-
Time Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), filter aliquots of the mixture as described above to measure the amount of [³H]-Luseogliflozin still bound to the receptor.
-
Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line is equal to the negative of the dissociation rate constant (-koff). The dissociation half-time (t₁/₂) can be calculated as ln(2)/koff. For Luseogliflozin, a slow dissociation with a half-time of 7 hours has been reported, contributing to its long duration of action.[4]
Cell-Based Functional Assays: Quantifying Inhibitory Potency
While binding affinity (Kd) is crucial, it is equally important to measure a compound's ability to inhibit the transporter's function in a cellular environment. This is quantified by the IC₅₀ (the concentration of inhibitor that produces 50% of the maximal inhibition), which can be converted to an inhibitory constant (Kᵢ).
Causality Behind the Method: This assay moves from a simplified membrane preparation to a live-cell system, providing a more physiologically relevant measure of potency. It directly tests the hypothesis that binding to SGLT2 leads to functional inhibition of glucose transport. The use of a fluorescent glucose analog, 2-NBDG, provides a safe and high-throughput alternative to radioactive glucose uptake assays.[14][15]
-
Cell Culture: Seed HK-2 cells (a human kidney proximal tubule cell line endogenously expressing SGLT2) or CHO cells stably overexpressing hSGLT2 into 96-well black, clear-bottom plates and grow to confluence.[14][15]
-
Pre-incubation: Wash the cells with a sodium-containing buffer (Na⁺ is required for SGLT2 function). Pre-incubate the cells with various concentrations of Luseogliflozin (e.g., 0.1 nM to 1 µM) for a set period (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add the fluorescent glucose analog 2-NBDG (e.g., 25 µM final concentration) to all wells to initiate the uptake.
-
Control Wells (Self-Validation):
-
Positive Control (Maximal Uptake): Cells with 2-NBDG but no inhibitor.
-
Negative Control (Background): Cells incubated with a known potent SGLT2 inhibitor like Phlorizin, or incubated in a sodium-free buffer to block all SGLT-mediated transport. This establishes the baseline fluorescence.
-
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes). This time should be optimized to be within the linear range of uptake.
-
Termination and Measurement: Terminate the uptake by aspirating the buffer and washing the cells rapidly with ice-cold, sodium-free buffer. Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation ≈ 485 nm, Emission ≈ 535 nm).[14]
-
Data Analysis: Normalize the fluorescence data, with 100% activity defined by the positive control and 0% activity by the negative control. Plot the percent inhibition against the log concentration of Luseogliflozin. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the concentration of 2-NBDG and Kₘ is its affinity for SGLT2.
Advanced Biophysical Characterization: SPR and ITC
While radioligand and cell-based assays are the workhorses, biophysical techniques provide a deeper, label-free view of the binding event.
Surface Plasmon Resonance (SPR)
SPR technology allows for the real-time observation of binding events.[16][17] This is invaluable for obtaining both association (kₒₙ) and dissociation (kₒff) rate constants directly.
Causality Behind the Method: By immobilizing purified SGLT2 protein on a sensor chip, we can flow Luseogliflozin over the surface and directly measure the change in mass as binding occurs, and again as it dissociates. This provides a complete kinetic profile in a single experiment. The relationship Kd = koff / kₒₙ provides an independent validation of affinity measured by other methods.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC stands unique in its ability to measure the heat change upon binding, providing a complete thermodynamic signature of the interaction (ΔG, ΔH, and ΔS).[18][19]
Causality Behind the Method: Every binding event has an associated enthalpy (heat change). ITC directly measures this heat by titrating the ligand (Luseogliflozin) into a cell containing the protein (SGLT2) under isothermal conditions.[8] The resulting data reveals not only the binding affinity (Kd) but also the thermodynamic forces driving the interaction (e.g., whether it is enthalpy- or entropy-driven), which is invaluable for lead optimization in drug discovery.
Data Synthesis and Interpretation
The characterization of Luseogliflozin is complete only when the data from these orthogonal assays are synthesized into a coherent profile.
| Parameter | Luseogliflozin Reported Value | Significance |
| Kᵢ (vs hSGLT2) | 1.10 nM[4][20] | High functional potency, indicating effective inhibition at low concentrations. |
| Kd (vs hSGLT2) | 1.3 nM[4] | High binding affinity, consistent with the high functional potency. |
| Dissociation Half-Time (t₁/₂) | ~7 hours[4] | Slow dissociation from the target, contributing to a sustained pharmacodynamic effect and supporting once-daily dosing.[5] |
| Selectivity (SGLT1/SGLT2 IC₅₀) | >1,700-fold[20] | High selectivity minimizes off-target effects, particularly on SGLT1 in the intestine, reducing the risk of gastrointestinal side effects. |
Conclusion
The in vitro characterization of Luseogliflozin's binding kinetics is a cornerstone of its pharmacological dossier. Through a systematic application of radioligand binding assays, cell-based functional screens, and advanced biophysical techniques, a detailed picture of its high-affinity, high-selectivity, and slow-dissociation profile emerges. This guide provides the strategic framework and validated protocols necessary for researchers to rigorously perform this characterization, ensuring data integrity and providing a solid foundation for preclinical and clinical development of SGLT2 inhibitors.
References
- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus. (2025). NIH.
- What is the mechanism of Luseogliflozin Hydrate? (2024).
- SGLT2 Inhibitors: Physiology and Pharmacology. (n.d.). PMC - PubMed Central.
- In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies. (2015). PubMed.
- A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. (2025). PDF.
- The renoprotective mechanism of the SGLT2 inhibitor occurs through... (n.d.).
- Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2. (2018). PMC - NIH.
- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. (n.d.). NIH.
- Kinetics of human SGLT2 and SGLT1. (n.d.).
- In Vitro Pharmacological Profile of Ipragliflozin, a Sodium Glucose Co-transporter 2 Inhibitor. (n.d.). Source not specified.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- SGLT2 inhibitor. (n.d.). Wikipedia.
- Analysis of the binding kinetics of [3H]-luseogliflozin to hSGLT2... (n.d.).
- Pharmacokinetic Landscape and Interaction Potential of SGLT2 Inhibitors: Bridging In Vitro Findings and Clinical Implic
- Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. (2023). Frontiers.
- SGLT2 transporter, SGLT2 uptake assay. (n.d.). Solvo Biotechnology.
- SGLT2 Transporter Assay. (n.d.). BioIVT.
- Luseogliflozin. SGLT2 inhibitor, Treatment of diabetes. (n.d.). Source not specified.
- Application Notes and Protocols for Radioligand Binding Assays of Spaglumic Acid Receptors. (n.d.). Benchchem.
- A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (2018). PMC - NIH.
- Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. (n.d.). J-Stage.
- Summary of the main in vitro and in vivo evidence concerning the effects of SGLT2 inhibitors on mitochondrial function. (n.d.).
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Screening of SGLT2 inhibitors based on virtual screening and cellular experiments. (2025). PDF.
- In vitro data for hSGLT inhibitory activity and selectivity. (n.d.).
- Surface plasmon resonance (SPR) concentration-signal graph. (n.d.).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PMC - PubMed Central.
- Radioligand binding methods: practical guide and tips. (n.d.). PubMed.
- Isothermal Titration Calorimetry | ITC | Biochemistry. (2021). YouTube.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
- Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. (n.d.). PubMed.
- Isothermal titration calorimetry of binding of two inhibitors to β−... (n.d.).
- The sodium-glucose co-transporter 2 inhibitor, empagliflozin, attenuates pulmonary vascular remodelling by inhibiting the phosphorylation of PDGF receptor-β. (2025). PubMed.
- In silico studies for the identification of potential SGLT2 inhibitors. (n.d.). Pharmaspire.
- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
- Binding Kinetics of Glycoprotein Interactions using SPR. (n.d.). Nicoya Lifesciences Blog.
- Binding Affinity. (n.d.). Malvern Panalytical.
- Binding affinity and Kd. (2021). YouTube.
Sources
- 1. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 10. youtube.com [youtube.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nicoyalife.com [nicoyalife.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Portico [access.portico.org]
The Genesis of a Novel SGLT2 Inhibitor: A Technical Guide to the Discovery and Development of Luseogliflozin (TS-071)
Abstract
Luseogliflozin (brand name Lusefi®), also known as TS-071, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM).[1] As a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), its unique insulin-independent mechanism of action has established a new paradigm in glycemic control. This technical guide provides a comprehensive overview of the discovery and development of Luseogliflozin, from its conceptualization and chemical synthesis to its rigorous preclinical and clinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the scientific rationale and experimental methodologies that underpinned the successful journey of Luseogliflozin from the laboratory to clinical practice.
Introduction: The Rationale for SGLT2 Inhibition
The kidneys play a crucial role in glucose homeostasis, reabsorbing approximately 180 grams of glucose daily through the glomeruli. The vast majority of this reabsorption is mediated by SGLT2, a high-capacity, low-affinity transporter located in the proximal renal tubules. In patients with T2DM, the expression of SGLT2 is often upregulated, exacerbating hyperglycemia. The therapeutic hypothesis for SGLT2 inhibition is therefore elegantly simple: by blocking this transporter, excess glucose is excreted in the urine, leading to a reduction in blood glucose levels. This mechanism is independent of insulin secretion or sensitivity, offering a complementary approach to existing diabetes therapies and a lower intrinsic risk of hypoglycemia.[2]
The Discovery of Luseogliflozin: A Journey in Medicinal Chemistry
The development of Luseogliflozin by Taisho Pharmaceutical was a testament to strategic medicinal chemistry aimed at creating a potent, selective, and orally bioavailable SGLT2 inhibitor.[3][4]
From Phlorizin to C-Aryl Glucosides: The Evolution of SGLT Inhibitors
The journey to develop selective SGLT2 inhibitors began with the natural product phlorizin, a non-selective SGLT inhibitor. However, its O-glycosidic bond was susceptible to enzymatic cleavage in the gut, leading to poor oral bioavailability and gastrointestinal side effects. This led to the development of C-aryl glucosides, where the anomeric oxygen is replaced with a carbon atom, conferring greater metabolic stability.
The Chemical Synthesis of Luseogliflozin
The synthesis of Luseogliflozin is a multi-step process designed to construct the specific C-aryl thiane-glucoside structure. A likely process-scale synthetic route involves the following key transformations:
Experimental Protocol: Synthesis of Luseogliflozin
-
Synthesis of the Aglycone Moiety: The synthesis begins with the bromination of 4-methoxy-2-methylbenzoic acid. The resulting bromo-derivative is then converted to its acyl chloride, which undergoes a Friedel-Crafts reaction with ethoxybenzene to form a benzophenone intermediate. This ketone is subsequently reduced to furnish the diarylmethane aglycone.
-
Formation of the C-Aryl Bond: The aglycone is then coupled with a protected 5-thio-D-gluconolactone derivative. This is a critical step that establishes the carbon-carbon bond between the aromatic ring and the thiosugar moiety.
-
Reduction and Deprotection: The resulting intermediate undergoes stereoselective reduction of the hemiketal and subsequent deprotection of the hydroxyl groups on the thiosugar ring to yield the final Luseogliflozin molecule.
Caption: High-level overview of the Luseogliflozin synthesis.
Structure-Activity Relationship (SAR) Insights
The unique thiane (thio-sugar) ring of Luseogliflozin is a key structural feature. General SAR studies on C-aryl glucoside SGLT2 inhibitors have highlighted several important principles that are likely applicable to Luseogliflozin's design:
-
The C-glycosidic bond: Essential for oral bioavailability and metabolic stability compared to O-glycosides.
-
The sugar moiety: The glucose or thiane-glucose scaffold provides the necessary interactions with the SGLT2 binding pocket. Modifications to the hydroxyl groups can significantly impact potency and selectivity.
-
The aglycone moiety: The distal aromatic ring and the linker to the central phenyl ring are crucial for optimizing potency and selectivity. The specific substitution pattern on these rings fine-tunes the binding affinity. For Luseogliflozin, the 4-ethoxybenzyl group plays a critical role in its high affinity for SGLT2.
Preclinical Development: Establishing Efficacy and Safety
A robust preclinical program was essential to characterize the pharmacological profile of Luseogliflozin and to support its progression into clinical trials.
In Vitro Characterization: Potency and Selectivity
The inhibitory activity of Luseogliflozin against human SGLT1 and SGLT2 was evaluated in vitro.
Experimental Protocol: In Vitro SGLT2 Inhibition Assay
A common method for assessing SGLT2 inhibition involves a fluorescent glucose uptake assay using a cell line endogenously expressing SGLT2, such as human kidney proximal tubule epithelial cells (HK-2).
-
Cell Culture: HK-2 cells are cultured to confluence in 96-well plates.
-
Compound Incubation: Cells are washed with a glucose-free buffer and then incubated with varying concentrations of Luseogliflozin or a vehicle control.
-
Fluorescent Glucose Analog Addition: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells.[5][6][7][8]
-
Uptake Measurement: After a defined incubation period, the cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the amount of glucose uptake. The percentage of inhibition at each Luseogliflozin concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Luseogliflozin demonstrated potent and highly selective inhibition of SGLT2. It has an IC50 value of 2.26 nM for SGLT2, exhibiting 1,765-fold selectivity over SGLT1.[3] Luseogliflozin also showed competitive inhibition of SGLT2 activity with a Ki value of 1.10 nM.[3]
Caption: Workflow for a fluorescent SGLT2 inhibition assay.
In Vivo Pharmacology: Efficacy in Animal Models of Diabetes
The anti-hyperglycemic effects of Luseogliflozin were evaluated in several rodent models of diabetes.
-
Zucker Fatty Rats: In this model of obesity and insulin resistance, oral administration of Luseogliflozin led to a dose-dependent increase in urinary glucose excretion and improved glucose tolerance without stimulating insulin secretion.[9][10]
-
Streptozotocin (STZ)-induced Diabetic Rats: In this model of type 1 diabetes, Luseogliflozin significantly reduced plasma glucose levels.[9][10]
-
db/db Mice: In this genetic model of type 2 diabetes, Luseogliflozin also demonstrated a significant reduction in plasma glucose levels.[9][10]
These studies confirmed that Luseogliflozin effectively lowers blood glucose in both type 1 and type 2 diabetes models through its glucosuric effect.
Preclinical Pharmacokinetics and Metabolism
Pharmacokinetic studies in rats and dogs showed that Luseogliflozin is rapidly and well-absorbed after oral administration.[11] The drug is primarily metabolized, with the major metabolites being glucuronides in rats and oxidative metabolites in dogs.[11] Importantly, studies using radiolabeled Luseogliflozin demonstrated that the drug distributes to its target organ, the kidney, with localization in the renal cortex where SGLT2 is expressed.[11]
Clinical Development: Evaluation in Humans
The clinical development program for Luseogliflozin was designed to systematically evaluate its safety, pharmacokinetics, and efficacy in healthy volunteers and patients with T2DM.
Phase I: First-in-Human Studies
Phase I studies in healthy volunteers established the initial safety, tolerability, and pharmacokinetic profile of Luseogliflozin. These studies confirmed its oral bioavailability and dose-proportional pharmacokinetics.
Phase II: Dose-Finding Studies
Phase II studies were conducted to identify the optimal dose range of Luseogliflozin for further development. These studies typically involved patients with T2DM and evaluated the dose-response relationship for glycemic control and safety.
Phase III: Confirmatory Efficacy and Safety Studies
A comprehensive Phase III program was conducted to confirm the efficacy and safety of Luseogliflozin as both monotherapy and in combination with other oral antidiabetic agents. These were typically randomized, double-blind, placebo-controlled trials.
Table 1: Summary of Key Phase III Clinical Trial Results for Luseogliflozin
| Trial | Patient Population | Treatment Arms | Duration | Key Efficacy Outcomes (Change from Baseline) | Key Safety Findings |
| Monotherapy vs. Placebo (Japanese) | T2DM inadequately controlled with diet and exercise | Luseogliflozin 2.5 mg once daily vs. Placebo | 24 weeks | HbA1c: -0.87% (Luseogliflozin) vs. +0.14% (Placebo)FPG: -27.1 mg/dL (Luseogliflozin) vs. +6.8 mg/dL (Placebo)Body Weight: -1.8 kg (Luseogliflozin) vs. -0.3 kg (Placebo) | Well-tolerated, with a low incidence of hypoglycemia. |
| Add-on to Metformin (Caucasian) | T2DM inadequately controlled on metformin | Luseogliflozin 2.5, 5, or 10 mg once daily vs. Placebo | 12 weeks | HbA1c: Significant reductions across all Luseogliflozin doses compared to placebo.Body Weight: Significant reductions across all Luseogliflozin doses compared to placebo. | Consistent with the known safety profile of Luseogliflozin. |
| Long-term Monotherapy (Japanese) | T2DM inadequately controlled with diet and exercise | Luseogliflozin 2.5 mg (with optional increase to 5 mg) once daily | 52 weeks | Sustained reductions in HbA1c, FPG, and body weight over 52 weeks. | Well-tolerated with a favorable long-term safety profile. |
FPG: Fasting Plasma Glucose
The Phase III trials consistently demonstrated that Luseogliflozin significantly improves glycemic control and reduces body weight in patients with T2DM.[12] The safety profile was generally favorable, with a low risk of hypoglycemia, which is consistent with its insulin-independent mechanism of action.
Mechanism of Action: Beyond Glycemic Control
The primary mechanism of action of Luseogliflozin is the inhibition of SGLT2 in the renal proximal tubules.
Caption: Luseogliflozin blocks SGLT2, increasing urinary glucose excretion.
This leads to a cascade of physiological effects that contribute to its therapeutic benefits:
-
Improved Glycemic Control: By increasing urinary glucose excretion, Luseogliflozin lowers both fasting and postprandial plasma glucose levels.
-
Weight Reduction: The excretion of glucose results in a net caloric loss, which contributes to a reduction in body weight.
-
Blood Pressure Reduction: The osmotic diuresis caused by increased urinary glucose leads to a modest reduction in blood pressure.
Conclusion and Future Directions
The discovery and development of Luseogliflozin exemplifies a successful structure-based drug design and a comprehensive preclinical and clinical evaluation program. As a potent and selective SGLT2 inhibitor, it offers an effective and well-tolerated treatment option for patients with T2DM. Its insulin-independent mechanism of action, coupled with the beneficial effects on body weight and blood pressure, has positioned it as a valuable component of the therapeutic armamentarium for diabetes management. Ongoing research continues to explore the full spectrum of cardiovascular and renal benefits of the SGLT2 inhibitor class, and Luseogliflozin is poised to contribute to this evolving understanding.
References
- Luseogliflozin. SGLT2 inhibitor, Treatment of diabetes. (URL: Provided in search results)
- TS-071 is a novel, potent and selective renal sodium-glucose cotransporter 2 (SGLT2) inhibitor with anti-hyperglycaemic activity - NIH. (URL: Provided in search results)
- Application Notes and Protocols: Evaluating SGLT2 Inhibition with Sibiricose A1 using 2-NBDG - Benchchem. (URL: Provided in search results)
- Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent. (URL: Provided in search results)
- Luseogliflozin: first global approval - PubMed. (URL: Provided in search results)
- TS-071 is a novel, potent and selective renal sodium-glucose cotransporter 2 (SGLT2) inhibitor with anti-hyperglycaemic activity - PubMed. (URL: Provided in search results)
- The Journey of Luseogliflozin (TS-071): A Comprehensive Technical Guide to its Discovery and Development - Benchchem. (URL: Provided in search results)
- SGLT2 Inhibitor Screening Assay | PDF | Biochemistry | Chemistry - Scribd. (URL: Provided in search results)
- A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - ResearchG
- A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC - NIH. (URL: Provided in search results)
- Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - RSC Publishing. (URL: Provided in search results)
- Taisho Pharma : Filing for Marketing Approval of SGLT2 Inhibitor Luseogliflozin Hydrate (TS-071) in Japan (Taisho Pharmaceutical Holdings) | MarketScreener. (URL: Provided in search results)
- Luseogliflozin - Taisho Pharmaceutical - AdisInsight. (URL: Provided in search results)
- Taisho seeks Japanese approval of luseogliflozin for type 2 diabetes - | BioWorld. (URL: Provided in search results)
- Taisho and Novartis sign agreement for diabetes treatment candidate in Japan - | BioWorld. (URL: Provided in search results)
- Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors | Semantic Scholar. (URL: Provided in search results)
- Structural selectivity of human SGLT inhibitors - PMC - NIH. (URL: Provided in search results)
- Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand - ScholarWorks@UARK. (URL: Provided in search results)
- SGLT2 Inhibitors: From Structure-Effect Relationship to Pharmacological Response. (URL: Provided in search results)
- Comprehensive structure-activity relationship (SAR)
- Glucose Uptake Assay Kit-Green. (URL: Provided in search results)
- Fifty-two-week long-term clinical study of luseogliflozin as monotherapy in Japanese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PubMed. (URL: Provided in search results)
- Development and Application of a Fluorescent Glucose Uptake Assay for the High-Throughput Screening of Non-glycoside SGLT2 Inhibitors.
- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction - NIH. (URL: Provided in search results)
- Luseogliflozin Hydrate - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: Provided in search results)
- (PDF) Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open‐label clinical trial (RESOLUTION study)
- Synthetic Strategies toward SGLT2 Inhibitors | Organic Process Research & Development. (URL: Provided in search results)
- Design of luseogliflozin.
- Full article: Sodium-glucose transporter (SGLT2) inhibition: A potential target for treatment of type-2 Diabetes Mellitus with Natural and Synthetic compounds. (URL: Provided in search results)
- Exploration of SAR regarding glucose moiety in novel C-aryl glucoside inhibitors of SGLT2 | Request PDF - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Portico [access.portico.org]
- 4. Luseogliflozin: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TS-071 is a novel, potent and selective renal sodium-glucose cotransporter 2 (SGLT2) inhibitor with anti-hyperglycaemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TS-071 is a novel, potent and selective renal sodium-glucose cotransporter 2 (SGLT2) inhibitor with anti-hyperglycaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fifty-two-week long-term clinical study of luseogliflozin as monotherapy in Japanese patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Luseogliflozin's Attenuation of Renal Glucose Reabsorption: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of luseogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), and its effect on renal glucose reabsorption. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and renal physiology.
Introduction: The Role of SGLT2 in Renal Glucose Homeostasis
Under normal physiological conditions, the kidneys play a crucial role in maintaining glucose homeostasis. Approximately 180 grams of glucose are filtered through the glomeruli daily, with the vast majority being reabsorbed back into circulation to prevent urinary glucose loss. The primary transporter responsible for this reabsorption is SGLT2, a high-capacity, low-affinity protein located on the apical membrane of the proximal convoluted tubules. SGLT2 is estimated to be responsible for approximately 90% of the reabsorbed glucose. In individuals with type 2 diabetes mellitus (T2DM), hyperglycemia leads to an increased filtered glucose load, and the continued reabsorption of glucose by SGLT2 contributes to the maintenance of elevated blood glucose levels.
Luseogliflozin is a member of the gliflozin class of drugs, which act by inhibiting SGLT2. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of plasma glucose levels. This mechanism of action is independent of insulin secretion or sensitivity, making SGLT2 inhibitors a valuable therapeutic option for the management of T2DM.
Core Mechanism of Action: Competitive Inhibition of SGLT2
Luseogliflozin exerts its therapeutic effect through competitive inhibition of SGLT2. It binds to the transporter, preventing glucose from binding and being reabsorbed into the tubular epithelial cells. This leads to a reduction in the renal threshold for glucose, the plasma glucose concentration at which glucose begins to be excreted in the urine. The resulting glucosuria leads to a net caloric loss, which can contribute to weight reduction, and an osmotic diuresis that may result in a modest decrease in blood pressure.
Inhibitory Kinetics and Selectivity
Luseogliflozin is a potent and highly selective inhibitor of SGLT2. In vitro studies have demonstrated its high affinity for human SGLT2. The selectivity for SGLT2 over SGLT1, the primary glucose transporter in the intestine, is a critical feature that minimizes the risk of gastrointestinal side effects such as diarrhea and dehydration.
| Parameter | Value | Species/System | Reference |
| IC₅₀ for SGLT2 | 2.26 nM | Human | |
| Kᵢ for SGLT2 | 1.10 nM | Human | |
| Selectivity (SGLT1 IC₅₀ / SGLT2 IC₅₀) | >1,700-fold | Human | |
| Dissociation Half-Time from hSGLT2 | 7 hours | Human |
Table 1: In Vitro Inhibitory Activity of Luseogliflozin
The slow dissociation of luseogliflozin from the SGLT2 protein may contribute to its long duration of action, supporting a once-daily dosing regimen.
Pharmacodynamics: Quantifying the Effect on Renal Glucose Handling
The primary pharmacodynamic effect of luseogliflozin is the dose-dependent increase in urinary glucose excretion (UGE). Clinical studies in both healthy volunteers and patients with T2DM have consistently demonstrated this effect.
Urinary Glucose Excretion
In a study involving Japanese patients with T2DM, once-daily administration of luseogliflozin for 7 days resulted in a significant, dose-dependent increase in 24-hour UGE compared to placebo.
| Luseogliflozin Dose | Mean Difference in 24-h UGE on Day 7 ( g/day ) |
| 0.5 mg | 49.2 |
| 1 mg | 66.5 |
| 2.5 mg | 89.4 |
| 5 mg | 101 |
Table 2: Dose-Dependent Increase in Urinary Glucose Excretion with Luseogliflozin in T2DM Patients
This increased UGE directly translates to a reduction in plasma glucose concentrations.
Impact of Renal Function
The efficacy of luseogliflozin is dependent on renal function. In patients with renal impairment, the glomerular filtration rate (GFR) is reduced, leading to a lower filtered glucose load. Consequently, the magnitude of UGE and the glucose-lowering effect of luseogliflozin are diminished in patients with moderate to severe renal impairment. However, the pharmacokinetic profile of luseogliflozin remains largely similar across different degrees of renal function.
Experimental Protocols for a_ssessing Luseogliflozin's Effect
A variety of in vitro and in vivo models are employed to characterize the effects of SGLT2 inhibitors like luseogliflozin on renal glucose reabsorption.
In Vitro SGLT2 Inhibition Assays
These assays are crucial for determining the potency and selectivity of an inhibitor.
1. Radiolabeled Glucose Uptake Assay
This is a classic method for directly measuring the transport of glucose into cells expressing SGLT2.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human SGLT2 are commonly used.
-
Protocol:
-
Seed SGLT2-expressing cells in a 96-well plate and culture until confluent.
-
Wash the cells with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Pre-incubate the cells with varying concentrations of luseogliflozin or a vehicle control for 15-30 minutes.
-
Initiate the uptake by adding a buffer containing a fixed concentration of a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methylglucoside ([¹⁴C]AMG).
-
After a defined incubation period (e.g., 30-60 minutes) at 37°C, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition of glucose uptake at each luseogliflozin concentration to determine the IC₅₀ value.
-
2. Fluorescent Glucose Analog Uptake Assay
This method offers a non-radioactive alternative for high-throughput screening.
-
Cell Lines: Human kidney proximal tubule epithelial cells (HK-2), which endogenously express SGLT2, or other cell lines stably expressing SGLT2 can be used.
-
Fluorescent Probe: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a commonly used fluorescent glucose analog.
-
Protocol:
-
Culture cells in a 96-well plate to confluence.
-
Wash cells with a sodium-containing buffer.
-
Pre-incubate with luseogliflozin or vehicle.
-
Add a buffer containing 2-NBDG and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader or a fluorescence microscope.
-
Determine the IC₅₀ value based on the reduction in fluorescence intensity.
-
Caption: Workflow for in vitro SGLT2 inhibition assays.
In Vivo Animal Models
Animal models are essential for evaluating the pharmacokinetics and pharmacodynamics of SGLT2 inhibitors in a physiological context.
1. Streptozotocin (STZ)-Induced Diabetic Rat Model
This is a widely used model to induce hyperglycemia and mimic aspects of type 1 diabetes.
-
Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 50-65 mg/kg) to adult male rats (e.g., Sprague-Dawley or Wistar). STZ is dissolved in a cold citrate buffer immediately before use.
-
Monitor blood glucose levels regularly. Diabetes is typically confirmed when blood glucose levels are consistently elevated (e.g., >250 mg/dL).
-
-
Drug Administration and Sample Collection:
-
Administer luseogliflozin or vehicle orally (e.g., by gavage) once daily for the duration of the study.
-
House rats in metabolic cages for timed urine collection (e.g., 24 hours) to measure urinary glucose, volume, and electrolytes.
-
Collect blood samples at specified time points (e.g., via tail vein or saphenous vein) to determine plasma glucose and drug concentrations.
-
Caption: Workflow for in vivo studies in diabetic animal models.
Clinical Trial Methodology
Human clinical trials are the definitive step in evaluating the efficacy and safety of new drugs.
1. Randomized, Placebo-Controlled, Crossover Study Design
This design is often used in early-phase clinical pharmacology studies to assess pharmacodynamic effects.
-
Study Population: Healthy volunteers or patients with T2DM.
-
Protocol:
-
Participants are randomized to receive either luseogliflozin or a placebo for a defined period (e.g., 7-14 days).
-
A washout period follows, after which participants are crossed over to the other treatment arm.
-
During each treatment period, 24-hour urine collections are performed to measure UGE.
-
Blood samples are collected to assess plasma glucose, insulin, and drug concentrations.
-
The primary endpoint is typically the change in 24-hour UGE from baseline.
-
Visualization of the Signaling Pathway
The following diagram illustrates the mechanism of luseogliflozin's action on the renal proximal tubule.
Caption: Mechanism of luseogliflozin action in the renal proximal tubule.
Conclusion
Luseogliflozin is a potent and selective SGLT2 inhibitor that effectively reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of plasma glucose levels in patients with T2DM. Its mechanism of action, inhibitory kinetics, and pharmacodynamic profile have been well-characterized through a combination of in vitro, in vivo, and clinical studies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the effects of luseogliflozin and other SGLT2 inhibitors on renal glucose handling and their potential therapeutic applications.
References
- Abe, M., et al. (2017). Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. Clinical Pharmacology in Drug Development, 7(8).
- Yamamoto, K., et al. (2014). In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies. Journal of Pharmacological Sciences, 124(1), 67-74.
- Patsnap. (2024). What is the mechanism of Luseogliflozin Hydrate?. Patsnap Synapse.
- Sasaki, T., et al. (2015). Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. Advances in Therapy, 32(4), 319-337.
- Has-Schön, E., et al. (2017). Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. Clinical Pharmacology in Drug Development, 7(8).
- Ghasemi, A., & Jeddi, S. (2023). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI journal, 22, 274–294.
- Hato, T., et al. (2016). Novel application of complementary imaging techniques to examine in vivo glucose metabolism in the kidney. American Journal of Physiology. Renal Physiology, 310(2), F123–F132.
- Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Chinese journal of natural medicines, 16(11), 869–877.
- O'Connell, K. A., et al. (2017). Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy. Journal of visualized experiments : JoVE, (122), 55577.
- Seino, Y., et al. (2014). Effects of luseogliflozin, a sodium–glucose co‐transporter 2 inhibitor, on 24‐h glucose variability assessed by continuous glucose monitoring in Japanese patients with type 2 diabetes mellitus: a randomized, double‐blind, placebo‐controlled, crossover study. Diabetes, Obesity and Metabolism, 16(9), 815-823.
- N.A. (2011). Luseogliflozin. Drugs of the Future, 36(10), 745.
- Vrhovac, I., et al. (2023). Methodology of clinical trials on sodium-glucose cotransporter 2 inhibitors registered on ClinicalTrials.gov: a cross-sectional study. BMC medical research methodology, 23(1), 188.
- ClinicalTrials.gov. (2022). Renal Mechanism of SGLT2 Inhibition.
- Sasaki, T., et al. (2015). Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. springermedizin.de.
- Abe, M., et al. (2017). Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. ResearchGate.
- Bowonsomsarit, W., et al. (2021). Four-week induction of type 2 diabetes mellitus in rats by streptozotocin and high-fat diet. Chulalongkorn Medical Journal, 65(4), 449-456.
- Charles River Laboratories. (n.d.). Urine Collection for Group-Housed Mice in Toxicology Studies Using the LabSand® Techniques - An Alternative Method.
- N.A. (2024). Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open‐label clinical trial (RESOLUTION study). PubMed Central.
- Assay Genie. (n.d.). 2-NBDG Glucose Uptake Assay Kit (Cell-Based) (#BN009).
- Al-Abbasi, F. A., et al. (2016). Effects of SGLT2 Inhibition in Human Kidney Proximal Tubular Cells—Renoprotection in Diabetic Nephropathy?. PLOS ONE, 11(1), e0147648.
- Kalra, S. (2014). Sodium Glucose Co-Transporter-2 (SGLT2) Inhibitors: A New Class of Antidiabetic Drugs. Indian journal of endocrinology and metabolism, 18(2), 143–145.
- Dominguez, C. M., et al. (2012). A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells. Diabetes technology & therapeutics, 14(8), 706–714.
- Sasaki, T., et al. (2015). Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. PubMed, 25855342.
- Kaczmar, T., et al. (2017). Bioluminescent-based imaging and quantification of glucose uptake in vivo. Nature protocols, 12(7), 1434–1446.
- Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate.
- Sasaki, T., et al. (2015). Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. PubMed Central.
- Sata, M., et al. (2014). Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial. Clinical drug investigation, 34(4), 239–250.
- IDEXX BioAnalytics. (n.d.). Blood Collection and Sample Preparation for Rodents.
- Al-Jobori, H., et al. (2022). Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. International journal of molecular sciences, 23(14), 7937.
- Andrikopoulos, S., et al. (2008). Methods and Models for Metabolic Assessment in Mice. Journal of the American Society of Nephrology : JASN, 19(6), 1056–1060.
- Vallon, V., & Thomson, S. C. (2012). Molecular determinants of renal glucose reabsorption. Focus on “Glucose transport by human renal Na+/d-glucose cotransporters SGLT1 and SGLT2”. American journal of physiology. Cell physiology, 302(2), C283–C286.
- Hato, T., et al. (2016). Novel application of complimentary imaging techniques to examine in vivo glucose metabolism in the kidney. Houston Methodist Scholars.
- BioIVT. (n.d.). SGLT2 Transporter Assay.
- Jiang, Z., et al. (2021). Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues. STAR protocols, 2(4), 100863.
- Lee, Y. J., et al. (2020). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Archives of pharmacal research, 43(1), 115–126.
- N.A. (n.d.). Clinical Trial Protocol SGL-TX-GFR SGLT
Luseogliflozin Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Luseogliflozin hydrate, a potent and selective second-generation sodium-glucose co-transporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth exploration of the core scientific and clinical attributes of Luseogliflozin hydrate. We will delve into its fundamental molecular and physicochemical properties, elucidate its precise mechanism of action, and provide a detailed analysis of its pharmacokinetic and pharmacodynamic profiles. Furthermore, this guide will outline established analytical methodologies for its quantification and summarize key clinical efficacy and safety findings. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of SGLT2 inhibitors.
Molecular Profile and Physicochemical Properties
Luseogliflozin hydrate is a C-glucoside derivative with a thiophene ring, a structural feature that contributes to its high selectivity for SGLT2.
Molecular Formula: C₂₃H₃₂O₇S[1][2][3]
Molecular Weight: 452.56 g/mol [1][2][3]
IUPAC Name: (2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate[1]
CAS Number: 1152425-66-5[2][3][4]
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| IC₅₀ for SGLT2 | 2.26 nM | [2][3][4][5][6] |
| Selectivity | 1765-fold lower IC₅₀ for SGLT2 than for SGLT1 | [5][6][7] |
| Solubility | Soluble in DMSO | [3] |
Mechanism of Action: Selective SGLT2 Inhibition
Luseogliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose co-transporter 2 (SGLT2), a protein primarily expressed in the proximal convoluted tubules of the kidneys.[8][9] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[8][9]
By inhibiting SGLT2, Luseogliflozin blocks this reabsorption pathway, leading to increased urinary glucose excretion (glucosuria).[8][10] This process effectively lowers blood glucose levels in an insulin-independent manner.[7] The resulting caloric loss from glucose excretion in the urine can also contribute to weight reduction, a beneficial secondary effect for many patients with T2DM.[8][10] Furthermore, the osmotic diuresis caused by increased glucose in the urine can lead to a reduction in blood pressure.[8]
Caption: Mechanism of action of Luseogliflozin.
Pharmacokinetics and Pharmacodynamics
Luseogliflozin exhibits a predictable pharmacokinetic and pharmacodynamic profile, supporting a once-daily dosing regimen.[5]
Pharmacokinetics
Luseogliflozin is rapidly absorbed following oral administration.[5][6][7] Studies in healthy Japanese males and patients with T2DM have shown that the time to reach maximum plasma concentration (Tmax) is between 0.625 and 2.25 hours.[6][7] The mean terminal half-life (t1/2) is approximately 10 to 13.8 hours.[6][7] Luseogliflozin does not accumulate after multiple doses.[7]
The pharmacokinetics of luseogliflozin are not significantly affected by mild to severe renal impairment, although the increase in plasma concentration may be slightly slower and the maximum concentration slightly reduced in patients with lower estimated glomerular filtration rates (eGFR).[11][12] Luseogliflozin is metabolized by CYP3A4/5 and UGT1A1 in the liver.[12]
Table of Pharmacokinetic Parameters:
| Parameter | Value | Population | Source |
| Tmax (hours) | 0.625 - 2.25 | Healthy males & T2DM patients | [6][7] |
| t1/2 (hours) | 9.23 - 13.8 | Healthy males | [6] |
| Accumulation | None detected after multiple doses | T2DM patients | [7] |
Pharmacodynamics
The pharmacodynamic effect of Luseogliflozin is characterized by a dose-dependent increase in urinary glucose excretion (UGE).[5][13] This leads to a reduction in plasma glucose concentrations.[5][7] While the pharmacokinetic profile is largely independent of renal function, the pharmacodynamic response, specifically the increase in UGE, is diminished in patients with more severe renal impairment.[11][12] The sustained UGE observed even after plasma concentrations of luseogliflozin decrease is attributed to its long dissociation half-time from the SGLT2 transporter.[13]
Analytical Methodologies
Accurate quantification of Luseogliflozin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicodynamic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the determination of Luseogliflozin in rat plasma.[14]
Protocol: LC-MS/MS Quantification of Luseogliflozin in Rat Plasma
This protocol provides a general framework based on published methodologies.[14] Researchers should optimize and validate the method for their specific instrumentation and study requirements.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of rat plasma, add 300 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be optimized for Luseogliflozin.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Luseogliflozin and the internal standard for quantification.
4. Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to relevant regulatory guidelines.
Caption: LC-MS/MS workflow for Luseogliflozin quantification.
Clinical Efficacy and Safety
Luseogliflozin has demonstrated significant efficacy and a favorable safety profile in the treatment of T2DM. It was first approved for use in Japan in 2014.[4][15][16][17]
Efficacy
Clinical trials have consistently shown that Luseogliflozin effectively improves glycemic control.[18][19]
-
Glycated Hemoglobin (HbA1c): Luseogliflozin significantly reduces HbA1c levels compared to placebo.[18][19][20]
-
Fasting Plasma Glucose (FPG): Significant reductions in FPG are observed with Luseogliflozin treatment.[18][19][20]
-
Body Weight: Luseogliflozin leads to a significant reduction in body weight.[10][18][19]
-
Other Metabolic Parameters: Luseogliflozin has also been shown to reduce blood pressure and uric acid levels.[10][18][21]
A pooled analysis of 52-week Phase III trials in Japanese patients demonstrated that Luseogliflozin was effective across a wide range of body mass index (BMI) levels, with a greater reduction in body weight observed in patients with higher BMI.[18]
Safety and Tolerability
Luseogliflozin is generally well-tolerated.[22] The most common adverse events are related to its mechanism of action.
-
Hypoglycemia: The risk of hypoglycemia with Luseogliflozin is low, as its action is independent of insulin secretion.[7][10][19]
-
Genitourinary Infections: Due to increased glucose in the urine, there is a potential for an increased incidence of urinary tract and genital infections.[23]
-
Volume Depletion: The osmotic diuretic effect can lead to volume depletion, particularly in at-risk patients such as the elderly or those on diuretics.[23]
Careful monitoring of renal function is advised, as the efficacy of Luseogliflozin is dependent on renal function.[8]
Synthesis
The chemical synthesis of Luseogliflozin has been described in the literature.[4][24][25] A common synthetic strategy involves the following key steps:
-
Formation of the Diaryl Aglycone: This is typically achieved through a Friedel-Crafts reaction to couple the two aromatic rings, followed by reduction of the resulting ketone.[4][24]
-
Glycosylation: The aglycone is then coupled with a protected thio-glucose derivative.[4][24]
-
Deprotection: The final step involves the removal of the protecting groups to yield Luseogliflozin.[4][25]
Caption: General synthetic pathway for Luseogliflozin.
Conclusion
Luseogliflozin hydrate is a highly effective and well-tolerated SGLT2 inhibitor for the treatment of type 2 diabetes mellitus. Its distinct insulin-independent mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical benefits in glycemic control and weight reduction make it a valuable therapeutic option. This technical guide provides a comprehensive overview of its key scientific attributes, offering a solid foundation for researchers and drug development professionals working in the field of diabetes and metabolic diseases.
References
- What is the mechanism of Luseogliflozin Hydrate? - Patsnap Synapse. (2024-07-17).
- Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed.
- Luseogliflozin hydrate | C23H32O7S | CID 56928196 - PubChem - NIH.
- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus - NIH. (2025-12-01).
- Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC - NIH.
- Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial | springermedizin.de.
- Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - PubMed.
- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals - NIH.
- Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed Central.
- Luseogliflozin Hydrate - Drug Targets, Indications, Patents - Patsnap Synapse.
- Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC - NIH. (2014-02-18).
- Luseogliflozin hydrate|CAS 1152425-66-5 - DC Chemicals.
- SGLT2 inhibitor - Wikipedia.
- Design of luseogliflozin. | Download Scientific Diagram - ResearchGate.
- KEGG DRUG: Luseogliflozin hydrate - genome.jp.
- Pharmacokinetic Parameters and Pharmacodynamic Properties of Luseogliflozin | Download Table - ResearchGate.
- Japanese approval of Lusefi for type 2 diabetes - BioWorld. (2014-03-25).
- Efficacy and Safety of the SGLT2 Inhibitor Luseogliflozin in Japanese Patients With Type 2 Diabetes Mellitus Stratified According to Baseline Body Mass Index: Pooled Analysis of Data From 52-Week Phase III Trials - PubMed.
- Luseogliflozin - Wikipedia.
- Luseogliflozin: first global approval - PubMed.
- (PDF) Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open‐label clinical trial (RESOLUTION study) - ResearchGate.
- Luseogliflozin (Luseco) 2.5 mg film-coated tablet - FDA Verification Portal.
- A Simple and Rapid LC-MS/MS Method for Quantitation of Luseogliflozin in Rat Plasma and Its Application to a PK Study - PubMed.
- Efficacy and safety of luseogliflozin in patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PubMed. (2024-06-17).
- Synthetic Strategies toward SGLT2 Inhibitors | Organic Process Research & Development. (2018-03-30).
- Sodium glucose co-transporter 2 inhibitor luseogliflozin in the management of type 2 diabetes: a drug safety evaluation - PubMed.
- (PDF) Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - ResearchGate. (2025-08-07).
- Thieme E-Journals - Synthesis / Full Text - Who we serve.
- LUSEOGLIFLOZIN - All About Drugs.
- Luseogliflozin hydrate - MySkinRecipes.
- Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open‐label clinical trial (RESOLUTION study) - PMC - PubMed Central.
- Scheme 3.3 Synthesis of Luseogliflozin 73. | Download Scientific Diagram - ResearchGate.
- Efficacy and safety of luseogliflozin in patients with type 2 diabetes mellitus: a systematic review and meta-analysis - ResearchGate. (2025-08-09).
Sources
- 1. Luseogliflozin hydrate | C23H32O7S | CID 56928196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Luseogliflozin hydrate|CAS 1152425-66-5|DC Chemicals [dcchemicals.com]
- 4. Luseogliflozin (hydrate) | 1152425-66-5 [chemicalbook.com]
- 5. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial | springermedizin.de [springermedizin.de]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 9. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple and rapid LC-MS/MS method for quantitation of luseogliflozin in rat plasma and its application to a PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. Luseogliflozin - Wikipedia [en.wikipedia.org]
- 17. Luseogliflozin: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of the SGLT2 Inhibitor Luseogliflozin in Japanese Patients With Type 2 Diabetes Mellitus Stratified According to Baseline Body Mass Index: Pooled Analysis of Data From 52-Week Phase III Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of luseogliflozin in patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sodium glucose co-transporter 2 inhibitor luseogliflozin in the management of type 2 diabetes: a drug safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. verification.fda.gov.ph [verification.fda.gov.ph]
- 24. pubs.acs.org [pubs.acs.org]
- 25. LUSEOGLIFLOZIN – All About Drugs [allfordrugs.com]
An In-depth Technical Guide to Luseogliflozin's Impact on Beta-Cell Proliferation and Function
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, luseogliflozin, and its multifaceted impact on pancreatic beta-cell proliferation and function. Moving beyond its primary mechanism of inducing urinary glucose excretion, this document synthesizes preclinical and clinical evidence to elucidate the direct and indirect pathways through which luseogliflozin fosters a favorable environment for beta-cell preservation and regeneration. We will explore the mitigation of glucotoxicity, the enhancement of crucial beta-cell transcription factors, and the intriguing discovery of a novel, humoral-mediated proliferative pathway independent of traditional insulin/IGF-1 signaling. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate and leverage these mechanisms for therapeutic advancement in type 2 diabetes.
Introduction: Re-evaluating Luseogliflozin's Role Beyond Glycemic Control
Luseogliflozin, a potent and selective SGLT2 inhibitor, has established its role in the management of type 2 diabetes by promoting glycosuria, thereby lowering blood glucose levels in an insulin-independent manner[1]. While this primary mechanism effectively addresses hyperglycemia, a growing body of evidence reveals a more profound, secondary benefit: the preservation and enhancement of pancreatic beta-cell mass and function[1][2][3]. The progressive decline of beta-cell function is a hallmark of type 2 diabetes, making interventions that can protect or even expand this vital cell population a primary goal for achieving long-term disease remission[4].
This guide moves beyond a surface-level understanding of SGLT2 inhibition to provide an in-depth exploration of the cellular and molecular mechanisms underpinning luseogliflozin's beneficial effects on beta-cells. We will dissect the causal chain of events, from the systemic reduction of glucose toxicity to the intricate signaling pathways that are activated to promote beta-cell proliferation and survival.
The Indirect Mechanism: Alleviation of Glucotoxicity and its Downstream Consequences
Chronic hyperglycemia, or glucotoxicity, is a primary driver of beta-cell dysfunction and apoptosis in type 2 diabetes[4]. By inducing urinary glucose excretion, luseogliflozin effectively lowers the overall glucose burden on the body, creating a more favorable metabolic environment for beta-cells to function and survive[2].
Reduction of Oxidative and Endoplasmic Reticulum Stress
The amelioration of hyperglycemia by luseogliflozin leads to a significant reduction in oxidative stress within the pancreatic islets[5][6]. This is, in part, achieved by decreasing the production of mitochondrial reactive oxygen species (ROS)[6][7]. Furthermore, the reduced demand for insulin synthesis and secretion alleviates the burden on the endoplasmic reticulum (ER), a known trigger of beta-cell stress and apoptosis[5].
Improved Mitochondrial Function
Preclinical studies in db/db mice have demonstrated that luseogliflozin treatment can improve mitochondrial morphology and function within beta-cells[7]. Specifically, luseogliflozin has been shown to enhance the mitochondrial complex II-linked oxidative phosphorylation capacity and increase the expression of genes involved in the tricarboxylic acid (TCA) cycle and the electron transport chain[6][7]. This restoration of mitochondrial health is crucial for efficient glucose-stimulated insulin secretion (GSIS).
Upregulation of Key Beta-Cell Transcription Factors
A consistent finding in preclinical models is the increased expression of critical transcription factors essential for beta-cell development, identity, and function following luseogliflozin treatment. These include:
-
MafA (V-maf musculoaponeurotic fibrosarcoma oncogene homolog A): A potent activator of the insulin gene promoter.
-
PDX-1 (Pancreatic and duodenal homeobox 1): A master regulator of pancreatic development and beta-cell function.
-
Nkx6.1 (NK6 homeobox 1): Plays a vital role in beta-cell proliferation and maturation.
Studies in db/db mice have shown that luseogliflozin administration leads to a significant upregulation of Mafa, Pdx1, and Nkx6.1 gene expression in isolated islets[2][3][8]. This transcriptional reprogramming contributes to the observed improvements in insulin biosynthesis and secretion.
A Novel Direct Mechanism: Humoral Factors and Insulin-Independent Proliferation
Perhaps the most groundbreaking discovery regarding luseogliflozin's effect on beta-cells is the identification of a proliferative pathway that is independent of the traditional insulin/IGF-1 receptor signaling axis. Research has shown that luseogliflozin treatment can induce beta-cell proliferation through circulating humoral factors[3][9][10].
This was elegantly demonstrated in studies where serum from luseogliflozin-treated mice was able to stimulate the proliferation of both mouse and human islets in vitro[3][9]. This effect was even observed in beta-cells with knocked-out insulin receptors, confirming the insulin-independent nature of this pathway[9].
The FoxM1/PLK1/CENP-A Signaling Pathway
The key signaling cascade implicated in this novel proliferative mechanism is the FoxM1/PLK1/CENP-A pathway[9][10][11].
-
FoxM1 (Forkhead box M1): A transcription factor that plays a crucial role in cell cycle progression.
-
PLK1 (Polo-like kinase 1): A serine/threonine kinase that regulates multiple stages of mitosis.
-
CENP-A (Centromere protein A): A histone H3 variant essential for centromere function and chromosome segregation.
Luseogliflozin treatment has been shown to upregulate the gene expression of Foxm1, Plk1, and Cenpa in the islets of treated mice, leading to an increase in beta-cell proliferation[9][10].
Below is a diagram illustrating this proposed signaling pathway:
Caption: Proposed humoral-mediated, insulin-independent pathway of luseogliflozin-induced beta-cell proliferation.
Summary of Preclinical and Clinical Evidence
The beneficial effects of luseogliflozin on beta-cell health are supported by a substantial body of evidence from both animal models and human studies.
Preclinical Data in db/db Mice
The db/db mouse model, which mimics many aspects of human type 2 diabetes, has been instrumental in elucidating the effects of luseogliflozin.
| Parameter | Observation | References |
| Beta-Cell Mass | Significantly increased compared to control. | [2][8][12][13] |
| Beta-Cell Proliferation (Ki67+) | Increased number of Ki67-positive beta-cells. | [8] |
| Beta-Cell Apoptosis (TUNEL) | Decreased rate of beta-cell apoptosis. | [2] |
| Gene Expression | Upregulation of Insulin 1/2, MafA, PDX-1, and GLUT2. | [2] |
| Insulin Secretion | Improved glucose-stimulated insulin secretion (GSIS). | |
| Mitochondrial Function | Improved mitochondrial respiratory capacity. | [7] |
Clinical Data in Patients with Type 2 Diabetes
Clinical trials in human subjects have corroborated the findings from preclinical studies, demonstrating tangible improvements in beta-cell function.
| Parameter | Method of Assessment | Observation | References |
| Beta-Cell Function | HOMA-β (Homeostatic Model Assessment of Beta-cell function) | Significant improvement. | [14][15] |
| Insulin Secretion/Sensitivity | Disposition Index (from OGTT or MTT) | Significant improvement. | [14][16][17] |
| Proinsulin/C-peptide Ratio | Marker of beta-cell dysfunction | Reduced, indicating improved insulin processing. | [16][17] |
| GLP-1 Secretion | Meal Tolerance Test (MTT) | Significantly increased. | [14][15] |
Experimental Protocols for Investigation
To facilitate further research into the mechanisms discussed, this section provides detailed, step-by-step protocols for key experiments.
In Vivo Study: Luseogliflozin Treatment in db/db Mice
This protocol outlines a typical 4-week study to assess the impact of luseogliflozin on beta-cell mass and function in a diabetic mouse model.
Caption: Workflow for in vivo assessment of luseogliflozin in db/db mice.
-
Animal Model: Male diabetic db/db mice, 10 weeks of age.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Control Group: Fed standard chow.
-
Luseogliflozin Group: Fed standard chow containing 0.01% luseogliflozin.
-
-
Treatment Duration: 4 weeks.
-
Assessments:
-
Metabolic Parameters: Monitor body weight, food and water intake, and fasting blood glucose weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast mice for 6 hours, then administer an oral gavage of glucose (2 g/kg). Collect blood samples at 0, 15, 30, 60, and 120 minutes for glucose and insulin measurement.
-
Tissue Collection: At the study endpoint, euthanize mice and collect the pancreas for histological analysis and islet isolation.
-
-
Data Analysis: Compare metabolic parameters, glucose tolerance curves, and insulin secretion between the control and luseogliflozin groups.
Immunohistochemical Analysis of Beta-Cell Mass and Proliferation
This protocol details the staining and quantification of beta-cell area and proliferation markers in pancreatic tissue sections.
-
Tissue Preparation: Fix pancreata in 4% paraformaldehyde, embed in paraffin, and cut 5 µm sections.
-
Antigen Retrieval: Deparaffinize sections and perform heat-induced antigen retrieval in citrate buffer (pH 6.0).
-
Immunostaining:
-
Primary Antibodies: Incubate sections overnight at 4°C with primary antibodies against:
-
Insulin (to identify beta-cells)
-
Ki67 (a marker of proliferation)
-
-
Secondary Antibodies: Apply appropriate fluorescently-labeled secondary antibodies.
-
Counterstain: Use DAPI to stain cell nuclei.
-
-
Imaging: Capture images of islets using a fluorescence microscope.
-
Quantification:
-
Beta-Cell Mass: Calculate the total insulin-positive area and divide by the total pancreatic tissue area.
-
Proliferation Rate: Count the number of Ki67-positive nuclei within insulin-positive cells and express as a percentage of the total number of beta-cells.
-
Gene Expression Analysis in Isolated Islets
This protocol describes the isolation of pancreatic islets and subsequent analysis of gene expression by quantitative PCR (qPCR).
-
Islet Isolation:
-
Perfuse the pancreas via the common bile duct with collagenase solution.
-
Digest the pancreas at 37°C.
-
Purify islets using a density gradient (e.g., Ficoll).
-
Handpick islets under a microscope.
-
-
RNA Extraction: Extract total RNA from isolated islets using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
qPCR: Perform real-time qPCR using primers for target genes (Mafa, Pdx1, Nkx6.1, Foxm1, etc.) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Assessment of Beta-Cell Function: Glucose-Stimulated Insulin Secretion (GSIS)
This in vitro assay measures the ability of isolated islets to secrete insulin in response to glucose.
-
Islet Culture: Culture isolated islets overnight to allow for recovery.
-
Pre-incubation: Pre-incubate islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1 hour.
-
Stimulation:
-
Basal: Incubate a subset of islets in low-glucose buffer for 1 hour.
-
Stimulated: Incubate another subset of islets in high-glucose buffer (e.g., 16.7 mM glucose) for 1 hour.
-
-
Supernatant Collection: Collect the supernatant from each condition.
-
Insulin Measurement: Measure the insulin concentration in the supernatants using an ELISA or RIA kit.
-
Data Analysis: Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose).
Conclusion and Future Directions
Luseogliflozin exerts a robust protective and potentially restorative effect on pancreatic beta-cells that extends far beyond its primary glucose-lowering mechanism. The dual benefit of alleviating glucotoxicity and activating a novel, insulin-independent proliferative pathway positions luseogliflozin as a promising agent for not only managing but also modifying the course of type 2 diabetes.
Future research should focus on:
-
Identifying the specific humoral factors responsible for activating the FoxM1/PLK1/CENP-A pathway.
-
Investigating the long-term effects of luseogliflozin on beta-cell mass and function in both preclinical models and human subjects.
-
Exploring the potential for combination therapies that could synergistically enhance the beta-cell protective effects of luseogliflozin.
By continuing to unravel these complex mechanisms, we can better leverage the therapeutic potential of luseogliflozin to preserve beta-cell health and improve long-term outcomes for individuals with type 2 diabetes.
References
- SGLT2 inhibitors and protection against pancreatic beta cell failure - PMC - NIH. (n.d.).
- Shirakawa, J., et al. (2020). Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway. Diabetologia, 63(3), 577-587. [Link]
- Okauchi, S., et al. (2016). Protective effects of SGLT2 inhibitor luseogliflozin on pancreatic b-cells in obese type 2 diabetic db/db mice.
- Nguyen, P. (2013).
- Wang, Y., et al. (2024). Sodium-glucose co-transporter 2 inhibitors improve insulin resistance and β-cell function in type 2 diabetes: A meta-analysis. World Journal of Diabetes, 15(1), 89-100. [Link]
- Okauchi, S., et al. (2016). Protective effects of SGLT2 inhibitor luseogliflozin on pancreatic β-cells in obese type 2 diabetic db/db mice. PubMed. [Link]
- Terauchi, Y., et al. (2017). Beneficial effects of sodium-glucose cotransporter 2 inhibitors for preservation of pancreatic β-cell function and reduction of insulin resistance.
- Jurczak, M. J., et al. (2011). SGLT2 Deletion Improves Glucose Homeostasis and Preserves Pancreatic β-Cell Function. Diabetes, 60(3), 890-898. [Link]
- Tajima, K., et al. (2022). Luseogliflozin preserves the pancreatic beta-cell mass and function in db/db mice by improving mitochondrial function. Scientific Reports, 12(1), 9789. [Link]
- Shirakawa, J., et al. (2020). Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway. Diabetologia, 63(3), 577-587. [Link]
- Ito, D., et al. (2022). Effects of Sodium-Glucose Co-Transporter-2 Inhibitors on Pancreatic β-Cell Mass and Function. International Journal of Molecular Sciences, 23(9), 5104. [Link]
- RISE Consortium. (2017). A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium. Diabetes, Obesity and Metabolism, 19(Suppl 1), 53-63. [Link]
- Shirakawa, J., et al. (2020). Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway.
- Measurement of pancreatic islet beta-cell proliferation by flow cytometry. (2022). Protocols.io. [Link]
- Shimoda, S., et al. (2024). Comparison of protective effects of teneligliptin and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study). Frontiers in Endocrinology, 15, 1412553. [Link]
- Tajima, K., et al. (2022). Luseogliflozin preserves the pancreatic beta-cell mass and function in db/db mice by improving mitochondrial function. PMC. [Link]
- Shimoda, S., et al. (2024). Comparison of protective effects of teneligliptin and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study). PubMed. [Link]
- Miyachi, A., et al. (2018). Effect of the sodium-glucose cotransporter 2 inhibitor luseogliflozin on pancreatic beta cell mass in db/db mice of different ages. Scientific Reports, 8(1), 6701. [Link]
- Assessing beta-cell function in patients with type 2 diabetes in clinical practice. (2017). PubMed. [Link]
- Functional Tests for Assessing Human Beta-Cell Function and Insulin Sensitivity. (2017).
- Impact of luseogliflozin on beta cell morphology in 6-week-old db/db... (n.d.).
- Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes. (n.d.).
- Insulin Secretion Assay. (n.d.). Human Cell Design. [Link]
- Miyachi, A., et al. (2018). Effect of the sodium–glucose cotransporter 2 inhibitor luseogliflozin on pancreatic beta cell mass in db/db mice of different ages. PubMed Central. [Link]
- Establishment of a pancreatic β cell proliferation model in vitro and a platform for diabetes drug screening. (2016). PubMed Central. [Link]
- Assessment of Pancreatic β-Cell Function: Review of Methods and Clinical Applic
- Tschen, S. I., et al. (2009). Adaptive β-Cell Proliferation Is Severely Restricted With Advanced Age. Diabetes, 58(7), 1545-1553. [Link]
- Bando, Y., et al. (2018). Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes. Endocrine Journal, 65(5), 523-532. [Link]
- Enhanced Pancreatic beta-cells Proliferation and Functionality. (n.d.). ScholarWorks@UARK. [Link]
- Luseogliflozin, a SGLT2 Inhibitor, Does Not Affect Glucose Uptake Kinetics in Renal Proximal Tubules of Live Mice. (2021). PubMed Central. [Link]
Sources
- 1. Beneficial effects of sodium-glucose cotransporter 2 inhibitors for preservation of pancreatic β-cell function and reduction of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of SGLT2 inhibitor luseogliflozin on pancreatic β-cells in obese type 2 diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. SGLT2 inhibitors and protection against pancreatic beta cell failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luseogliflozin preserves the pancreatic beta-cell mass and function in db/db mice by improving mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Luseogliflozin preserves the pancreatic beta-cell mass and function in db/db mice by improving mitochondrial function | Semantic Scholar [semanticscholar.org]
- 8. Effect of the sodium-glucose cotransporter 2 inhibitor luseogliflozin on pancreatic beta cell mass in db/db mice of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the sodium–glucose cotransporter 2 inhibitor luseogliflozin on pancreatic beta cell mass in db/db mice of different ages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Frontiers | Comparison of protective effects of teneligliptin and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study) [frontiersin.org]
- 17. Comparison of protective effects of teneligliptin and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Thioglucitol Moiety in the Potency, Selectivity, and Pharmacokinetics of Luseogliflozin
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Luseogliflozin is a potent and highly selective second-generation inhibitor of the sodium-glucose cotransporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] A defining structural feature of Luseogliflozin is the substitution of the endocyclic oxygen in its glucosyl headgroup with a sulfur atom, forming a thioglucitol moiety. This guide provides a detailed technical analysis of this specific chemical modification, elucidating its profound impact on the drug's interaction with the SGLT2 protein. We will explore how this thio-substitution is fundamental to Luseogliflozin's high binding affinity, slow dissociation kinetics, and sustained pharmacodynamic effect, thereby providing a clear rationale for its clinical efficacy.
Introduction: The SGLT2 Inhibition Paradigm
The kidneys play a crucial role in glucose homeostasis, reabsorbing approximately 180 grams of glucose daily from the glomerular filtrate.[3][4] The vast majority of this reabsorption (~90%) is mediated by the SGLT2 protein, a high-capacity, low-affinity transporter located in the S1 segment of the proximal convoluted tubule.[5][6] In T2DM, the expression and activity of SGLT2 are often upregulated, contributing to the maintenance of hyperglycemia.[7]
SGLT2 inhibitors, or gliflozins, represent a modern class of antihyperglycemic agents that operate independently of insulin secretion or sensitivity.[4][8] By competitively blocking the SGLT2 transporter, these drugs reduce renal glucose reabsorption, leading to the excretion of excess glucose in the urine (glucosuria).[9] This mechanism not only lowers blood glucose levels but also confers additional benefits, including modest reductions in body weight and blood pressure.[10][11]
The first-generation SGLT2 inhibitors were developed from phlorizin, a natural O-glucoside.[12] However, phlorizin lacked selectivity for SGLT2 over SGLT1 and was metabolically unstable.[12] Subsequent research led to the development of C-glucosides like Dapagliflozin and Canagliflozin, which offered greater stability and selectivity. Luseogliflozin distinguishes itself further through a key structural modification: the thioglucitol moiety.[13]
The Thioglucitol Moiety: A Strategic Molecular Enhancement
The core structure of Luseogliflozin consists of a C-glucoside linkage between an aglycone tail and a sugar-like headgroup. Unlike many other gliflozins, the headgroup in Luseogliflozin is a 5-thioglucose derivative.[13][14] This substitution of an oxygen atom for a sulfur atom in the pyranose ring is not a trivial change; it is a deliberate design choice that fundamentally alters the molecule's interaction with its target.
Caption: Chemical structure of Luseogliflozin highlighting the distinct aglycone and thioglucitol moieties.
Causality: How the Thio-Substitution Drives Potency and Duration of Action
The introduction of the sulfur atom into the glucosyl ring is the primary driver of Luseogliflozin's exceptional potency and prolonged pharmacodynamic profile. This can be attributed to its influence on the drug's binding kinetics with the SGLT2 transporter.
Enhanced Binding Affinity and Slow Dissociation
The thioglucitol moiety is directly responsible for Luseogliflozin's tight binding to SGLT2 and its remarkably slow rate of dissociation.[13] Luseogliflozin competitively inhibits human SGLT2-mediated glucose uptake with a high affinity, reflected by a Ki value of 1.10 nM and a Kd value of 1.3 nM.[15]
The most critical insight comes from kinetic studies. The dissociation half-time of Luseogliflozin from the hSGLT2 protein is approximately 7 hours.[15] This slow "off-rate" suggests that once bound, the drug remains engaged with its target for an extended period, contributing significantly to its long duration of action.[15][16] This sustained engagement ensures that the inhibition of glucose reabsorption persists even as plasma concentrations of the drug decline.[16] This property is a direct consequence of the altered electronic and conformational properties conferred by the sulfur atom within the ring.[13]
High Selectivity for SGLT2 over SGLT1
Luseogliflozin demonstrates a very high degree of selectivity for SGLT2 over SGLT1. Its IC50 value for SGLT2 is 2.26 nM, which is approximately 1,765-fold lower than its IC50 for SGLT1.[2][17][18] This high selectivity is crucial for minimizing off-target effects. SGLT1 is highly expressed in the intestine, and its inhibition is associated with gastrointestinal side effects like diarrhea and dehydration.[12] The precise structural interactions enabled by the thioglucitol headgroup and the aglycone tail allow Luseogliflozin to fit optimally into the binding pocket of SGLT2 while sterically or electronically clashing with the SGLT1 binding site, thus ensuring a favorable safety profile.
| Parameter | Value | Source |
| SGLT2 IC50 | 2.26 nM | [2][17] |
| SGLT1 IC50 | 3990 nM | [17] |
| Selectivity Ratio (SGLT1/SGLT2) | 1,765-fold | [2][17][18] |
| Ki (hSGLT2) | 1.10 nM | [15][17] |
| Kd (hSGLT2) | 1.3 nM | [15] |
| Dissociation Half-Time (t½) | ~7 hours | [15] |
| Table 1: In Vitro Potency, Selectivity, and Binding Kinetics of Luseogliflozin. |
Impact on Pharmacokinetic and Pharmacodynamic Profiles
The chemical stability and binding characteristics imparted by the thioglucitol moiety translate directly into a favorable clinical profile.
Pharmacokinetics
Luseogliflozin is rapidly absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) typically occurring between 0.5 and 1.5 hours.[2][19][20] The drug exhibits a mean elimination half-life (T1/2) of approximately 10-13 hours, which supports a once-daily dosing regimen.[2][20] The C-glycosidic bond is resistant to enzymatic cleavage, and the thioglucitol ring itself contributes to the molecule's metabolic stability. Luseogliflozin is metabolized by CYP3A4/5 and UGT1A1, but its stable pharmacokinetic profile is maintained even in patients with renal impairment.[19]
| Parameter | Single Dose (5 mg) | Multiple Dose (Day 7) | Source |
| Tmax (h) | 0.5 - 1.5 | 0.625 - 1.00 | [2][19] |
| T1/2 (h) | ~10 - 13.8 | ~9.1 - 10.7 | [2][20] |
| Oral Bioavailability (Dogs) | 92.7% | N/A | [17] |
| Table 2: Key Pharmacokinetic Parameters of Luseogliflozin in Humans. |
Pharmacodynamics
The durable pharmacodynamic effect of Luseogliflozin is a direct consequence of its slow dissociation from the SGLT2 transporter. The prolonged inhibition of SGLT2 leads to sustained urinary glucose excretion (UGE) over a 24-hour period, effectively lowering plasma glucose levels.[16] This sustained action is observable even after plasma concentrations of the drug have peaked and begun to decline, a clinical finding that is well-explained by the in vitro binding kinetic data.[15][16]
Caption: Mechanism of SGLT2 inhibition by Luseogliflozin, leading to increased urinary glucose excretion.
Experimental Protocols for Validation
To experimentally validate the role of the thioglucitol moiety, specific assays are required. The following protocols outline the core methodologies for assessing binding kinetics and functional inhibition.
Protocol: SGLT2 Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and dissociation kinetics (off-rate) of Luseogliflozin to the human SGLT2 transporter.
Materials:
-
Membrane preparations from cells overexpressing human SGLT2 (hSGLT2).
-
Radiolabeled [3H]-Luseogliflozin.
-
Unlabeled Luseogliflozin (for competition).
-
Assay Buffer (e.g., Tris-HCl with appropriate salts).
-
Scintillation fluid and vials.
-
Microplate harvester and filter mats (e.g., GF/B).
-
Liquid scintillation counter.
Methodology:
-
Saturation Binding:
-
Prepare serial dilutions of [3H]-Luseogliflozin in assay buffer.
-
In a 96-well plate, add hSGLT2 membrane preparations to each well.
-
Add the [3H]-Luseogliflozin dilutions to the wells. For non-specific binding determination, add a high concentration of unlabeled Luseogliflozin to a parallel set of wells.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 6-12 hours) at 25°C.[21]
-
Terminate the reaction by rapid filtration through the filter mats using the microplate harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding vs. radioligand concentration and analyze using non-linear regression to determine Kd and Bmax.
-
-
Dissociation Kinetics:
-
Incubate hSGLT2 membranes with a fixed concentration of [3H]-Luseogliflozin (near its Kd) until association equilibrium is reached (e.g., 12 hours).[21]
-
Initiate dissociation by adding a saturating concentration of unlabeled Luseogliflozin to the reaction.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), terminate the reaction for a subset of wells by rapid filtration as described above.
-
Quantify the remaining bound radioactivity at each time point.
-
Plot the natural logarithm of the percentage of bound radioligand versus time. The slope of this line will be the dissociation rate constant (k_off), and the dissociation half-time can be calculated as ln(2)/k_off.
-
Sources
- 1. Luseogliflozin (hydrate) | 1152425-66-5 [chemicalbook.com]
- 2. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. LUSEOGLIFLOZIN – All About Drugs [allfordrugs.com]
- 7. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 8. patientcareonline.com [patientcareonline.com]
- 9. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 11. Luseogliflozin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Luseogliflozin | C23H30O6S | CID 11988953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Portico [access.portico.org]
- 18. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Preparation of Luseogliflozin (Hydrate) Solutions for In Vitro Assays: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the preparation of Luseogliflozin (hydrate) solutions for use in a variety of in vitro research applications. As a highly selective and potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), Luseogliflozin is a critical tool for investigating glucose metabolism, diabetic complications, and the broader physiological roles of SGLT2.[1][2] This document outlines best practices for dissolving, storing, and diluting Luseogliflozin, ensuring the accuracy, reproducibility, and integrity of experimental outcomes. The protocols described herein are designed for researchers, scientists, and drug development professionals.
Introduction to Luseogliflozin and its Mechanism of Action
Luseogliflozin is a second-generation, orally active SGLT2 inhibitor.[3] The primary mechanism of action involves the inhibition of SGLT2, a protein predominantly expressed in the proximal renal tubules responsible for approximately 90% of glucose reabsorption from the glomerular filtrate. By competitively blocking this transporter, Luseogliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[4] This mode of action makes it a valuable therapeutic agent for type 2 diabetes mellitus and a subject of extensive research for its potential cardio-renal protective effects.[4][5]
For in vitro studies, precise and consistent preparation of Luseogliflozin solutions is paramount. Factors such as solvent choice, concentration, storage conditions, and final assay concentration can significantly impact the compound's stability, solubility, and ultimately, its biological activity. This guide provides a scientifically grounded framework for navigating these critical parameters.
Physicochemical Properties and Solubility
Understanding the fundamental properties of Luseogliflozin (hydrate) is essential for its effective use in experimental settings.
| Property | Value | Source |
| Chemical Name | (2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate | [6] |
| Molecular Formula | C₂₃H₃₂O₇S | [6] |
| Molecular Weight | 452.56 g/mol | [6] |
| Appearance | White to off-white solid powder | N/A |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [7] |
| Reported DMSO Solubility | Up to 40 mg/mL | [3] |
While Luseogliflozin is sparingly soluble in aqueous solutions, it exhibits good solubility in dimethyl sulfoxide (DMSO).[3][7] For most in vitro applications, particularly cell-based assays, preparing a concentrated stock solution in DMSO is the recommended starting point.
Core Protocol: Preparation of Luseogliflozin Stock and Working Solutions
This section details the step-by-step methodology for preparing a high-concentration stock solution of Luseogliflozin in DMSO and its subsequent dilution to working concentrations for in vitro assays.
Materials and Equipment
-
Luseogliflozin (hydrate) powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Workflow for Luseogliflozin Solution Preparation
Caption: Workflow for preparing Luseogliflozin solutions.
Step-by-Step Protocol for a 20 mM Stock Solution
-
Calculation:
-
Molecular Weight of Luseogliflozin (hydrate): 452.56 g/mol
-
To prepare a 20 mM (0.020 mol/L) solution:
-
Mass (g) = 0.020 mol/L * 452.56 g/mol = 9.0512 g/L = 9.05 mg/mL
-
-
Therefore, to make 1 mL of a 20 mM stock solution, you will need 9.05 mg of Luseogliflozin.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh out 9.05 mg of Luseogliflozin powder into the tube.
-
-
Dissolving:
-
Add approximately 900 µL of anhydrous, sterile DMSO to the tube containing the Luseogliflozin powder.
-
Vortex the tube vigorously until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
Bring the final volume to 1 mL with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 1 year), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.
-
Preparation of Working Solutions
The preparation of working solutions involves diluting the concentrated DMSO stock into your aqueous experimental medium (e.g., cell culture medium, phosphate-buffered saline).
-
Thawing:
-
Remove a single aliquot of the 20 mM Luseogliflozin stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Dilution:
-
Perform serial dilutions of the stock solution in your final assay buffer or medium to achieve the desired working concentration.
-
Crucial Consideration: The final concentration of DMSO in your assay should be kept to a minimum to avoid solvent-induced cytotoxicity or off-target effects. It is strongly recommended to keep the final DMSO concentration at or below 0.1%. For some robust cell lines, up to 0.5% may be tolerated, but this should be empirically determined.
-
Example Dilution for a 10 µM final concentration with 0.05% DMSO:
-
To achieve a final DMSO concentration of 0.05%, the stock solution must be diluted 1:2000 (100% / 0.05% = 2000).
-
The corresponding Luseogliflozin concentration would be 20,000 µM / 2000 = 10 µM.
-
Therefore, to prepare 1 mL of a 10 µM working solution, add 0.5 µL of the 20 mM stock solution to 999.5 µL of culture medium.
-
-
-
Mixing and Use:
-
Gently mix the working solution by pipetting up and down or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
It is best practice to prepare working solutions fresh for each experiment and use them immediately. The stability of Luseogliflozin in aqueous media over extended periods at 37°C has not been extensively characterized.
-
Self-Validating Systems and Quality Control
To ensure the trustworthiness of your experimental results, incorporating self-validating checks is essential.
Vehicle Controls
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your Luseogliflozin-treated samples. This allows you to differentiate the effects of the compound from any potential effects of the solvent.
Concentration Verification (Optional but Recommended)
For studies requiring a high degree of accuracy, the concentration of the stock solution can be verified. An LC-MS/MS method, adapted from protocols used for pharmacokinetic studies, can be employed for this purpose.[8]
-
Principle: This technique separates Luseogliflozin from other components via high-performance liquid chromatography (HPLC) and then detects and quantifies it based on its mass-to-charge ratio using tandem mass spectrometry (MS/MS).
-
Sample Preparation: A small, known volume of the DMSO stock solution is diluted in an appropriate solvent (e.g., acetonitrile/water).
-
Analysis: The sample is injected into the LC-MS/MS system, and the resulting peak area is compared to a standard curve generated from samples of known Luseogliflozin concentrations.
-
Published Method Parameters for Adaptation:
Troubleshooting and Best Practices
-
Precipitation in Aqueous Media: If you observe precipitation when diluting the DMSO stock into your aqueous buffer or medium, it may indicate that the solubility limit has been exceeded. To address this, you can try:
-
Preparing a lower concentration stock solution.
-
Increasing the final percentage of DMSO (while remaining within the tolerated limits for your cells).
-
Gently warming the solution.
-
-
Inconsistent Results: Inconsistent results may be due to:
-
Repeated freeze-thaw cycles of the stock solution. Always use fresh aliquots.
-
Degradation of the compound in working solutions. Prepare them fresh before each experiment.
-
Inaccurate pipetting of small volumes. Use calibrated pipettes and appropriate techniques.
-
-
pH Considerations: The effect of pH on the solubility and stability of Luseogliflozin is not well-documented. For experiments in buffers with a pH significantly different from neutral, it is advisable to empirically test for any precipitation or degradation.
Conclusion
The reliable preparation of Luseogliflozin (hydrate) solutions is a fundamental prerequisite for obtaining high-quality in vitro data. By adhering to the protocols and best practices outlined in this guide—including the use of DMSO for stock solutions, careful control of the final solvent concentration, proper storage, and the inclusion of vehicle controls—researchers can ensure the integrity and reproducibility of their experiments. This will, in turn, facilitate a deeper understanding of the biological roles of SGLT2 and the therapeutic potential of its inhibitors.
References
- Kobuchi, S., Matsuno, M., Kawamoto, M., Kojima, N., Ito, Y., Yamashita, M., & Sakaeda, T. (2017). A Simple and Rapid LC-MS/MS Method for Quantitation of Luseogliflozin in Rat Plasma and Its Application to a PK Study. Bioanalysis, 9(2), 163–171.
- Kobuchi, S., Yano, K., Ito, Y., & Sakaeda, T. (2016). Development and validation of an LC-MS/MS method for the determination of tofogliflozin in plasma and its application to a pharmacokinetic study in rats. Journal of Chromatography B, 1028, 1-5.
- Yuan, Z., et al. (2022). Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. American Journal of Physiology-Heart and Circulatory Physiology, 322(2), H245-H257.
- Shirahata, M., et al. (2020). Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway. Diabetologia, 63(3), 577-587.
- PubChem. Luseogliflozin hydrate. [Online]. National Center for Biotechnology Information.
- Wikipedia. Luseogliflozin. [Online].
- Samukawa, Y., et al. (2017). Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. Clinical Therapeutics, 39(9), 1849-1860.e2.
- Shabil, M., et al. (2023). Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 16, 3925–3939.
- Kohagura, K., et al. (2020). Luseogliflozin, a sodium-glucose cotransporter 2 inhibitor, preserves renal function irrespective of acute changes in the estimated glomerular filtration rate in Japanese patients with type 2 diabetes. Hypertension Research, 43(9), 876-883.
- The Bioscan. (2025). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DAPAGLIFLOZIN IN MARKETED FORMULATION BY HPLC. [Online].
- MDPI. (2024). The Validation and Determination of Empagliflozin Concentration in the Presence of Grapefruit Juice Using HPLC for Pharmacokinetic Applications. [Online].
- International Journal of Chemical and Pharmaceutical Sciences. (2024). Analytical Method Development and Validation for the Ipragliflozine and Saxagliptin by using RP-HPLC in Pharmaceutical Dosage. [Online].
- ResearchGate. (2020). Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma. [Online].
- MDPI. (2024). An LC-MS/MS Method for the Simultaneous Quantification of Insulin, Cortisol, Glucagon-like Peptide 1, Ghrelin, and Osteocalcin. [Online].
- Semantic Scholar. (2025). Luseogliflozin Persistently Lowers Glycemia and Body Weight Over a Period of Two Years in Patients With Type 2 Diabetes. [Online].
- ResearchGate. (2018). Plasma concentration-time profiles of luseogliflozin after a single... [Online].
- MDPI. (2019). Luseogliflozin, a SGLT2 Inhibitor, Does Not Affect Glucose Uptake Kinetics in Renal Proximal Tubules of Live Mice. [Online].
- Semantic Scholar. (2016). A quantitative LC-MS/MS method for determining ipragliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, and its application to a pharmacokinetic study in rats. [Online].
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Luseogliflozin (hydrate) | 1152425-66-5 [chemicalbook.com]
- 3. Luseogliflozin hydrate | TargetMol [targetmol.com]
- 4. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luseogliflozin, a sodium-glucose cotransporter 2 inhibitor, preserves renal function irrespective of acute changes in the estimated glomerular filtration rate in Japanese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luseogliflozin hydrate | C23H32O7S | CID 56928196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and rapid LC-MS/MS method for quantitation of luseogliflozin in rat plasma and its application to a PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for the determination of tofogliflozin in plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Luseogliflozin in Rat Plasma
Abstract
This application note details a highly selective, sensitive, and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Luseogliflozin in rat plasma. Luseogliflozin is a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), a key target in the management of Type 2 diabetes mellitus.[1][2] Accurate determination of its concentration in preclinical plasma samples is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. This protocol employs a straightforward protein precipitation technique for sample preparation and utilizes Dapagliflozin as a suitable internal standard (IS). The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidelines, demonstrating excellent performance in linearity, accuracy, precision, and stability over a concentration range of 0.5 to 500 ng/mL.[1][2]
Introduction
Luseogliflozin is an orally active SGLT2 inhibitor that reduces renal glucose reabsorption, thereby lowering blood glucose levels in patients with Type 2 diabetes.[2] To support preclinical drug development, a reliable bioanalytical method is essential for characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for such applications due to its inherent specificity, sensitivity, and wide dynamic range.
The primary challenge in bioanalytical method development is mitigating the "matrix effect," where endogenous components of the plasma can interfere with the ionization of the analyte, leading to inaccurate quantification. This method addresses this challenge through a simple yet effective protein precipitation step, which efficiently removes the majority of interfering macromolecules.[3][4] The selection of Dapagliflozin as the internal standard, another SGLT2 inhibitor with similar physicochemical properties, ensures that variations during sample processing and analysis are normalized, enhancing the method's robustness and reliability.[2] This document provides a comprehensive, step-by-step protocol grounded in established scientific principles and validated against regulatory standards.[5][6][7]
Materials and Instrumentation
Reagents and Chemicals
-
Luseogliflozin reference standard (>99% purity)
-
Dapagliflozin (Internal Standard, IS) reference standard (>99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free rat plasma (K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) or equivalent.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
Rationale: The preparation of accurate stock, calibration curve (CC), and quality control (QC) samples is the foundation of quantitative analysis. Separate stock solutions for CC and QC samples are prepared to avoid bias and provide an independent assessment of the curve's accuracy.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Luseogliflozin and Dapagliflozin (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Luseogliflozin primary stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Dapagliflozin primary stock solution with acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the Luseogliflozin working standard solutions into blank rat plasma to prepare CC samples at concentrations of 0.5, 1, 5, 20, 100, 250, and 500 ng/mL. Similarly, prepare QC samples at four levels:
-
LLOQ QC: 0.5 ng/mL (Lower Limit of Quantification)
-
Low QC: 1.5 ng/mL
-
Mid QC: 75 ng/mL
-
High QC: 400 ng/mL
-
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing high-abundance proteins from plasma, which can otherwise interfere with analysis and damage the LC column.[4][8] Acetonitrile is a highly effective precipitating agent, providing a clean supernatant with good analyte recovery.[3][9]
dot graph TD { rankdir="LR"; node[shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge[fontname="Arial", fontsize=10];
}
Caption: Protein Precipitation Workflow for Luseogliflozin.
Step-by-Step Protocol:
-
Aliquot 50 µL of rat plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL Dapagliflozin in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[8]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Dilute the supernatant with 100 µL of ultrapure water to reduce the organic solvent concentration, ensuring better peak shape during chromatography.
-
Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Rationale: The chromatographic conditions are optimized to achieve a short run time while ensuring baseline separation of Luseogliflozin from endogenous plasma components. A gradient elution provides the necessary resolving power. The mass spectrometric parameters are fine-tuned to achieve maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Start at 10% B, linear to 95% B in 2.5 min, hold for 1 min, return to 10% B and re-equilibrate for 0.5 min |
| Total Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Luseogliflozin | Dapagliflozin (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 452.2 → 191.1 (Quantifier) | m/z 426.1 → 167.1 (Quantifier) |
| m/z 452.2 → 121.1 (Qualifier) | ||
| Collision Energy | Optimized for maximum signal (e.g., 25 eV) | Optimized for maximum signal (e.g., 20 eV) |
| Source Temperature | 500°C | 500°C |
| IonSpray Voltage | 5500 V | 5500 V |
Method Validation
The developed method was rigorously validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[10] All parameters met the acceptance criteria.
dot graph { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Core Pillars of Bioanalytical Method Validation.
-
Selectivity: No significant interfering peaks were observed at the retention times of Luseogliflozin and the IS in six different batches of blank rat plasma.
-
Linearity and Range: The method was linear over the range of 0.5–500 ng/mL, with a correlation coefficient (r²) of >0.99 consistently achieved.
-
Accuracy and Precision: Both intra-day and inter-day accuracy (expressed as %RE) and precision (expressed as %CV) were within ±15% for all QC levels, and within ±20% for the LLOQ QC, as per regulatory requirements.[1][11]
-
Recovery and Matrix Effect: The extraction recovery of Luseogliflozin was high and consistent across QC levels, ranging from 92.9% to 95.3%.[1][2] The matrix factor was consistently between 0.85 and 1.15, indicating that ion suppression or enhancement was negligible.
-
Stability: Luseogliflozin was found to be stable in rat plasma under various conditions, including short-term bench-top (4 hours), long-term storage (-80°C for 30 days), and through three freeze-thaw cycles.
Table 3: Summary of Method Validation Results
| Parameter (n=5) | LLOQ QC (0.5 ng/mL) | Low QC (1.5 ng/mL) | Mid QC (75 ng/mL) | High QC (400 ng/mL) |
| Intra-day Precision (%CV) | 8.5 | 6.2 | 4.1 | 3.5 |
| Intra-day Accuracy (%RE) | -5.4 | 3.8 | -1.9 | 2.3 |
| Inter-day Precision (%CV) | 9.8 | 7.5 | 5.3 | 4.8 |
| Inter-day Accuracy (%RE) | -3.1 | 5.1 | -0.8 | 3.1 |
| Mean Recovery (%) | - | 93.5 | 94.1 | 95.0 |
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of Luseogliflozin in rat plasma. The protocol, utilizing a protein precipitation sample preparation strategy, has been thoroughly validated and meets the stringent criteria set by regulatory agencies for bioanalytical methods. The short run time of 4 minutes per sample makes it highly suitable for high-throughput analysis required in preclinical pharmacokinetic and toxicokinetic studies, thereby facilitating the efficient development of this important SGLT2 inhibitor.
References
- Kobuchi, S., Matsuno, M., Kawamoto, A., et al. (2017). A Simple and Rapid LC-MS/MS Method for Quantitation of Luseogliflozin in Rat Plasma and Its Application to a PK Study. Bioanalysis, 9(2), 163-171.
- Taylor & Francis Online. (2017). A Simple and Rapid LC–MS/MS Method for Quantitation of Luseogliflozin in Rat Plasma and its Application to A PK Study.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- PubChem. (n.d.). Luseogliflozin. National Center for Biotechnology Information.
- Bichon, E., Monteau, F., & Le Bizec, B. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of the American Society for Mass Spectrometry, 15(11), 1645-1652.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- O'Connor, D. (2002). Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. Rapid Communications in Mass Spectrometry, 16(11), 1065-1071.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- ResearchGate. (2017). A simple and rapid LC-MS/MS method for quantitation of luseogliflozin in rat plasma and its application to a PK study.
- LCGC International. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- PubChem. (n.d.). Luseogliflozin hydrate. National Center for Biotechnology Information.
- Royal Society of Chemistry. (2022). Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS.
Sources
- 1. A simple and rapid LC-MS/MS method for quantitation of luseogliflozin in rat plasma and its application to a PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. moh.gov.bw [moh.gov.bw]
- 7. fda.gov [fda.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03423A [pubs.rsc.org]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. tandfonline.com [tandfonline.com]
Protocol for Inducing Diabetic Nephropathy in Rats for Luseogliflozin Efficacy Studies
An Application Note for Preclinical Research
Abstract
This document provides a comprehensive, field-proven protocol for establishing a robust and reproducible rat model of diabetic nephropathy (DN), specifically tailored for evaluating the therapeutic efficacy of the Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor, Luseogliflozin. We detail a high-fat diet (HFD) combined with a low-dose streptozotocin (STZ) induction method in Sprague-Dawley or Wistar rats, a model that closely recapitulates the pathophysiology of human type 2 diabetes-induced kidney disease. This guide offers step-by-step instructions, explains the scientific rationale behind key procedural choices, and outlines critical monitoring parameters and endpoint analyses to ensure data integrity and translational relevance.
Rationale and Experimental Design
The Clinical Challenge of Diabetic Nephropathy
Diabetic nephropathy is a leading cause of chronic kidney disease (CKD) and end-stage renal disease globally, affecting approximately 40% of patients with type 1 and type 2 diabetes[1]. The pathogenesis is complex, driven by factors such as hyperglycemia, hypertension, and genetic predisposition[1]. Key pathological features include glomerular hyperfiltration, thickening of the glomerular basement membrane, mesangial matrix expansion, and eventual glomerulosclerosis and tubulointerstitial fibrosis[2][3]. Despite current therapies, a significant number of patients progress to kidney failure, highlighting the urgent need for novel therapeutic strategies.
Luseogliflozin and the Promise of SGLT2 Inhibition
Luseogliflozin is a selective SGLT2 inhibitor. SGLT2 is a protein responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys' glomeruli back into the bloodstream[4]. By inhibiting SGLT2, Luseogliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner[5][6]. Beyond its glycemic control, Luseogliflozin has demonstrated renoprotective effects. These benefits are attributed to the restoration of tubuloglomerular feedback, which reduces intraglomerular pressure and alleviates the hyperfiltration that drives initial renal damage[5][6]. Studies in diabetic rat models have shown that Luseogliflozin can reduce glomerulosclerosis, renal fibrosis, and tubular necrosis[7][8].
Model Selection: High-Fat Diet (HFD) with Low-Dose Streptozotocin (STZ)
To accurately assess the efficacy of a drug intended for type 2 diabetes, it is crucial to use an animal model that mirrors the human condition. The combination of a high-fat diet with a low dose of streptozotocin is a widely accepted and validated approach[9][10][11].
-
High-Fat Diet (HFD): A prolonged HFD induces obesity and insulin resistance, a core metabolic defect in type 2 diabetes.
-
Low-Dose Streptozotocin (STZ): STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas[9]. A single high dose of STZ creates a model of type 1 diabetes (absolute insulin deficiency). In contrast, a low dose administered to insulin-resistant rats causes partial beta-cell damage, resulting in impaired insulin secretion that cannot overcome the existing resistance. This sequence of events—insulin resistance followed by relative insulin deficiency—closely mimics the natural progression of human type 2 diabetes[12].
This model develops hallmark features of human DN, including hyperglycemia, kidney hypertrophy, and progressive renal injury[9][13][14].
Experimental Workflow Overview
The following diagram outlines the complete experimental timeline, from animal acclimatization to endpoint analysis.
Caption: Experimental workflow for the HFD/STZ-induced diabetic nephropathy model.
Detailed Protocol for DN Induction and Luseogliflozin Treatment
Materials and Reagents
-
Animals: Male Sprague-Dawley or Wistar rats, 6-8 weeks old.
-
Diets: Standard rodent chow and a high-fat diet (e.g., 45-60% of calories from fat).
-
Chemicals: Streptozotocin (STZ), Citrate buffer (0.1 M, pH 4.5), Luseogliflozin.
-
Equipment: Glucometer, metabolic cages, oral gavage needles, standard surgical and necropsy tools.
Step-by-Step Methodology
Phase 1: Induction of Insulin Resistance and Diabetes
-
Acclimatization (1 Week): Upon arrival, house rats in a controlled environment (12h light/dark cycle, 22±2°C, 55±5% humidity) with free access to standard chow and water. This minimizes stress-related variables.
-
High-Fat Diet Feeding (4-8 Weeks): Switch the experimental group to a high-fat diet. The control group remains on standard chow. This extended period is crucial for developing a stable insulin-resistant phenotype.
-
STZ Preparation and Injection:
-
Important: STZ is unstable. Prepare the solution immediately before use, protected from light.
-
Weigh the STZ and dissolve it in cold 0.1 M citrate buffer (pH 4.5).
-
After the HFD period, fast the rats overnight (8-12 hours).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 30-40 mg/kg.[10][11][15] This low dose is critical; it aims to impair, not obliterate, the beta cells.
-
-
Post-STZ Care: To prevent initial, potentially lethal hypoglycemia from the massive release of insulin from dying beta cells, replace drinking water with a 5% glucose solution for the first 24 hours post-injection[3].
-
Confirmation of Diabetes (72 hours post-STZ):
-
Measure fasting blood glucose from a tail vein blood sample.
-
Rats with a fasting blood glucose level consistently above 200 mg/dL are considered diabetic and are included in the study[13].
-
Phase 2: Treatment and Monitoring
-
Animal Grouping: Randomly assign the confirmed diabetic rats into the following groups (n=8-10 per group is recommended):
-
Treatment Period (8-12 Weeks): Administer the drug or vehicle daily for the study duration. The 8-12 week period is typically sufficient for the development of clear histopathological changes in the kidney[10][17].
-
In-life Monitoring: Conduct regular assessments to track disease progression and treatment response.
Key Monitoring Parameters
Consistent and accurate monitoring is the cornerstone of a successful study. The following table summarizes essential parameters, their significance, and a recommended schedule.
| Parameter Category | Specific Marker | Method | Frequency | Rationale & Expected Change in DN Model |
| Metabolic Control | Body Weight | Digital Scale | Weekly | Initial increase on HFD, may stabilize or decrease post-STZ. |
| Fasting Blood Glucose | Glucometer | Bi-weekly | Sustained hyperglycemia (>200 mg/dL). | |
| Glycated Hemoglobin (HbA1c) | Commercial Kit | Endpoint | Elevated, indicating long-term hyperglycemia. | |
| Renal Function | 24h Urine Volume | Metabolic Cage | Monthly | Increased (polyuria) due to osmotic diuresis. |
| Urinary Albumin/Protein | ELISA / Colorimetric Assay | Monthly | Increased (albuminuria/proteinuria), a key sign of glomerular damage.[18] | |
| Serum Creatinine & BUN | Biochemical Analyzer | Monthly | May increase in later stages, indicating a decline in GFR.[19][20] | |
| Urinary KIM-1, NGAL | ELISA | Endpoint | Increased levels of these biomarkers indicate tubular injury.[21] | |
| Renal Structure | Kidney Weight to Body Weight Ratio | Digital Scale | Endpoint | Increased, indicating kidney hypertrophy.[14][22] |
| Histopathology | Microscopy | Endpoint | Glomerular hypertrophy, mesangial expansion, fibrosis.[2][23] |
Endpoint Analysis: Kidney Histopathology
Histopathological evaluation provides the definitive assessment of structural renal damage.
-
Processing: Excise the kidneys, weigh them, and fix them in formalin for 24 hours before processing and embedding in paraffin.
-
Staining and Analysis: Section the paraffin blocks (3-4 µm) and stain with:
-
Hematoxylin and Eosin (H&E): For evaluating general morphology, cellular infiltration, and tubular changes like vacuolization[3].
-
Periodic Acid-Schiff (PAS): To visualize the basement membranes and extracellular matrix. Look for thickening of the glomerular and tubular basement membranes and mesangial matrix expansion[3][22].
-
Masson's Trichrome: To specifically stain collagen (blue), allowing for the quantification of tubulointerstitial fibrosis[7].
-
Expected Histological Changes in the DN Control Group:
-
Glomerular hypertrophy.
-
Significant expansion of the mesangial matrix.
-
Thickening of the glomerular basement membrane.
-
Tubular dilatation and atrophy.
-
Interstitial fibrosis and inflammatory cell infiltration.
Luseogliflozin's Renoprotective Mechanism
Understanding the mechanism of action is critical for interpreting the results. Luseogliflozin's primary effect is on renal hemodynamics, which in turn reduces stress on the glomerulus.
Caption: Mechanism of Luseogliflozin's renoprotective effects in the diabetic kidney.
Expected Outcomes
This table summarizes the anticipated results across the experimental groups, providing a framework for data interpretation.
| Parameter | Normal Control | DN Control | DN + Luseogliflozin |
| Fasting Blood Glucose | Normal | High | Reduced[8][16] |
| HbA1c | Normal | High | Reduced[8][16] |
| Urinary Albumin | Baseline | Significantly Increased | Significantly Reduced[7] |
| Kidney/Body Weight | Baseline | Increased | Reduced[16] |
| Glomerular Hypertrophy | Absent | Present | Attenuated |
| Mesangial Expansion | Absent | Severe | Significantly Reduced[7] |
| Tubulointerstitial Fibrosis | Absent | Present | Significantly Reduced[7] |
The successful demonstration of these outcomes in the Luseogliflozin-treated group, compared to the DN control, will provide strong preclinical evidence for its efficacy in mitigating diabetic nephropathy.
References
- Streptozotocin (STZ) high fat diet (HFD) model of diabetes.
- Nephroprotective effects of honokiol in a high-fat diet-streptozotocin rat model of diabetic nephrop
- Histological changes of kidney in diabetic nephrop
- Biochanin A Ameliorates Nephropathy in High-Fat Diet/Streptozotocin-Induced Diabetic Rats: Effects on NF-kB/NLRP3 Axis, Pyroptosis, and Fibrosis. MDPI. [Link]
- Histological and ultrastructural alterations in diabetic rats kidney: Sub-chronic study. UniSZA Institutional Repository. [Link]
- Uninephrectomized High-Fat-Fed Nicotinamide-Streptozotocin-Induced Diabetic Rats: A Model for the Investigation of Diabetic Nephrop
- Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease. Frontiers in Endocrinology. [Link]
- Early Biochemical Changes in Renal Status of Diabetic Rats. International Journal of Research and Reports in Gynaecology. [Link]
- Rodent models of diabetic nephropathy: their utility and limit
- Histological changes in the kidneys of experimental diabetic rats fed with Momordica charantia (bitter gourd) extract. Romanian Journal of Morphology and Embryology. [Link]
- New SGLT2 Inhibitor Luseogliflozin May Protect Kidneys in Diabetes. HCPLive. [Link]
- An Update on the Use of Animal Models in Diabetic Nephrop
- Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease. PubMed. [Link]
- Histopathology images of kidney from control and diabetic rats.
- Early Biochemical Changes in Renal Status of Diabetic Rats. Scientific Research Publishing. [Link]
- Monitoring Progression of Diabetic Nephropathy Using T1- and T2-Weighted Imaging: An Animal Study. Consensus. [Link]
- SGLT2 Inhibitors as a Therapeutic Option for Diabetic Nephrop
- Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN R
- Rodent animal models: from mild to advanced stages of diabetic nephrop
- Diabetic Nephropathy: Diagnosis, Prevention, and Treatment.
- Revisiting Experimental Models of Diabetic Nephrop
- Novel Markers in Diabetic Kidney Disease—Current St
- Markers of kidney function in all groups of rats.
- Renal biochemical and histopathological alterations of diabetic rats under treatment with hydro alcoholic Morus nigra extrac. NIH. [Link]
- Sitagliptin Mitigates Diabetic Nephropathy in a Rat Model of Streptozotocin-Induced Type 2 Diabetes: Possible Role of PTP1B/JAK-STAT P
- A systematic review on renal effects of SGLT2 inhibitors in rodent models of diabetic nephrop
- Inhibition of SGLT2 alleviates diabetic nephropathy by suppressing high glucose-induced oxidative stress in type 1 diabetic mice. PMC - NIH. [Link]
- Progression of diabetic kidney disease in T2DN r
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of SGLT2 alleviates diabetic nephropathy by suppressing high glucose‐induced oxidative stress in type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease [frontiersin.org]
- 6. Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Nephroprotective effects of honokiol in a high-fat diet-streptozotocin rat model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 12. An Update on the Use of Animal Models in Diabetic Nephropathy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sitagliptin Mitigates Diabetic Nephropathy in a Rat Model of Streptozotocin-Induced Type 2 Diabetes: Possible Role of PTP1B/JAK-STAT Pathway [mdpi.com]
- 15. Uninephrectomized High-Fat-Fed Nicotinamide-Streptozotocin-Induced Diabetic Rats: A Model for the Investigation of Diabetic Nephropathy in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hcplive.com [hcplive.com]
- 17. Histological and ultrastructural alterations in diabetic rats kidney: Sub-chronic study - Welcome to UniSZA Institutional Repository (UniSZA-IR) [eprints.unisza.edu.my]
- 18. Rodent animal models: from mild to advanced stages of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijsr.net [ijsr.net]
- 20. Renal biochemical and histopathological alterations of diabetic rats under treatment with hydro alcoholic Morus nigra extrac - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rjme.ro [rjme.ro]
- 23. Histological changes of kidney in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Administration of Luseogliflozin (Hydrate) in Mouse Models of Type 2 Diabetes Mellitus
Abstract
This guide provides a comprehensive framework for the preclinical administration of Luseogliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in mouse models of Type 2 Diabetes Mellitus (T2DM). We synthesize field-proven insights and published methodologies to offer detailed, step-by-step protocols for oral gavage and dietary admixture. The document elucidates the scientific rationale behind selecting appropriate diabetic mouse models, preparing stable drug formulations, and executing precise administration techniques. Included are summary tables for experimental parameters and visual diagrams of the mechanistic pathway and experimental workflow to ensure scientific integrity and experimental reproducibility for researchers in metabolic disease.
Introduction: The Scientific Rationale for Luseogliflozin in T2DM Research
Luseogliflozin is a member of the gliflozin class of drugs, which represent a significant advancement in T2DM therapy. Its mechanism of action is independent of insulin secretion or sensitivity. Luseogliflozin specifically targets and inhibits the sodium-glucose cotransporter 2 (SGLT2), a protein predominantly expressed in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into circulation. By inhibiting this transporter, Luseogliflozin effectively blocks glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in plasma glucose levels. This unique mechanism offers a valuable tool for investigating glucose homeostasis and the pathophysiology of diabetic complications in preclinical models.
Mechanism of Action: SGLT2 Inhibition
The therapeutic effect of Luseogliflozin is a direct consequence of its targeted action in the kidneys. This process not only lowers hyperglycemia but also confers secondary benefits observed in clinical and preclinical studies, such as modest reductions in body weight and blood pressure. Understanding this pathway is critical for designing experiments and interpreting outcomes.
Caption: Mechanism of Luseogliflozin via SGLT2 inhibition in the kidney.
Preclinical Modeling: Selecting an Appropriate T2DM Mouse Strain
The choice of animal model is a critical decision that dictates the translational relevance of a study. Several genetic mouse models spontaneously develop key features of human T2DM, including obesity, insulin resistance, and hyperglycemia.
-
db/db Mice: These mice possess a homozygous point mutation in the leptin receptor gene, leading to a phenotype of hyperphagia, severe obesity, insulin resistance, and progressive hyperglycemia. They are one of the most widely used and well-characterized models for T2DM research, recapitulating many aspects of the human disease.
-
ob/ob Mice: A spontaneous mutation in the leptin gene renders these mice unable to produce functional leptin, a key hormone in appetite regulation. This results in hyperphagia, obesity, hyperinsulinemia, and insulin resistance, making them a suitable model for prediabetes and early-stage T2DM.
-
KK-Ay Mice: This polygenic model is created by introducing the agouti yellow (Ay) gene into the KK/Ta mouse strain. KK-Ay mice develop moderate obesity, hyperglycemia, hyperinsulinemia, and are known to exhibit diabetic nephropathy, making them particularly useful for studying diabetic complications.
Table 1: Comparative Characteristics of Common T2DM Mouse Models
| Feature | db/db Mouse | ob/ob Mouse | KK-Ay Mouse |
| Genetic Basis | Leptin receptor (LepR) mutation | Leptin (Lep) gene mutation | Polygenic with Agouti yellow (Ay) gene |
| Key Phenotype | Severe obesity, hyperphagia, progressive hyperglycemia, insulin resistance | Severe obesity, hyperphagia, transient hyperglycemia, insulin resistance | Moderate obesity, hyperglycemia, hyperinsulinemia, glucose intolerance |
| Onset of Hyperglycemia | Progressive, with overt diabetes by 8-16 weeks | Transient, wanes with age due to compensating hyperinsulinemia | By 6-10 weeks of age |
| Primary Application | General T2DM, obesity, insulin resistance studies | Obesity, pre-diabetes, early-stage T2DM | T2DM with moderate obesity, diabetic nephropathy studies |
Luseogliflozin Administration: Protocols and Methodologies
The successful administration of Luseogliflozin requires careful preparation of the dosing formulation and precise delivery. The two most common and effective methods are oral gavage for precise, acute dosing and dietary admixture for chronic, stress-free administration.
Protocol 1: Administration via Oral Gavage
Oral gavage ensures that a precise dose is delivered directly into the stomach. This method is ideal for pharmacokinetic studies or short-term efficacy studies where dose accuracy is paramount.
Materials:
-
Luseogliflozin (hydrate) powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriately sized, ball-tipped stainless steel or flexible plastic gavage needles (e.g., 20-gauge for adult mice)
-
Syringes (1 mL)
Vehicle Preparation (0.5% Methylcellulose):
-
Heat approximately one-third of the final required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it.
-
Once dispersed, add the remaining volume of cold (2-5°C) sterile water and continue stirring until the solution is clear and homogenous.
-
Store at 2-8°C. The solution will become more viscous as it cools.
Dosing Suspension Preparation (Example: 3 mg/kg dose):
-
Dose Calculation:
-
Target dose: 3 mg/kg
-
Typical dosing volume for mice: 10 mL/kg
-
Required concentration: (3 mg/kg) / (10 mL/kg) = 0.3 mg/mL
-
-
Preparation:
-
Calculate the total volume of suspension needed based on the number of mice and their average weight. Prepare a slight overage.
-
Accurately weigh the required amount of Luseogliflozin powder.
-
Levigate the powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final concentration of 0.3 mg/mL.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Step-by-Step Gavage Procedure:
-
Weigh the mouse to determine the exact volume to be administered.
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the esophagus.
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Mark the needle if necessary.
-
Introduce the ball-tipped needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with no resistance. The mouse may exhibit swallowing motions. If resistance is met, do not force the needle. Withdraw and attempt again.
-
Once the needle is in place, dispense the suspension slowly and steadily.
-
Smoothly withdraw the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-procedure for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 2: Administration via Dietary Admixture (Medicated Chow)
Incorporating the drug into the feed is a non-invasive method suitable for long-term studies, as it avoids the stress associated with repeated handling and gavage.
Materials:
-
Luseogliflozin (hydrate) powder
-
Powdered rodent diet
-
Planetary mixer or a method for thorough geometric dilution
-
Analytical balance
Medicated Chow Preparation (Example: 0.01% w/w concentration):
-
Concentration Calculation:
-
A 0.01% (w/w) concentration equates to 100 mg of Luseogliflozin per kg of chow.
-
This concentration has been shown to be effective in chronic studies with db/db mice.
-
-
Preparation:
-
Accurately weigh the required amount of Luseogliflozin for the total batch of chow being prepared.
-
Using the principle of geometric dilution, mix the Luseogliflozin powder with an equally small portion of the powdered diet until homogenous.
-
Continue adding progressively larger amounts of the powdered diet, ensuring a uniform mixture at each step.
-
For pelleted feed, the final medicated powder can be sent to a commercial vendor for pelleting, or a custom diet can be ordered directly.
-
Administration Procedure:
-
Replace the standard chow in the cages of the treatment group with the medicated chow.
-
Provide the medicated chow ad libitum.
-
Measure food consumption daily or several times a week to monitor drug intake and ensure it is within the desired therapeutic range.
-
Ensure fresh medicated chow is provided regularly to maintain drug stability and palatability.
Experimental Design and Workflow
A well-designed study is crucial for obtaining reliable and interpretable data. The following workflow and parameter table provide a general guide for planning a Luseogliflozin study in T2DM mice.
Caption: A typical experimental workflow for evaluating Luseogliflozin in T2DM mice.
Table 2: Summary of Published Experimental Parameters for Luseogliflozin in Mice
| Mouse Model | Dosage | Administration Route | Study Duration | Key Findings & Endpoints | Reference |
| db/db | 3 mg/kg/day | Oral Gavage | 8 weeks | Decreased fasting plasma glucose, HbA1c, and triglycerides. | |
| db/db | 0.01% w/w | Dietary Admixture | 4 weeks | Increased beta-cell mass, proliferation, and function; improved glycemic control. | |
| db/db | 20 mg/kg/day | Dietary Admixture | 6 weeks | Reduced cardiomyocyte size and cardiac interstitial fibrosis. | |
| db/db | 0.01% w/w | Dietary Admixture | 8 weeks | Decreased visceral fat; increased soleus muscle weight and grip strength. | |
| High-Fat Diet/STZ | 1, 3, 10 mg/kg/day | Oral Gavage | N/A | Dose-dependent decrease in HbA1c; restored pancreatic insulin content. | |
| Diet-Induced Obese | 0.01% w/w | Dietary Admixture | 12 weeks | Ameliorated endothelial dysfunction; reduced liver weight and lipids (paired feeding). |
Conclusion and Best Practices
The administration of Luseogliflozin in mouse models of T2DM is a robust method for investigating its therapeutic potential and underlying mechanisms. The choice between oral gavage and dietary admixture should be guided by the specific aims and duration of the study. For all procedures, adherence to ethical guidelines for animal welfare is paramount. Consistent and accurate dosing, coupled with careful monitoring of metabolic parameters, will ensure the generation of high-quality, reproducible data. By following the detailed protocols and considering the comparative data presented, researchers can confidently design and execute preclinical studies to further elucidate the role of SGLT2 inhibition in managing Type 2 Diabetes.
References
- Melior Discovery. (n.d.). db/db Mice, Type II Diabetes Mouse Model.
- King, A. J. (2012). The use of animal models in diabetes research. British Journal of Pharmacology, 166(4), 877–894. (Note: While a specific Frontiers article was found, a general authoritative review is cited for broader context.)
- Burks, T. N., & Frohlich, O. (2019). Characterization of the db/db Mouse Model of Type 2 Diabetes. Methods in Molecular Biology, 1916, 195-201.
- Klein, C., et al. (2024). Metabolic and Skeletal Characterization of the KK/Ay Mouse Model-A Polygenic Mutation Model of Obese Type 2 Diabetes. Journal of Bone and Mineral Research.
- Charles River Laboratories. (n.d.). Type 2 Diabetes Mouse Models.
- Patsnap. (2024). What is the mechanism of Luseogliflozin Hydrate? Synapse.
- Oreate AI. (2025). Review of Ob/Ob Mouse Model for Obesity and Diabetes Research. Oreate AI Blog.
- Al-awar, A., et al. (2016). db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet. Journal of Diabetes Research.
- Reddy, M. A., & Natarajan, R. (2011). Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy. Indian Journal of Nephrology, 21(1), 2-6.
- Melior Discovery. (n.d.). ob/ob Mouse Model of Type II Diabetes.
- Klein, C., et al. (2024). Metabolic and Skeletal Characterization of the KK/Ay Mouse Model – a Polygenic Mutation Model of Obese Type 2 Diabetes. Journal of Bone and Mineral Research.
- American Journal of Cardiovascular Drugs. (2025). Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus.
- Tomita, T. (2016). Insulin Resistance Syndrome in OB/OB Mouse. Austin Journal of Endocrinology and Diabetes, 3(4), 1052.
- Ace Therapeutics. (n.d.). Type 2 Diabetes Mellitus Mouse Models.
- Fan, Z., et al. (2022). Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. American Journal of Physiology-Heart and Circulatory Physiology, 322(3), H479-H492.
- Drugs of the Future. (2013). Luseogliflozin.
- The Jackson Laboratory. (n.d.). Phenotype Info - KK-Ay (002468).
- CLEA Japan, Inc. (2024). KK-Ay Mice: A Model of Obesity and Type 2 Diabetes.
- ResearchGate. (n.d.). The renoprotective mechanism of the SGLT2 inhibitor occurs through oxygen metabolism in diabetic kidneys.
- Obokata, M., et al. (2022). Luseogliflozin inhibits high glucose-induced TGF-β2 expression in mouse cardiomyocytes by suppressing NHE-1 activity. Scientific Reports, 12(1), 7385.
- ResearchGate. (n.d.). The characteristics of type 2 diabetic model mice, and the effects of luseogliflozin on the laboratory parameters in db/db mice.
- Honda, K., et al. (2015). Treatment with the SGLT2 inhibitor luseogliflozin improves nonalcoholic steatohepatitis in a rodent model with diabetes mellitus. Diabetology & Metabolic Syndrome, 7, 100.
- Wikipedia. (n.d.). SGLT2 inhibitor.
- American Journal of Physiology-Heart and Circulatory Physiology. (2022). Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals.
- ResearchGate. (n.d.). Luseogliflozin inhibits high glucose-induced TGF- β 2 expression in mouse cardiomyocytes by suppressing NHE-1 activity.
- Terauchi, Y., et al. (2020). Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor. Diabetologia, 63(4), 803-816.
- ResearchGate. (n.d.). Pharmacokinetics of SGLT2 inhibitors in normal mice. Retrieved from [https://www.researchgate.net/figure/Pharmacokinetics-of-SGLT2-inhibitors-in-normal-mice_tbl1_340810344]([Link]_
Application Notes & Protocols: Preclinical Evaluation of Luseogliflozin and Metformin Combination Therapy in Rodent Models of Type 2 Diabetes
For: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Combination Therapy
The management of Type 2 Diabetes Mellitus (T2DM) is a progressively complex challenge, often requiring multi-faceted therapeutic strategies as the disease evolves. Monotherapy, while initially effective, frequently fails to maintain long-term glycemic control. This necessitates the combination of agents with complementary mechanisms of action. The pairing of Luseogliflozin, a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and Metformin, the cornerstone biguanide, represents a potent and logical therapeutic synergy.
Luseogliflozin acts on the proximal tubules of the kidneys to inhibit the reabsorption of glucose, thereby promoting urinary glucose excretion and lowering blood glucose levels. Metformin's primary effect is the reduction of hepatic gluconeogenesis, with additional benefits of improving peripheral insulin sensitivity and altering gut glucose utilization.
The combination is particularly compelling due to a paradoxical effect observed with SGLT2 inhibitor monotherapy: the promotion of glucose excretion can trigger a compensatory increase in endogenous glucose production by the liver. Metformin directly counteracts this by suppressing hepatic glucose output. This dual-front attack on hyperglycemia—enhancing glucose disposal while simultaneously curbing its production—provides a more robust and sustained glycemic control than either agent alone. These application notes provide a comprehensive guide to designing and executing preclinical animal studies to evaluate the efficacy and mechanisms of this combination therapy.
Mechanistic Synergy: Intersecting Pathways
Understanding the molecular pathways is critical for designing experiments with relevant endpoints. The combination of Luseogliflozin and Metformin engages two distinct but complementary systems.
-
Luseogliflozin & Renal Glucose Handling: Luseogliflozin specifically targets SGLT2, a protein responsible for approximately 90% of glucose reabsorption in the renal proximal tubules. By inhibiting SGLT2, Luseogliflozin effectively reduces the renal threshold for glucose, leading to glucosuria and a net caloric loss, which can also contribute to weight reduction. This mechanism is independent of insulin secretion or action, making it effective even in later stages of T2DM.
-
Metformin & Cellular Energy Homeostasis: Metformin's primary molecular target is the mitochondrial respiratory chain complex I. Its inhibition leads to a decrease in cellular energy status (a higher AMP/ATP ratio), which in turn activates 5'-AMP-activated protein kinase (AMPK). Activated AMPK is a master regulator of metabolism that phosphorylates multiple downstream targets, leading to the inhibition of gluconeogenic gene expression in the liver and enhanced glucose uptake in peripheral tissues.
The synergistic action can be visualized as a dual-control system targeting both the supply and clearance of glucose from circulation.
Caption: Synergistic mechanisms of Luseogliflozin and Metformin.
Experimental Design and Protocols
A robust experimental design is paramount for generating reproducible and translatable data. This section outlines key considerations and detailed protocols.
Animal Model Selection
The choice of animal model is critical and depends on the specific research question. No single model perfectly recapitulates human T2DM, but several are well-validated for drug discovery.
| Animal Model | Type | Key Characteristics | Rationale for Use |
| db/db Mouse | Genetic (Leptin receptor mutation) | Severe obesity, hyperphagia, profound insulin resistance, hyperglycemia, eventual β-cell failure. | Excellent for studying advanced T2DM and insulin resistance. Widely used and well-characterized. |
| Zucker Diabetic Fatty (ZDF) Rat | Genetic (Leptin receptor mutation) | Obesity, hyperlipidemia, insulin resistance leading to overt hyperglycemia. Develops diabetic complications. | Useful for studying metabolic syndrome and diabetic complications, particularly nephropathy. |
| Goto-Kakizaki (GK) Rat | Genetic (Polygenic) | Non-obese model of T2DM with impaired glucose-stimulated insulin secretion and mild insulin resistance. | Good for studying the effects of drugs on β-cell function without the confounding factor of severe obesity. |
| Diet-Induced Obesity (DIO) Mouse/Rat | Induced (High-fat diet) | Develops obesity, insulin resistance, and hyperglycemia over time. More closely mimics the common etiology of human T2DM. | Highly translatable model for studying preventative or early-stage interventions. |
Recommendation: For initial efficacy studies of the Luseogliflozin-Metformin combination, the db/db mouse is a robust and highly recommended model due to its pronounced and stable diabetic phenotype.
Dosing and Administration
Vehicle Preparation:
-
Luseogliflozin: Can typically be suspended in a 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) solution.
-
Metformin HCl: Readily soluble in water or saline.
-
Combination: Ensure compatibility of vehicles if co-formulating. Often, it is preferable to prepare separate solutions and administer sequentially if formulation is an issue, or prepare a suspension of Luseogliflozin in a solution of Metformin.
Dosage Selection (Rodent Models): Dosages should be selected based on prior pharmacokinetic and pharmacodynamic studies.
| Drug | Typical Oral Dose Range (Rats/Mice) | Rationale/Reference |
| Luseogliflozin | 1 - 10 mg/kg/day | Effective dose range established in various rat models for SGLT2 inhibitors. A dose of 10 mg/kg/day has shown efficacy in diabetic nephropathy models. |
| Metformin | 50 - 300 mg/kg/day | Widely used dose range in preclinical rodent studies to achieve therapeutic plasma concentrations. |
Administration Protocol (Oral Gavage): Oral gavage ensures accurate dosing. Proper technique is essential to prevent injury and stress to the animal, which can affect blood glucose levels.
-
Animal Restraint: Restrain the mouse firmly by scruffing the neck to immobilize the head and create a straight line from the snout to the esophagus.
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib (xiphoid process) to ensure it will reach the stomach without causing perforation. Mark the needle if necessary.
-
Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow the tube as it passes into the esophagus. Do not force the needle if resistance is met.
-
Dosing: Once the needle is in place, dispense the solution smoothly. The maximum recommended volume is 10 mL/kg.
-
Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for 5-10 minutes post-gavage for any signs of respiratory distress.
Experimental Workflow
A typical efficacy study should last 4-8 weeks to allow for significant changes in glycemic parameters and other metabolic markers.
Caption: A standard 8-week experimental workflow for efficacy testing.
Endpoint Measurements
A comprehensive panel of endpoints should be measured to fully characterize the effects of the combination therapy.
Primary Endpoints (Glycemic Control):
-
Fasting Blood Glucose: Measured weekly from tail vein blood using a validated glucometer. A 4-6 hour fast is typically sufficient for mice. Consistency in fasting time and sampling time is critical.
-
Glycated Hemoglobin (HbA1c): A crucial measure of long-term (weeks) glycemic control. Collect whole blood at baseline and termination for analysis using HPLC or enzymatic methods.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a bolus of glucose (typically 1-2 g/kg) via oral gavage. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-administration.
Secondary Endpoints (Metabolic Parameters):
-
Body Weight: Measure weekly. SGLT2 inhibitors are known to cause weight loss.
-
Food and Water Intake: Measure weekly to assess for changes in hyperphagia or polydipsia.
-
Plasma Insulin: Measure at termination to assess effects on insulin resistance and β-cell function.
-
Lipid Profile: Measure total cholesterol, triglycerides, HDL, and LDL at termination.
-
Urine Analysis: Collect urine over 24 hours at baseline and termination to measure urinary glucose excretion and albumin (a marker of diabetic nephropathy).
Data Analysis and Interpretation
Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. The key comparison will be between the combination therapy group and the respective monotherapy groups to establish synergy or additivity.
Expected Outcomes:
-
The combination of Luseogliflozin and Metformin is expected to produce a significantly greater reduction in fasting blood glucose and HbA1c compared to either drug alone.
-
During an OGTT, the combination therapy should markedly improve glucose excursion, indicating enhanced glucose disposal and suppressed glucose production.
-
A significant increase in urinary glucose excretion should be observed in groups treated with Luseogliflozin.
-
Body weight may be reduced, primarily driven by the caloric loss from the Luseogliflozin component.
Conclusion
The combination of Luseogliflozin and Metformin offers a powerful, mechanistically sound approach to managing T2DM. The protocols outlined in these notes provide a robust framework for the preclinical evaluation of this combination therapy in rodent models. Careful selection of animal models, adherence to validated administration techniques, and comprehensive endpoint analysis are essential for generating high-quality, translatable data that can inform clinical development.
References
- Metformin--mode of action and clinical implications for diabetes and cancer - PubMed. (n.d.).
- The mechanisms of action of metformin - PMC - NIH. (2017, August 3).
- What is the mechanism of Luseogliflozin Hydrate? - Patsnap Synapse. (2024, July 17).
- Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent. (2015, July 6).
- Metformin - Wikipedia. (n.d.).
- Mechanism of Metformin: A Tale of Two Sites | Diabetes Care. (2016, January 12).
- Cellular and Molecular Mechanisms of Metformin Action - Oxford Academic. (n.d.).
- Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - NIH. (n.d.).
- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus - NIH. (2025, December 2).
- Mouse Models of Type 2 Diabetes Mellitus in Drug Discovery - PubMed. (n.d.).
- Pharmacokinetic/Pharmacodynamic Analysis of Metformin using Different Models in Diabetic Rats - PubMed. (n.d.).
- Luseogliflozin for the treatment of type 2 diabetes - PubMed. (n.d.).
- Animal models in type 2 diabetes research: An overview - ResearchGate. (n.d.).
- Type 2 Diabetes Mouse Models - Charles River Laboratories. (n.d.).
Application Note: In Vitro SGLT2 Inhibition Assay Using Luseogliflozin
Introduction
The sodium-glucose cotransporter 2 (SGLT2) has emerged as a pivotal target in the management of type 2 diabetes mellitus (T2DM).[1][2][3] Located predominantly in the proximal renal tubules, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[4] Inhibition of SGLT2 presents a novel therapeutic strategy by promoting urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1][4][5]
Luseogliflozin is a potent and highly selective SGLT2 inhibitor.[6][7][8] It competitively binds to the glucose-binding site of the SGLT2 protein, effectively blocking glucose reabsorption.[5] This application note provides a detailed protocol for an in vitro SGLT2 inhibition assay using Luseogliflozin as a reference compound. The described methodology is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel SGLT2 inhibitors.
The Scientific Rationale: Causality Behind Experimental Choices
The core of this assay is a cell-based system that accurately reflects the physiological function of SGLT2. We utilize a human embryonic kidney cell line (HEK293) stably overexpressing human SGLT2.[9][10][11][12] This choice is predicated on the low endogenous expression of glucose transporters in HEK293 cells, which ensures that the measured glucose uptake is predominantly mediated by the introduced SGLT2.
To quantify SGLT2 activity, a non-metabolizable, radiolabeled glucose analog, α-methyl-D-glucopyranoside ([¹⁴C]AMG), is employed.[10][13][14] AMG is a specific substrate for SGLT transporters, and its transport is coupled with sodium ions (Na⁺).[13] By measuring the intracellular accumulation of [¹⁴C]AMG, we obtain a direct and sensitive readout of SGLT2-mediated glucose transport. The inhibitory potential of a test compound, such as Luseogliflozin, is then determined by its ability to reduce this uptake in a dose-dependent manner.
An alternative, non-radioactive method involves the use of a fluorescent D-glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG).[2][9][15][16] This approach offers advantages in terms of safety and disposal, and the protocol can be adapted for high-throughput screening.[2][15]
Mechanism of SGLT2 Inhibition by Luseogliflozin
Luseogliflozin exerts its therapeutic effect by competitively inhibiting SGLT2.[5][7] This means that Luseogliflozin and glucose vie for the same binding site on the SGLT2 transporter. By binding to the transporter, Luseogliflozin physically obstructs the passage of glucose, thereby preventing its reabsorption from the glomerular filtrate back into the bloodstream.[1][4] This leads to an increase in urinary glucose excretion, which in turn lowers plasma glucose levels.[1][4]
Caption: Mechanism of SGLT2 inhibition by Luseogliflozin in the renal proximal tubule.
Experimental Protocols
[¹⁴C]AMG Uptake Assay Protocol
This protocol details the steps for a robust and reproducible radiolabeled glucose uptake assay.
Materials:
-
HEK293 cells stably expressing human SGLT2 (hSGLT2-HEK293)
-
Parental HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
Luseogliflozin
-
[¹⁴C]α-methyl-D-glucopyranoside ([¹⁴C]AMG)
-
Uptake Buffer (Sodium-containing): 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Tris, pH 7.4
-
Uptake Buffer (Sodium-free): 140 mM Choline Chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Tris, pH 7.4
-
Wash Buffer: Ice-cold PBS
-
Lysis Buffer: 0.1 N NaOH
-
Scintillation Cocktail
-
96-well microplates
Experimental Workflow:
Caption: Experimental workflow for the in vitro SGLT2 inhibition assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture hSGLT2-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and an appropriate concentration of G418 for the stable cell line.
-
Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Preparation of Luseogliflozin Dilutions:
-
Prepare a stock solution of Luseogliflozin in DMSO.
-
Perform serial dilutions of the Luseogliflozin stock solution in the sodium-containing uptake buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Assay Procedure:
-
On the day of the assay, wash the cell monolayers twice with the sodium-free uptake buffer.
-
Pre-incubate the cells with the sodium-free uptake buffer for 15-30 minutes at 37°C to deplete intracellular sodium.
-
Remove the pre-incubation buffer and add the Luseogliflozin dilutions (or vehicle control) to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Initiate the glucose uptake by adding the sodium-containing uptake buffer containing [¹⁴C]AMG to each well. The final concentration of [¹⁴C]AMG should be optimized for the assay (typically in the low micromolar range).
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.[11]
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold wash buffer.
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
2-NBDG Fluorescent Glucose Uptake Assay (Alternative Protocol)
This protocol offers a non-radioactive alternative for assessing SGLT2 inhibition.
Additional Materials:
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG)
-
Fluorescence microplate reader
Methodology Adaptation:
-
Follow the same cell culture, seeding, and compound incubation steps as the [¹⁴C]AMG assay.
-
For the uptake step, use a sodium-containing uptake buffer containing 2-NBDG at an optimized concentration (e.g., 100-200 µM).[2]
-
After the incubation period, terminate the uptake by washing with ice-cold PBS.
-
Instead of cell lysis for scintillation counting, measure the intracellular fluorescence using a fluorescence microplate reader with appropriate excitation and emission wavelengths for 2-NBDG.
Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
The percentage of SGLT2 inhibition for each Luseogliflozin concentration is calculated as follows:
% Inhibition = 100 * [1 - (Uptake_inhibitor - Uptake_background) / (Uptake_vehicle - Uptake_background)]
Where:
-
Uptake_inhibitor is the radioactivity (or fluorescence) in wells with Luseogliflozin.
-
Uptake_vehicle is the radioactivity (or fluorescence) in wells with the vehicle control (e.g., DMSO).
-
Uptake_background is the non-specific uptake measured in parental HEK293 cells or in the presence of a saturating concentration of a non-labeled SGLT inhibitor like phlorizin.[9][13]
2. Determination of IC₅₀:
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the Luseogliflozin concentration and fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism). Luseogliflozin is a potent SGLT2 inhibitor with a reported IC₅₀ value of approximately 2.26 nM.[7]
Data Presentation:
| Luseogliflozin (nM) | Mean [¹⁴C]AMG Uptake (CPM) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 15,234 | 876 | 0 |
| 0.1 | 14,567 | 798 | 4.4 |
| 1 | 10,876 | 654 | 28.6 |
| 2.3 | 7,617 | 432 | 50.0 |
| 10 | 2,456 | 213 | 83.9 |
| 100 | 987 | 98 | 93.5 |
| Background | 850 | 76 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Trustworthiness: A Self-Validating System
To ensure the integrity and reliability of the assay results, the following controls and validation steps are essential:
-
Positive Control: A known SGLT2 inhibitor, such as phlorizin or canagliflozin, should be included in each assay to confirm the responsiveness of the cell system.[9][13]
-
Negative Control: The vehicle (e.g., DMSO) at the same concentration used for the test compound should be included to determine the baseline SGLT2 activity.
-
Background Control: Parental HEK293 cells that do not overexpress SGLT2 should be run in parallel to determine the level of non-SGLT2 mediated glucose uptake. This value is crucial for calculating the specific SGLT2 inhibition.
-
Sodium-Dependence: To confirm that the measured glucose uptake is indeed mediated by a sodium-dependent transporter, a set of control wells should be incubated with a sodium-free uptake buffer. A significant reduction in uptake in the absence of sodium validates the assay's specificity for SGLT activity.[2]
-
Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
By incorporating these controls, the assay becomes a self-validating system, providing confidence in the generated data and its interpretation.
References
- Biocompare. SGLT2 ELISA Kits. Biocompare.
- Assay Genie. Human SGLT2 (Sodium/glucose cotransporter 2) ELISA Kit (HUFI03401). Assay Genie.
- Patsnap. What is the mechanism of Luseogliflozin Hydrate?. Patsnap Synapse. 2024-07-17.
- Antibodies.com. Human SGLT2 ELISA Kit (A313541). Antibodies.com.
- National Institutes of Health. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus. National Institutes of Health. 2025-12-01.
- Unknown. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats. Unknown.
- Unknown. Luseogliflozin. SGLT2 inhibitor, Treatment of diabetes.. Unknown.
- SOLVO Biotechnology. SGLT2 transporter, SGLT2 uptake assay. SOLVO Biotechnology.
- Grempler R, et al. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. PubMed. 2012-10-01.
- Tahara A, et al. Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. PubMed.
- Unknown. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Unknown.
- Lu YT, et al. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PMC - NIH. 2018-11-01.
- PubChem. Inhibition of human SGLT2 expressed in HEK293 cells assessed as inhibition of [14C]alpha-methyl-D-glucopyranoside uptake after 1.5 hrs by liquid scintillation counting. PubChem.
- Bio-protocol. Functional studies expressing SGLT2 mutation in HEK293-cells. Bio-protocol.
- ResearchGate. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate.
- ResearchGate. [ 14 C]-AMG Uptake Activity in CHO Cells Overexpressing hSGLT2 in the... ResearchGate.
- Hawley SA, et al. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. MDPI. 2022.
- Ghadieh R, et al. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells. PMC - NIH.
- ResearchGate. Effects of a new SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats.. ResearchGate.
- ResearchGate. Design of luseogliflozin.. ResearchGate.
- Scheen AJ. Luseogliflozin and other sodium-glucose cotransporter 2 inhibitors: no enemy but time?. PubMed.
Sources
- 1. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Luseogliflozin and other sodium-glucose cotransporter 2 inhibitors: no enemy but time? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AID 487637 - Inhibition of human SGLT2 expressed in HEK293 cells assessed as inhibition of [14C]alpha-methyl-D-glucopyranoside uptake after 1.5 hrs by liquid scintillation counting - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Functional studies expressing SGLT2 mutation in HEK293-cells [bio-protocol.org]
- 13. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring urinary glucose excretion in mice treated with Luseogliflozin
Application Notes and Protocols
Topic: Measuring Urinary Glucose Excretion in Mice Treated with Luseogliflozin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Luseogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys. By blocking SGLT2, Luseogliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism makes it an effective therapeutic agent for type 2 diabetes mellitus. A critical pharmacodynamic endpoint for evaluating the efficacy of Luseogliflozin and other SGLT2 inhibitors is the direct measurement of urinary glucose excretion (UGE). This application note provides a comprehensive, field-tested guide for researchers to accurately quantify UGE in mice following Luseogliflozin administration. The protocols herein detail every critical stage, from animal acclimatization and drug delivery to urine collection and biochemical analysis, ensuring data integrity and reproducibility.
Scientific Foundation: The Rationale Behind Measuring UGE
The kidneys filter approximately 180 grams of glucose from the blood each day. Under normal physiological conditions, virtually all of this filtered glucose is reabsorbed back into circulation, preventing its loss in urine. The primary transporter responsible for this reabsorption (approximately 90%) is SGLT2, located in the S1 segment of the renal proximal tubules.
In type 2 diabetes, hyperglycemia overwhelms the reabsorptive capacity of SGLTs, leading to glucosuria. Luseogliflozin leverages this renal pathway by specifically inhibiting SGLT2. This action blocks glucose reabsorption, forcing a significant amount of glucose to be excreted in the urine, independent of insulin secretion. Therefore, measuring the increase in UGE serves as a direct and robust biomarker of Luseogliflozin's target engagement and pharmacodynamic effect.
Figure 1: Mechanism of Luseogliflozin. Luseogliflozin selectively blocks the SGLT2 transporter on renal proximal tubule cells. This prevents glucose reabsorption from the glomerular filtrate, leading to increased excretion of glucose in the urine.
Pre-Experimental Considerations: Setting the Stage for Success
The reliability of metabolic studies hinges on minimizing non-experimental variables. Stress, diet, and housing conditions can significantly impact physiological readouts, including urine output and glucose metabolism.
-
Animal Model: C57BL/6J mice are a common choice for general metabolic studies. For diabetes-specific research, models like the db/db mouse, which exhibits obesity and hyperglycemia, are often used. The choice of model should align with the specific research question.
-
Animal Husbandry & Acclimatization: Mice should be housed under standard conditions (e.g., 12:12-hour light-dark cycle, controlled temperature 22-23°C) with ad libitum access to standard chow and water. It is critical to acclimatize animals to handling and, most importantly, to the metabolic cages used for urine collection. A gradual introduction over several days can reduce the stress associated with a novel environment and single housing, which can otherwise alter fluid balance and energy expenditure.
-
Luseogliflozin Dosing: Luseogliflozin is typically administered via oral gavage. A common dose used in mouse studies is 10-20 mg/kg. The compound should be suspended in a suitable vehicle, such as 0.5% methylcellulose or a solution of 30% (wt/vol.) Solutol HS-15. A vehicle-only control group is mandatory to isolate the drug's effect.
Experimental Workflow
The overall process can be visualized as a sequence of distinct phases, each requiring meticulous execution.
Figure 2: Experimental Workflow. A logical flow from animal preparation and acclimatization through experimental execution and concluding with sample analysis and data interpretation.
Detailed Protocols
Part A: In-Vivo Study - Treatment and Urine Collection
This protocol is designed for a single-dose study. For multi-dose studies, the treatment and collection phases can be repeated as required.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Metabolic cages designed for mice, enabling separation of urine and feces
-
Luseogliflozin powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Analytical balance
-
Microcentrifuge tubes for urine collection
Procedure:
-
Acclimatization:
-
Upon arrival, group-house mice for one week to acclimate to the facility. Handle mice daily to reduce stress.
-
For 3-5 days prior to the experiment, individually house mice in the metabolic cages for several hours each day to acclimate them to the new environment and wire-mesh floor. Ensure free access to food and water during this period.
-
-
Baseline Urine Collection (Day 0):
-
Place each acclimatized mouse into a clean metabolic cage with pre-weighed food and a known volume of water.
-
Collect urine over a 24-hour period into a pre-labeled collection tube.
-
After 24 hours, record the final food weight, water volume, and total urine volume.
-
Centrifuge the urine sample (e.g., 2000 rpm for 5 min) to pellet any contaminants, transfer the supernatant to a new tube, and store at -80°C. This sample represents the baseline UGE.
-
-
Dosing Solution Preparation:
-
Calculate the required amount of Luseogliflozin based on the mean body weight of the treatment group and the target dose (e.g., 10 mg/kg).
-
Prepare a homogenous suspension of Luseogliflozin in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume). Vortex thoroughly before each administration.
-
Prepare a vehicle-only solution for the control group.
-
-
Treatment and Collection (Day 1-2):
-
Randomly assign mice to a Vehicle Control group or a Luseogliflozin group (n=8-10 mice per group is recommended).
-
Record the body weight of each mouse.
-
Administer the prepared Luseogliflozin suspension or vehicle via oral gavage. The volume is typically 5-10 mL/kg.
-
Immediately after dosing, place each mouse back into a clean metabolic cage for a 24-hour urine collection, as described in Step 2.
-
After 24 hours, measure and record the final urine volume and process the samples for storage at -80°C.
-
Part B: Ex-Vivo Analysis - Urine Glucose Quantification
A colorimetric glucose oxidase assay is a reliable and common method for quantifying glucose in biological fluids.
Materials:
-
Commercial Glucose Oxidase Assay Kit (e.g., from Crystal Chem, Cat# 81696 or similar)
-
Urine samples (Baseline and Treatment)
-
Deionized water for dilutions
-
96-well microplate
-
Microplate reader
-
Precision pipettes
Procedure:
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Due to the high glucose concentration expected in the Luseogliflozin group, samples will require significant dilution. A starting dilution of 1:100 or 1:200 with deionized water is recommended. Samples from the vehicle and baseline groups may require less dilution (e.g., 1:10). It is advisable to test several dilutions to ensure the final reading falls within the linear range of the standard curve.
-
-
Glucose Assay:
-
Prepare the glucose standards and reagents according to the manufacturer's protocol.
-
Pipette the prepared standards and diluted urine samples into the 96-well plate in duplicate or triplicate.
-
Add the enzyme/reagent mixture to all wells, mix gently, and incubate for the time and temperature specified in the kit's instructions (e.g., 5 minutes at room temperature).
-
Read the absorbance on a microplate reader at the specified wavelength (e.g., ~500 nm).
-
-
Calculation of UGE:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the glucose concentration of the diluted urine samples from the standard curve.
-
Calculate the original urine glucose concentration (UGC) by correcting for the dilution factor:
-
UGC (mg/dL) = Concentration from curve (mg/dL) x Dilution Factor
-
-
Calculate the total 24-hour Urinary Glucose Excretion (UGE):
-
UGE (mg/24h) = UGC (mg/dL) x [Urine Volume (mL) / 100 (dL/L)]
-
Simplified: UGE (mg/24h) = UGC (mg/dL) x Urine Volume (mL) x 0.01
-
-
Data Presentation and Interpretation
Quantitative data should be organized clearly to facilitate comparison between groups.
Table 1: Example Experimental Design
| Parameter | Group 1 | Group 2 |
|---|---|---|
| Treatment | Vehicle (0.5% Methylcellulose) | Luseogliflozin |
| Dose | - | 10 mg/kg |
| Administration | Oral Gavage | Oral Gavage |
| Dosing Volume | 10 mL/kg | 10 mL/kg |
| Number of Animals (n) | 10 | 10 |
Table 2: Sample Data Calculation and Expected Outcome
| Parameter | Vehicle Control (Mean ± SD) | Luseogliflozin (Mean ± SD) |
|---|---|---|
| 24h Urine Volume (mL) | 1.5 ± 0.4 | 2.5 ± 0.6 |
| Urine Glucose (mg/dL) | 40 ± 15 | 3500 ± 800 |
| Total 24h UGE (mg) | 0.6 ± 0.2 | 87.5 ± 21.0 |
Interpretation: The primary expected outcome is a statistically significant increase in the total 24-hour UGE in the Luseogliflozin-treated group compared to the vehicle control group. A moderate increase in urine volume (osmotic diuresis) is also anticipated due to the high glucose content in the tubular fluid. The baseline UGE values should be minimal in healthy, normoglycemic mice. Comparing the treatment UGE to the baseline UGE for each animal can also help control for individual metabolic variations.
References
- Yamamoto, K., et al. (2015). Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. The Journal of Clinical Pharmacology. [Link]
- Osaka, N., et al. (2022). Luseogliflozin inhibits high glucose-induced TGF-β2 expression in mouse cardiomyocytes by suppressing NHE-1 activity. Immunological Medicine. [Link]
- Barp, A., et al. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Current Protocols in Mouse Biology. [Link]
- Zhang, A., et al. (2021). Luseogliflozin, a SGLT2 Inhibitor, Does Not Affect Glucose Uptake Kinetics in Renal Proximal Tubules of Live Mice. International Journal of Molecular Sciences. [Link]
- Nishida, Y., et al. (2022). Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals.
- ResearchGate. (2016). How to go about longitudinal urine collection in mice?.
- Sasaki, K., et al. (2020). Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor. Diabetologia. [Link]
- MedlinePlus. (2024). Glucose in Urine Test. MedlinePlus Medical Test. [Link]
- Huang, J., et al. (2025). Innovative cage-based technique for mouse urine collection.
- Al-Abdouh, A., et al. (2025). Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus. Cureus. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Luseogliflozin Hydrate?.
- UCSF Health. (2024). Glucose urine test. UCSF Health. [Link]
- Moro, C., & Magnan, C. (2024). Revisited guidelines for metabolic tolerance tests in mice. Lab Animal. [Link]
- Charles River Laboratories. (n.d.). Urine Collection for Group-Housed Mice in Toxicology Studies Using the LabSand® Techniques. Charles River. [Link]
- Zhang, A., et al. (2021). Luseogliflozin, a SGLT2 Inhibitor, Does Not Affect Glucose Uptake Kinetics in Renal Proximal Tubules of Live Mice. MDPI. [Link]
- Wikipedia. (n.d.). SGLT2 inhibitor. Wikipedia. [Link]
- ResearchGate. (n.d.). Effects of luseogliflozin on the urinary excretion rate (UEUA) and the renal clearance (CLUA) of uric acid.
- Norecopa. (2023). Housing and Nutrition. Norecopa. [Link]
- Medicine LibreTexts. (2023). 3.2: Glucose in urine. Medicine LibreTexts. [Link]
- ResearchGate. (n.d.). Luseogliflozin inhibits high glucose-induced TGF- β 2 expression in mouse cardiomyocytes by suppressing NHE-1 activity.
- UNC Division of Comparative Medicine. (n.d.). Basic MOUSE Handling and Technique Guide. UNC. [Link]
- ResearchGate. (2015). Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment.
- Pearson, M. M., et al. (2020). Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice (Mus musculus).
- Nishida, Y., et al. (2022). Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals.
- ResearchGate. (n.d.). Glucose excretion measured in urines from WT-and OCT2 −/− -mice.
- Animalab. (n.d.). Metabolic Cages, basic model, to separate rodent's urine & feces. Animalab. [Link]
- ResearchG
Pharmacokinetic modeling of Luseogliflozin in patients with renal impairment
Application Notes and Protocols
Topic: Pharmacokinetic Modeling of Luseogliflozin in Patients with Renal Impairment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Luseogliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2][3][4] By blocking SGLT2, luseogliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus (T2DM).[2][5] The kidney is both the site of action and a potential route of elimination for many drugs, making it imperative to understand how renal impairment affects a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This is particularly crucial for SGLT2 inhibitors, whose efficacy is intrinsically linked to renal function.[6]
This document provides a comprehensive guide to designing and executing a population pharmacokinetic (PopPK) modeling study for luseogliflozin in patients with varying degrees of renal impairment. It outlines the scientific rationale, study design considerations, a detailed modeling workflow, and a step-by-step protocol for analysis, grounded in regulatory expectations and field-proven methodologies.[7][8][9][10]
A key finding from clinical studies is that while the pharmacokinetics of luseogliflozin are not substantially altered across different levels of renal function, its pharmacodynamic effect—urinary glucose excretion—is attenuated as renal function declines.[6][11][12][13] This application note will explore how PopPK modeling can be used to precisely quantify these relationships and inform clinical use.
Scientific Rationale & Background
Mechanism of Action of Luseogliflozin
Luseogliflozin selectively inhibits SGLT2 in the proximal tubules of the kidney.[2][14] This inhibition prevents the reabsorption of filtered glucose, leading to glycosuria and a reduction in plasma glucose levels.[15] This mechanism is insulin-independent, offering a low intrinsic risk of hypoglycemia.[16] Beyond glycemic control, SGLT2 inhibitors have shown significant cardiovascular and renal protective benefits.[2] These effects are thought to be mediated by multiple factors, including reduced glomerular hyperfiltration, osmotic diuresis, and natriuresis.[14][15][16]
The Critical Role of Renal Function
The efficacy of SGLT2 inhibitors is dependent on the amount of glucose filtered by the glomeruli.[6] In patients with renal impairment, the glomerular filtration rate (GFR) is reduced, leading to less filtered glucose and consequently, a diminished capacity for SGLT2 inhibitors to exert their glucose-lowering effect.[6] Therefore, characterizing the PK-PD relationship across the spectrum of renal function is essential for determining appropriate dosing and managing expectations for efficacy.
Studies have shown that despite the reduced efficacy, the plasma exposure of luseogliflozin does not increase to a clinically significant extent even in patients with severe renal impairment.[11][12][13][17] This suggests that dose adjustments may not be necessary for safety, but the reduced efficacy must be clearly communicated. Population PK modeling provides the ideal framework to formalize this understanding by identifying and quantifying the impact of renal function as a key covariate.
Study Design & Methodological Considerations
A dedicated renal impairment study is recommended when impaired renal function is likely to alter the PK of a drug or its metabolites.[7][18] The design should adhere to guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8][10]
Patient Population
The study should enroll participants across different strata of renal function, typically classified by estimated glomerular filtration rate (eGFR). A parallel-group design is most common.
Table 1: Renal Function Classification for Study Enrollment
| Group | Renal Function Status | eGFR (mL/min/1.73 m²) |
|---|---|---|
| 1 | Normal | ≥ 90 |
| 2 | Mild Impairment | 60 to 89 |
| 3 | Moderate Impairment | 30 to 59 |
| 4 | Severe Impairment | 15 to 29 |
| 5 | Kidney Failure (Optional) | < 15 (or on dialysis) |
Source: Adapted from FDA guidance on Pharmacokinetics in Patients with Impaired Renal Function.[7]
Dosing and Sampling
A single oral dose of luseogliflozin (e.g., 5 mg) is administered to all participants.[11][13] A rich sampling schedule is employed to accurately characterize the absorption, distribution, and elimination phases.
-
Pre-dose: 0 hours
-
Post-dose: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours.
Urine samples should also be collected over intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to measure urinary glucose excretion (UGE), the primary pharmacodynamic endpoint.
Bioanalytical Methods
Plasma concentrations of luseogliflozin and any major metabolites should be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method must be validated for sensitivity, specificity, linearity, accuracy, and precision according to regulatory standards.
Population Pharmacokinetic (PopPK) Modeling Workflow
PopPK modeling uses non-linear mixed-effects modeling to quantify the typical PK parameters in a population and identify sources of variability, including the influence of patient-specific factors (covariates) like renal function.
Caption: Figure 1: Workflow for Population Pharmacokinetic (PopPK) Modeling.
Base Model Development
The first step is to determine the structural model that best describes the concentration-time data. For luseogliflozin, a one- or two-compartment model with first-order absorption and elimination is typically evaluated. Inter-individual variability (IIV) is modeled using an exponential error model for key parameters like apparent clearance (CL/F) and apparent volume of distribution (V/F). Residual unexplained variability (RUV) is assessed using proportional, additive, or combined error models.
Covariate Analysis
Once a stable base model is established, covariates are tested for their influence on PK parameters. For this analysis, eGFR is the primary covariate of interest. It is typically tested for its effect on CL/F. A forward-addition, backward-elimination approach is standard. The statistical significance of a covariate is usually assessed by a change in the objective function value (OFV).
Caption: Figure 2: Relationship of Renal Function to Luseogliflozin Clearance.
Model Validation
The final model's robustness and predictive performance must be rigorously validated.
-
Goodness-of-Fit (GoF) Plots: Visual inspection of observed vs. predicted concentrations to check for bias.
-
Visual Predictive Check (VPC): Simulating data from the final model and comparing the distribution of simulated data with the observed data. This confirms the model's ability to reproduce the variability in the original dataset.
-
Bootstrapping: Resampling the original dataset with replacement (e.g., 1000 times) and refitting the model to each sample. This provides confidence intervals for the parameter estimates and confirms model stability.
Expected Results & Interpretation
Based on published data, the PopPK model for luseogliflozin is expected to show that renal function (eGFR) does not have a clinically significant effect on its apparent clearance (CL/F).[11][17] While there might be a slight trend, the magnitude of the effect is typically small.
Table 2: Typical Pharmacokinetic Parameters of Luseogliflozin by Renal Function
| Parameter | Normal (eGFR ≥90) | Mild (eGFR 60-89) | Moderate (eGFR 30-59) | Severe (eGFR 15-29) |
|---|---|---|---|---|
| AUC₀₋inf (ng·h/mL) | ~2100 | ~2200 | ~2300 | ~2400 |
| Cₘₐₓ (ng/mL) | ~200 | ~190 | ~185 | ~180 |
| t½ (hours) | ~11 | ~11.5 | ~12 | ~12.5 |
| 24h UGE (g) | ~80-100 | ~60-80 | ~40-60 | < 30 |
Note: Values are illustrative based on typical findings and may vary between studies. UGE (Urinary Glucose Excretion) is highly dependent on baseline plasma glucose.[3][6][11][13]
The key interpretation is the divergence between the PK and PD profiles. The PK data (AUC, Cₘₐₓ) remain relatively consistent, indicating that systemic exposure to luseogliflozin is not dangerously increased in patients with poor renal function.[11] However, the PD data (UGE) clearly show a diminished effect as eGFR declines.[11][13] This finding is crucial for clinical practice, as it informs physicians that while the drug is safe from an exposure perspective, its glucose-lowering efficacy will be substantially reduced in patients with moderate to severe renal impairment.
Detailed Protocol: Population PK Analysis using NONMEM
This protocol outlines the high-level steps for performing a PopPK analysis.
Software: NONMEM (Non-Linear Mixed Effects Modeling) software, R or similar for data visualization and post-processing.
Protocol Steps:
-
Data Preparation and Formatting:
-
Compile a single dataset in CSV format.
-
Required columns: ID (Subject ID), TIME (Time after dose), DV (Dependent Variable, i.e., concentration), AMT (Amount of dose), EVID (Event ID), MDV (Missing DV flag).
-
Add covariate columns: EGFR (estimated GFR), WT (Weight), AGE, SEX.
-
Ensure data is clean and formatted according to NONMEM standards.
-
-
Base Model Development (Control File 1):
-
Write a NONMEM control stream for a one-compartment structural model.
-
Define parameters: KA (absorption rate constant), CL (clearance), V (volume of distribution).
-
Code the $PK block: CL = THETA(1) * EXP(ETA(1)), V = THETA(2) * EXP(ETA(2)), etc.
-
Code the $ERROR block to define the residual error model (e.g., Y = F * (1 + ERR(1))).
-
Run the model and evaluate the output, checking for successful minimization and plausible parameter estimates.
-
Repeat for a two-compartment model and compare model fit using the OFV.
-
-
Covariate Model Development (Control File 2):
-
Select the best base model from the previous step.
-
Add the primary covariate (eGFR) to the model. A common functional form is a power model centered on the median covariate value: TVCL = THETA(1) CL = TVCL * (EGFR / EGFR_MEDIAN)**THETA(X) * EXP(ETA(1))
-
THETA(X) represents the estimated influence of eGFR on clearance.
-
Run the model and assess the significance of the covariate by comparing the new OFV with the base model's OFV. A drop of >3.84 (p < 0.05) is statistically significant.
-
Perform backward elimination by removing non-significant covariates to arrive at the final model.
-
-
Model Validation:
-
GoF Plots: Using the final model's output tables, generate plots in R:
-
Observed (DV) vs. Population Predicted (PRED)
-
Observed (DV) vs. Individual Predicted (IPRED)
-
Conditional Weighted Residuals (CWRES) vs. Time
-
CWRES vs. PRED
-
-
VPC: Use software like PsN (Perl-speaks-NONMEM) to run the vpc command. This will simulate (e.g., 500) datasets based on the final model structure and parameters and plot the prediction intervals against the observed data.
-
Bootstrap: Use PsN to run the bootstrap command. This will execute the bootstrap procedure and generate a non-parametric confidence interval for the final model parameters.
-
Conclusion
The pharmacokinetic modeling of luseogliflozin in patients with renal impairment is a clear example of how PK and PD can diverge. PopPK analysis demonstrates that systemic exposure to luseogliflozin is not significantly impacted by declining renal function, suggesting that dose adjustments for safety are unnecessary.[11][17] However, the model, when combined with PD data, quantitatively confirms that the glucose-lowering efficacy is directly dependent on GFR. This comprehensive understanding, derived from robust modeling and simulation, is vital for guiding the safe and effective use of luseogliflozin and other SGLT2 inhibitors in this complex patient population.
References
- Sasaki, T., et al. (2018). Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. Clinical Pharmacology in Drug Development, 7(8), 804-813. [Link]
- Hasuike, Y., et al. (2017). Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. Biological and Pharmaceutical Bulletin, 40(8), 1204-1212. [Link]
- U.S. Food and Drug Administration. (2020). Pharmacokinetics in Patients with Impaired Renal Function – Study Design, Data Analysis, and Impact on Dosing. [Link]
- Wilcox, C. S., et al. (2020). Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors. Hypertension, 75(3), 894-901. [Link]
- Federal Register. (2020). Pharmacokinetics in Patients With Impaired Renal Function-Study Design, Data Analysis, and Impact on Dosing; Draft Guidance for Industry; Availability. [Link]
- RAPS. (2020). FDA updates PK guidance for patients with impaired renal function. [Link]
- Dr. Oracle. (2025). What is the mechanism of SGLT2 (sodium-glucose linked transporter 2) inhibitors in improving diabetes, renal, and cardiovascular outcomes? [Link]
- ASCPT. (2020). FDA News: Issue 28, September 2020. [Link]
- Wang, Y., et al. (2023). Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease. Frontiers in Endocrinology, 14, 1189356. [Link]
- U.S. Food and Drug Administration. (2024). Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing. [Link]
- National Kidney Foundation. (n.d.). SGLT2 Inhibitors: Uses, Types, and Side Effects Explained. [Link]
- Jia, Y., et al. (2022). Using a Mathematical Modeling To Simulate Pharmacokinetics and Urinary Glucose Excretion of Luseogliflozin and Explore the Role of SGLT1/2 in Renal Glucose Reabsorption. ACS Omega, 7(51), 47868–47879. [Link]
- ResearchGate. (n.d.). Renal and extrarenal mechanisms of action by SGLT2is. [Link]
- Jia, Y., et al. (2022). Using a Mathematical Modeling To Simulate Pharmacokinetics and Urinary Glucose Excretion of Luseogliflozin and Explore the Role of SGLT1/2 in Renal Glucose Reabsorption. ACS Omega, 7(51), 47868–47879. [Link]
- ResearchGate. (n.d.). Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. [Link]
- ResearchGate. (2025). (PDF) Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. [Link]
- Kurihara, S., et al. (2016). Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. Advances in Therapy, 33(4), 538–554. [Link]
- Ueki, K., et al. (2023). Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open‐label clinical trial (RESOLUTION study). Diabetes, Obesity and Metabolism, 25(10), 2872-2881. [Link]
- Hasuike, Y., et al. (2017). Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. Biological and Pharmaceutical Bulletin, 40(8), 1204-1212. [Link]
- Nishimura, T., et al. (2016). Impact of Reduced Renal Function on the Glucose-Lowering Effects of Luseogliflozin, a Selective SGLT2 Inhibitor, Assessed by Continuous Glucose Monitoring in Japanese Patients with Type 2 Diabetes Mellitus. Diabetes Technology & Therapeutics, 18(11), 701–708. [Link]
- Drugs of the Future. (2013). Luseogliflozin. [Link]
- Wikipedia. (n.d.). Luseogliflozin. [Link]
- FDA Verification Portal. (n.d.). Luseogliflozin (Luseco) 2.
- ResearchGate. (n.d.). Population Pharmacokinetics and Exposure–Response (Efficacy and Safety/Tolerability)
- ResearchGate. (2022). (PDF) Using a Mathematical Modeling To Simulate Pharmacokinetics and Urinary Glucose Excretion of Luseogliflozin and Explore the Role of SGLT1/2 in Renal Glucose Reabsorption. [Link]
Sources
- 1. Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. Impact of Reduced Renal Function on the Glucose-Lowering Effects of Luseogliflozin, a Selective SGLT2 Inhibitor, Assessed by Continuous Glucose Monitoring in Japanese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Federal Register :: Pharmacokinetics in Patients With Impaired Renal Function-Study Design, Data Analysis, and Impact on Dosing; Draft Guidance for Industry; Availability [federalregister.gov]
- 9. FDA News: Issue 28, September 2020 [ascpt.org]
- 10. fda.gov [fda.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease [frontiersin.org]
- 17. Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open‐label clinical trial (RESOLUTION study) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FDA updates PK guidance for patients with impaired renal function | RAPS [raps.org]
Application Notes & Protocols: Assessing the Hemodynamic Effects of Luseogliflozin in Rodent Models
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in pharmacology and cardiovascular safety.
Objective: This document provides a comprehensive guide to the methodologies for accurately assessing the effects of Luseogliflozin, a Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor, on blood pressure in rat models. It combines theoretical principles with detailed, field-proven protocols to ensure robust and reproducible preclinical data generation.
Introduction: The Rationale for Cardiovascular Assessment of Luseogliflozin
Luseogliflozin is a member of the SGLT2 inhibitor class of drugs, which have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their primary mechanism involves blocking glucose reabsorption in the proximal renal tubules, leading to glucosuria and a subsequent reduction in blood glucose levels.
Beyond glycemic control, the SGLT2 inhibitor class has demonstrated significant cardiovascular benefits. The proposed mechanisms for their blood pressure-lowering effects are multifactorial and include:
-
Osmotic Diuresis and Natriuresis: Increased glucose and sodium in the renal tubules lead to greater water excretion, reducing plasma volume.
-
Body Weight Reduction: Caloric loss through glucosuria contributes to a modest reduction in body weight.
-
Vascular Effects: Potential improvements in endothelial function and reductions in arterial stiffness have been suggested.
-
Neurohormonal Modulation: SGLT2 inhibitors may attenuate sympathetic nervous system activity and modulate the renin-angiotensin-aldosterone system.
Preclinical studies in rat models, however, have yielded inconsistent results regarding Luseogliflozin's direct impact on blood pressure. Some studies report no significant change in blood pressure despite effective glycemic control, while others, particularly in combination therapy, show significant reductions. This variability underscores the critical importance of selecting and properly executing the most appropriate blood pressure assessment technique to generate definitive data. The ICH S7A guidelines for preclinical safety pharmacology mandate the evaluation of cardiovascular parameters, including blood pressure, making this a regulatory necessity. This guide details the "gold standard" and alternative methodologies to rigorously evaluate the hemodynamic profile of Luseogliflozin in a research setting.
Mechanistic Pathway of SGLT2 Inhibition
The following diagram illustrates the primary mechanism through which Luseogliflozin and other SGLT2 inhibitors are believed to influence blood pressure.
Caption: Mechanism of SGLT2 inhibition leading to blood pressure reduction.
Comparative Overview of Blood Pressure Assessment Techniques
The choice of methodology is paramount and depends on the study's objective, duration, and required data resolution. Three primary techniques are employed in rodent research, each with distinct advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Radiotelemetry | Implantable transmitter continuously measures and transmits direct arterial pressure. | Gold Standard: Continuous, 24/7 data; measures conscious, unrestrained animals; minimal stress artifact; high accuracy for SBP, DBP, MAP, HR. | High cost; requires invasive surgery and recovery period; potential for post-operative complications. | Chronic studies, circadian rhythm analysis, definitive safety pharmacology. |
| Tail-Cuff Plethysmography | Non-invasive occlusion of tail artery with an external cuff and sensor. | Non-invasive; high throughput capability; lower cost; no surgery required. | Prone to stress-induced artifacts; requires animal restraint and heating; less accurate for diastolic pressure; requires extensive animal training. | Screening studies, large cohort comparisons, studies where surgery is contraindicated. |
| Direct Arterial Catheterization | Externalized catheter inserted into an artery (e.g., carotid) connected to a transducer. | Direct, real-time pressure measurement; high accuracy. | Requires anesthesia, which significantly alters hemodynamics; typically a terminal procedure; highly invasive; surgical stress can be a confounder. | Acute dose-response studies, terminal mechanistic experiments. |
Protocols for Blood Pressure Assessment
Protocol 1: Continuous Monitoring via Radiotelemetry
Principle: This is the preferred method for definitive cardiovascular assessment. An implantable telemetry device with a pressure-sensing catheter is surgically placed to measure arterial pressure directly. The device transmits data wirelessly to a receiver, allowing for continuous monitoring of conscious, freely moving rats in their home cages, thus eliminating restraint stress and providing the most physiologically relevant data.
Caption: Experimental workflow for radiotelemetry studies.
Step-by-Step Methodology:
-
Animal Preparation & Anesthesia:
-
Acclimatize male Wistar or Sprague-Dawley rats (250-350g) for at least one week prior to surgery.
-
Anesthetize the rat using isoflurane (2-3% in O₂) or an appropriate injectable anesthetic. Confirm the depth of anesthesia by absence of pedal withdrawal reflex.
-
Maintain body temperature at 37°C using a heating pad. Shave and aseptically prepare the abdominal area.
-
-
Surgical Implantation (Abdominal Aorta):
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the intestines with saline-moistened gauze to visualize the abdominal aorta and vena cava, caudal to the renal arteries.
-
Carefully separate a ~2 cm segment of the aorta from the vena cava using blunt dissection.
-
Place temporary ligatures rostral and caudal to the intended cannulation site to control blood flow.
-
Using a 21-gauge bent needle, create an entry puncture in the aorta.
-
Insert the telemetry catheter into the aorta, advancing it rostrally so the tip lies caudal to the renal arteries. Secure the catheter with medical-grade tissue adhesive and a suture tie.
-
Remove the temporary ligatures and verify hemostasis.
-
Place the transmitter body into the peritoneal cavity.
-
Suture the abdominal muscle wall and close the skin incision.
-
-
Post-Operative Care & Recovery:
-
Administer post-operative analgesics as per institutional guidelines.
-
House rats individually and monitor for signs of pain, distress, or infection.
-
Allow a minimum of 10-14 days for full recovery and stabilization of hemodynamics before initiating recordings. This recovery period is critical for data integrity.
-
-
Data Acquisition & Analysis:
-
Record baseline blood pressure for 48-72 hours to establish a stable diurnal rhythm.
-
Administer Luseogliflozin or vehicle via the appropriate route (e.g., oral gavage).
-
Record data continuously throughout the study period. Data is typically sampled for 10 seconds every 5 minutes.
-
Analyze the data to calculate systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR). Compare baseline values to post-dosing values and vehicle controls.
-
Protocol 2: Non-Invasive Monitoring via Tail-Cuff Plethysmography
Principle: This method estimates blood pressure by detecting blood flow changes in the tail artery during the inflation and deflation of an occlusion cuff. It is a widely used non-invasive technique, but its accuracy is highly dependent on minimizing animal stress through rigorous acclimatization and a controlled environment.
Caption: Workflow for tail-cuff blood pressure measurement.
Step-by-Step Methodology:
-
Acclimatization and Training (CRITICAL STEP):
-
For 3-5 consecutive days prior to the experiment, train the rats to the procedure.
-
Place each rat in the restrainer for 15-20 minutes in the quiet, temperature-controlled room where the measurements will be taken. This reduces the acute stress response that can artificially elevate blood pressure.
-
-
Measurement Procedure:
-
On the day of measurement, place the trained rat in the appropriate-sized restrainer.
-
Place the rat on the warming platform, maintaining a temperature that gently warms the tail (typically 32-34°C for rats) to facilitate detection of the tail artery pulse. Avoid overheating.
-
Place the occlusion cuff and the volume pressure recording (VPR) or photoplethysmographic sensor on the base of the tail.
-
Allow the animal to quiet down for 10-15 minutes before starting measurements.
-
-
Data Acquisition:
-
Initiate the automated measurement cycle. The system will inflate the cuff to occlude the artery and then slowly deflate it, recording the pressure at which blood flow returns (systolic) and, for some systems, the point of undisturbed flow (diastolic).
-
Perform approximately 10-15 measurement cycles per session.
-
-
Data Analysis and Validation:
-
Most modern systems have software that will automatically reject outlier readings. Manually review the data for consistency.
-
A valid session typically requires at least 5-7 successful, consistent readings.
-
Average the accepted systolic readings for the final value for that time point. Note that tail-cuff diastolic readings are generally considered less reliable than systolic ones.
-
Take measurements at the same time each day to minimize circadian variability.
-
Protocol 3: Acute Monitoring via Direct Arterial Catheterization
Principle: This invasive technique provides highly accurate, real-time blood pressure data for acute experiments. A catheter is inserted directly into a major artery (commonly the carotid) and connected to an external pressure transducer. This method is almost always terminal and is confounded by the deep anesthesia required, which itself alters cardiovascular function.
Caption: Workflow for acute blood pressure measurement via carotid catheterization.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize the rat (e.g., urethane, or ketamine/xylazine) and place it in a supine position on a surgical board with a heating pad.
-
Shave the ventral neck area and disinfect the skin.
-
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the trachea and surrounding muscles.
-
Using blunt dissection, separate the sternohyoid muscles to reveal the common carotid artery, located lateral to the trachea.
-
Carefully isolate a section of the artery from the surrounding tissue and vagus nerve.
-
Place two loose silk sutures around the isolated segment. Tightly tie the rostral suture to ligate the artery.
-
-
Cannulation:
-
Apply a micro-vessel clamp or use the caudal suture to temporarily occlude blood flow.
-
Make a small incision in the artery with micro-dissecting scissors.
-
Introduce a catheter (e.g., PE-50 tubing) filled with heparinized saline into the artery, advancing it towards the aortic arch.
-
Secure the catheter in place by tightening the caudal suture around the vessel and catheter. Remove the clamp.
-
-
Data Recording:
-
Connect the distal end of the catheter to a pressure transducer linked to a data acquisition system (e.g., PowerLab).
-
Allow the blood pressure reading to stabilize for at least 20-30 minutes.
-
Administer Luseogliflozin (often intravenously in this preparation for rapid response assessment) or vehicle and record the subsequent changes in SBP, DBP, and MAP.
-
References
- The Effects of SGLT2 Inhibitors on Blood Pressure and Other Cardiometabolic Risk Factors. (n.d.). MDPI. [Link]
- Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors. (2020). Hypertension. [Link]
- Mechanisms of blood pressure reduction with sodium-glucose co-transporter 2 (SGLT2) inhibitors. (n.d.). Taylor & Francis Online. [Link]
- Mechanism of the blood pressure-lowering effect of sodium-glucose cotransporter 2 inhibitors in obese patients with type 2 diabetes. (2017). PubMed. [Link]
- Sodium-Glucose Transport 2 (SGLT2) Inhibitors. (2025). NCBI Bookshelf. [Link]
- What is the mechanism of Luseogliflozin Hydrate? (2024).
- Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry. (n.d.). PubMed. [Link]
- Surgical Instruction: Left Ventricular Pressure via Carotid in R
- Refinement of Telemetry for Measuring Blood Pressure in Conscious R
- Blood pressure measurement in freely moving rats by the tail cuff method. (2013). PubMed. [Link]
- Effects of a new SGLT2 inhibitor, luseogliflozin, on diabetic nephropathy in T2DN r
- Catheterization of Pulmonary and Carotid Arteries for Concurrent Measurement of Mean Pulmonary and Systemic Arterial Pressure in Rat Models of Pulmonary Arterial Hypertension. (n.d.). NIH. [Link]
- Effects of a new SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN R
- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. (2022). PubMed. [Link]
- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. (n.d.). American Physiological Society. [Link]
- Measurement of Mean Arterial Pressure by Carotid Artery Cannulation in Isoflurane Anesthetized Wistar Rats. (n.d.). CABI Digital Library. [Link]
- Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and R
- Measurement of invasive blood pressure in r
- Renoprotective Effects of SGLT2 Inhibitor, Luseogliflozin, on the Progression of Diabetic Nephropathy in T2DN R
- A Simple Versatile Method for Measuring Tail Cuff Systolic Blood Pressure in Conscious Rats. (n.d.).
- Use of the common carotid artery in blood pressure measurement in rats. A possible source of error. (n.d.). Canadian Science Publishing. [Link]
- Measuring Blood Pressure in Small Laboratory Animals. (n.d.).
- Preclinical Cardiovascular Risk Assessment in Modern Drug Development. (n.d.). Oxford Academic. [Link]
- The effect of SGLT-2 inhibitors on blood pressure: a pleiotropic action favoring cardio. (2019). Future Medicine. [Link]
- Measuring blood pressure in small laboratory animals. (2025).
- Cardiac Safety in Clinical Trials. (n.d.). Applied Clinical Trials. [Link]
- Effects of luseogliflozin on arterial properties in p
Troubleshooting & Optimization
Technical Support Center: Optimizing Luseogliflozin (hydrate) Solubility for Cell Culture Applications
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Luseogliflozin (hydrate). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of achieving and maintaining the solubility of Luseogliflozin in cell culture media. As a selective SGLT2 inhibitor, Luseogliflozin is a valuable tool for in vitro studies of glucose transport and metabolism.[1][2][3] However, its hydrophobic nature presents a significant hurdle for consistent and accurate experimental results. This guide is designed to equip you with the knowledge and protocols to overcome these challenges.
Understanding the Challenge: The Physicochemical Properties of Luseogliflozin
Luseogliflozin is a white powder with a molecular weight of 434.55 g/mol (as anhydrate).[4] Its solubility is a critical factor in its successful application in cell culture. Based on available data, Luseogliflozin is practically insoluble in water and sparingly soluble in ethanol (99.5%).[4] It is, however, very soluble in N,N-dimethylformamide (DMF) and has a reported solubility of at least 25 mg/mL in dimethyl sulfoxide (DMSO).[4][5] One supplier notes the preparation of a 40 mg/mL stock solution in DMSO.
This solubility profile underscores the primary challenge: transitioning a hydrophobic compound from a highly soluble organic solvent into an aqueous cell culture medium without precipitation. This "crashing out" of the compound can lead to a significant underestimation of its effective concentration and potentially introduce cytotoxic artifacts from the precipitate itself.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with Luseogliflozin in cell culture.
Q1: What is the best solvent to use for making a Luseogliflozin stock solution?
A1: Based on its high solubility, 100% DMSO is the recommended solvent for preparing a high-concentration primary stock solution of Luseogliflozin. A concentration of 20 mM has been successfully used in published research for treating vascular smooth muscle cells.[6] Suppliers also report preparing stock solutions of 25 mg/mL (approximately 57.5 mM) in DMSO.[5]
Q2: I dissolved Luseogliflozin in DMSO, but it precipitated immediately when I added it to my cell culture medium. What went wrong?
A2: This is a common issue known as "crashing out" and occurs when a hydrophobic compound is rapidly diluted from an organic solvent into an aqueous solution. The key is to minimize the shock of this transition. Here are the likely causes and solutions:
-
High Final DMSO Concentration: While DMSO is an excellent solvent for the stock, high final concentrations in your culture medium can be toxic to cells and still may not prevent precipitation upon significant dilution. It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[5]
-
Rapid Dilution: Adding a small volume of highly concentrated stock directly into a large volume of media can cause localized supersaturation and immediate precipitation.
-
Cold Medium: Adding the stock solution to cold media will decrease the solubility of Luseogliflozin.
Q3: I noticed a cloudy appearance or crystalline precipitate in my culture plates a few hours after adding Luseogliflozin. What could be the cause of this delayed precipitation?
A3: Delayed precipitation can be more subtle and is often caused by factors that change the equilibrium of the media over time:
-
Temperature Shifts: Moving plates between the laminar flow hood (room temperature) and the incubator (37°C) can affect solubility.
-
pH Changes: The CO2 environment in an incubator can slightly alter the pH of the media, which may impact the solubility of some compounds.
-
Interaction with Media Components: Over time, Luseogliflozin may interact with proteins or other components in the serum or basal media, leading to precipitation.
-
Evaporation: In long-term experiments, evaporation of the media can increase the concentration of all components, including Luseogliflozin, potentially exceeding its solubility limit.
Q4: Can the type of cell culture medium or the presence of serum affect Luseogliflozin's solubility?
A4: Yes, absolutely. The presence of serum, typically 5-10% fetal bovine serum (FBS), can aid in the solubilization of hydrophobic compounds through binding to albumin and other proteins. If you are working in serum-free conditions, you may face greater challenges with solubility. Different basal media formulations have varying compositions of salts and other components that could also influence the stability of the dissolved compound.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and preventing Luseogliflozin precipitation in your cell culture experiments.
Visualizing the Problem-Solving Workflow
The following diagram outlines the decision-making process when encountering solubility issues with Luseogliflozin.
Caption: Troubleshooting workflow for Luseogliflozin solubility issues.
Data Summary: Solubility of Luseogliflozin and Related SGLT2 Inhibitors
For a quick reference, the following table summarizes the known solubility information for Luseogliflozin and other comparable SGLT2 inhibitors. This data can help guide your choice of solvent and stock solution concentration.
| Compound | Solvent | Reported Solubility | Source |
| Luseogliflozin | Water | Practically Insoluble | [4] |
| Ethanol (99.5%) | Sparingly Soluble | [4] | |
| DMSO | ≥ 25 mg/mL (~57.5 mM) | [5] | |
| N,N-dimethylformamide | Very Soluble | [4] | |
| Sotagliflozin | Ethanol, DMSO, DMF | ~30 mg/mL | [7] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [7] | |
| Empagliflozin | Ethanol, DMSO, DMF | ~30 mg/mL | [8] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
Experimental Protocols
Here are detailed, step-by-step protocols for preparing and using Luseogliflozin in cell culture to minimize solubility issues.
Protocol 1: Preparation of a High-Concentration Luseogliflozin Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution, a concentration that has been validated in published research.[6]
Materials:
-
Luseogliflozin (hydrate) powder (MW: 434.55 g/mol as anhydrate)
-
Anhydrous, sterile 100% Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 20 mM stock solution, you will need:
-
Mass (mg) = 20 mmol/L * 0.001 L * 434.55 g/mol * 1000 mg/g = 8.69 mg
-
-
Weigh the Luseogliflozin: Carefully weigh out the calculated amount of Luseogliflozin powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of 100% DMSO to the tube (e.g., 1 mL for 8.69 mg).
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a bath sonicator for 5-10 minutes to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A supplier suggests that in-solvent storage at -80°C is stable for up to 6 months.[5]
Protocol 2: Diluting Luseogliflozin Stock Solution into Cell Culture Medium
This protocol outlines the recommended method for diluting your DMSO stock into your final working concentration in cell culture medium, minimizing the risk of precipitation.
Materials:
-
Luseogliflozin stock solution (e.g., 20 mM in DMSO)
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile tubes for intermediate dilutions
Procedure:
-
Pre-warm your medium: Ensure your complete cell culture medium is pre-warmed to 37°C before you begin.
-
Create an intermediate dilution (Highly Recommended): This is a critical step to prevent precipitation.
-
First, dilute your high-concentration DMSO stock into pre-warmed complete medium to create an intermediate stock that is 10-100x your final desired concentration. For example, to achieve a final concentration of 10 µM, you could make a 1 mM intermediate stock.
-
To do this, add 5 µL of your 20 mM stock to 95 µL of pre-warmed medium. This gives you 100 µL of a 1 mM intermediate solution with a DMSO concentration of 5%.
-
-
Prepare the final working solution:
-
Add the intermediate dilution to the main volume of your pre-warmed cell culture medium.
-
Continuing the example, to make 10 mL of a 10 µM final concentration, add 100 µL of your 1 mM intermediate stock to 9.9 mL of pre-warmed medium.
-
The final DMSO concentration in this example would be 0.05%, which is well below the recommended maximum of 0.1%.
-
-
Mix gently but thoroughly: After adding the intermediate solution, gently swirl or pipette the medium up and down to ensure even distribution. Avoid vigorous vortexing at this stage.
-
Final visual inspection: Before adding the medium to your cells, visually inspect it for any signs of cloudiness or precipitation.
Visualizing the Recommended Dilution Workflow
This diagram illustrates the best-practice workflow for preparing your final working solution of Luseogliflozin.
Caption: Recommended workflow for diluting Luseogliflozin in cell culture media.
Concluding Remarks
The successful use of Luseogliflozin (hydrate) in cell culture hinges on a careful and methodical approach to its solubilization. By understanding its physicochemical properties and implementing the protocols and troubleshooting strategies outlined in this guide, researchers can significantly improve the reliability and accuracy of their in vitro experiments. Always remember to include appropriate vehicle controls (medium with the final concentration of DMSO) in your experimental design to account for any potential effects of the solvent on your cells.
References
- Lusefi: Dosages and Ingredients | Full Prescribing Info | MIMS Malaysia. (n.d.).
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). PMC.
- Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit.
- How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate.
- Luseogliflozin (Luseco) 2.5 mg film-coated tablet. (n.d.). FDA Verification Portal.
- Luseogliflozin hydrate. (n.d.). MySkinRecipes.
- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. (n.d.). NIH.
- SGLT2 Inhibitors: Physiology and Pharmacology. (n.d.). PMC - PubMed Central.
Sources
- 1. First-Line Sodium Glucose Co-transporter 2 Inhibitors: Physicochemical Properties and Measurement in Biological Fluids | Medicinal & Analytical Chemistry International Journal [medwinpublisher.org]
- 2. Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Navigating Common Challenges in Luseogliflozin Animal Model Studies
Welcome to the Technical Support Center for Luseogliflozin animal model studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during preclinical investigations of this SGLT2 inhibitor. Our goal is to equip you with the expertise and practical insights necessary to conduct robust and reproducible experiments.
Section 1: Animal Model Selection and Experimental Design
The foundation of any successful preclinical study lies in the appropriate selection of an animal model and a well-designed experimental protocol. Luseogliflozin's mechanism of action, which is dependent on renal glucose filtration, necessitates careful consideration of the model's physiological and pathological characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for studying Luseogliflozin, and what are the key considerations for choosing one?
A1: The choice of animal model is critical and depends on the specific research question. Here are some commonly used models:
-
db/db Mice: This genetic model of obesity, insulin resistance, and type 2 diabetes is frequently used to evaluate the efficacy of anti-diabetic drugs. They are useful for studying the effects of Luseogliflozin on glycemic control and metabolic parameters. However, it's important to note that some studies have reported weight gain in db/db mice treated with SGLT2 inhibitors, which is contrary to the weight loss typically observed in humans.
-
Streptozotocin (STZ)-Induced Diabetic Rodents: This model mimics type 1 diabetes by chemically ablating pancreatic beta cells. It is valuable for studying the insulin-independent effects of Luseogliflozin on glucose lowering. A key challenge is the severity of hyperglycemia, which can be highly variable and requires careful dose adjustments.
-
T2DN Rats: This hybrid of Fawn Hood Hypertensive and Goto-Kakizaki rats is a non-obese, normotensive model of type 2 diabetic nephropathy. It is particularly useful for investigating the renal-protective effects of Luseogliflozin.
-
Zucker Fatty Rats: This model of genetic obesity and insulin resistance can be used to study the effects of Luseogliflozin on metabolic syndrome and its cardiovascular complications.
Key Considerations for Model Selection:
-
Research Focus: Align the model's characteristics with your primary research question (e.g., glycemic control, cardiovascular outcomes, renal protection).
-
Translatability: Consider how well the model's pathophysiology recapitulates human disease. No single animal model perfectly mimics human diabetes and its complications.
-
Practicality: Factors such as cost, availability, and ease of handling should also be taken into account.
Q2: How does the animal's diet impact the outcome of Luseogliflozin studies?
A2: The composition of the animal's diet can significantly influence the results. High-fat diets are often used to induce obesity and insulin resistance, creating a relevant model for type 2 diabetes. However, the carbohydrate content of the diet can directly affect the degree of glucosuria and, consequently, the efficacy of SGLT2 inhibitors.
Troubleshooting Guide: Diet-Related Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Glycemic Control | Variability in food intake or diet composition. | Ensure a standardized and consistent diet for all animals in the study. Monitor food consumption regularly. |
| Unexpected Body Weight Changes | High-fat diets can lead to significant weight gain, which may mask or alter the weight-reducing effects of Luseogliflozin. | Carefully select the diet composition based on the study objectives. Consider a control group with a standard diet for comparison. |
Section 2: Dosing and Administration
Proper dosing and administration are paramount for achieving reliable and interpretable results. Luseogliflozin is typically administered orally, and establishing the optimal dose is a critical first step.
Frequently Asked Questions (FAQs)
Q3: What is a typical starting dose for Luseogliflozin in rodent models?
A3: A typical starting dose for Luseogliflozin in mice and rats ranges from 1 mg/kg/day to 10 mg/kg/day administered orally. However, the optimal dose can vary depending on the animal model, the severity of hyperglycemia, and the specific research question. For example, studies in T2DN rats have used doses as high as 20 mg/kg/day.
Q4: How should a dose-finding study be designed for Luseogliflozin?
A4: A well-designed dose-finding study is essential to determine the optimal therapeutic window for your specific model.
Protocol: Dose-Finding Study for Luseogliflozin
-
Select a range of doses: Based on literature review, select at least 3-4 doses, including a low, medium, and high dose (e.g., 1, 3, 10 mg/kg/day).
-
Randomize animals: Assign animals to different dose groups and a vehicle control group.
-
Administer the drug: Administer Luseogliflozin or vehicle orally once daily for a defined period (e.g., 1-2 weeks).
-
Monitor key parameters: Regularly monitor blood glucose levels (fasting and postprandial) and urinary glucose excretion.
-
Analyze the data: Plot a dose-response curve to identify the dose that produces the desired therapeutic effect with minimal adverse events.
Section 3: Monitoring and Data Interpretation
Accurate monitoring of physiological parameters is crucial for assessing the efficacy and safety of Luseogliflozin. This section provides guidance on common monitoring techniques and how to interpret the data.
Frequently Asked Questions (FAQs)
Q5: What are the best practices for monitoring glycemic control in rodents treated with Luseogliflozin?
A5: Consistent and accurate monitoring of blood glucose is essential.
Protocol: Blood Glucose Monitoring
-
Fasting Blood Glucose: Fast animals for a consistent period (e.g., 4-6 hours) before collecting blood.
-
Blood Collection: Collect a small blood sample from the tail vein.
-
Measurement: Use a calibrated glucometer for immediate analysis.
-
Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism, perform an OGTT by administering an oral glucose bolus after a fasting period and measuring blood glucose at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).
Q6: What are the challenges in measuring glucosuria in rodents, and how can they be overcome?
A6: Measuring urinary glucose excretion is a direct indicator of Luseogliflozin's pharmacodynamic effect. However, collecting and analyzing urine from rodents can be challenging.
Troubleshooting Guide: Glucosuria Measurement
| Issue | Possible Cause | Troubleshooting Steps |
| Inaccurate Urine Volume Measurement | Spillage or incomplete collection. | Use metabolic cages for accurate 24-hour urine collection. Ensure proper training of personnel. |
| Variable Glucose Concentrations | Inconsistent sample handling or storage. | Analyze fresh urine samples whenever possible. If storage is necessary, freeze samples immediately at -80°C to prevent glucose degradation. |
| Low Sensitivity of Dipstick Tests | Urine dipsticks may not be sensitive enough for quantitative analysis. | Use a biochemical assay (e.g., glucose oxidase method) for accurate quantification of urinary glucose. |
Data Visualization
Figure 1: Luseogliflozin Mechanism of Action
Caption: Luseogliflozin inhibits SGLT2 in the renal proximal tubule.
Section 4: Off-Target Effects and Safety Considerations
While Luseogliflozin is a selective SGLT2 inhibitor, it's important to be aware of potential off-target effects and safety considerations in preclinical studies.
Frequently Asked Questions (FAQs)
Q7: Are there any known off-target effects of Luseogliflozin that I should monitor in my animal studies?
A7: Yes, some off-target effects have been reported in preclinical models:
-
Inhibition of Na+/H+ Exchanger 1 (NHE-1): Luseogliflozin has been shown to inhibit NHE-1 activity in cardiomyocytes, which may contribute to its cardioprotective effects.
-
Induction of Pancreatic Beta-Cell Proliferation: Studies suggest that Luseogliflozin can promote the proliferation of pancreatic beta-cells through humoral factors.
Q8: What are the key safety parameters to monitor in animals treated with Luseogliflozin?
A8: Due to its mechanism of action, it is crucial to monitor for the following:
-
Hydration Status: Increased glucosuria can lead to osmotic diuresis and potential dehydration. Monitor water intake, urine output, and clinical signs of dehydration.
-
Electrolyte Balance: Changes in fluid balance can affect electrolyte levels. Monitor serum electrolytes, particularly sodium.
-
Hypoglycemia: While the risk is low with monotherapy, co-administration with insulin or other hypoglycemic agents can increase the risk of hypoglycemia.
Data Visualization
Figure 2: Experimental Workflow for Assessing Luseogliflozin Efficacy and Safety
Caption: A typical experimental workflow for Luseogliflozin studies.
References
- Unexpected Pleiotropic Effects of SGLT2 Inhibitors: Pearls and Pitfalls of This Novel Antidiabetic Class. (2021). Pharmaceuticals (Basel). [Link]
- [Challenges in drug discovery research and the effects of SGLT2 inhibitor against diabetic kidney disease]. (2022). Nihon Yakurigaku Zasshi. [Link]
- A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans. (2015). Naunyn Schmiedebergs Arch Pharmacol. [Link]
- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses
Troubleshooting Luseogliflozin LC-MS/MS assay variability
Welcome to the Technical Support Center for Luseogliflozin Bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to address common sources of variability in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Luseogliflozin. As Senior Application Scientists, we have compiled this resource based on established principles of bioanalysis and extensive field experience to help you achieve robust and reproducible results.
Introduction to Luseogliflozin Analysis
Luseogliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Accurate quantification of Luseogliflozin in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. LC-MS/MS is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. However, like any complex analytical technique, it is not without its challenges. This guide will walk you through a logical, cause-and-effect-based approach to troubleshooting common issues.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses specific problems you might encounter during your Luseogliflozin LC-MS/MS assay.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q1: My Luseogliflozin peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue that can compromise peak integration and, consequently, accuracy. The primary causes are typically related to secondary interactions on the analytical column or issues with the mobile phase.
-
Scientific Rationale: Luseogliflozin, with its multiple hydroxyl groups and a polar glucoside moiety, can engage in secondary interactions with residual silanols on the silica surface of C18 columns. This is especially problematic if the column is old or of lower quality. These interactions cause a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase can significantly impact the ionization state of residual silanols. Adding a small amount of an acidic modifier, like formic acid (typically 0.1%), can suppress the ionization of silanols, thereby reducing their interaction with Luseogliflozin.
-
Column Evaluation:
-
Column Age: Over time, the stationary phase can degrade, exposing more active silanol sites. If the column has been used extensively, consider replacing it.
-
Column Type: Consider using a column with end-capping technology, which shields the residual silanols, or a column with a different stationary phase chemistry that is less prone to these interactions.
-
-
Check for System Contamination: Contamination in the guard column, column frit, or injector can also lead to peak distortion. A systematic cleaning of these components is advised.
-
Q2: I'm observing peak fronting. What does this indicate?
A2: Peak fronting is often a sign of column overload or a mismatch between the injection solvent and the mobile phase.
-
Scientific Rationale: When the concentration of the analyte is too high for the column's capacity, the stationary phase becomes saturated, leading to a distorted peak shape where the front of the peak is less steep than the back. Alternatively, if the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will not focus properly at the head of the column, causing it to travel down the column in a diffuse band, which can also manifest as fronting.
-
Troubleshooting Steps:
-
Dilute the Sample: This is the most straightforward solution for column overload. Dilute your sample and re-inject.
-
Injection Volume: Reduce the volume of sample injected onto the column.
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions. For reversed-phase chromatography, this typically means a higher aqueous content in your sample solvent.
-
Issue 2: Low Signal Intensity or Sensitivity
Q3: The signal for Luseogliflozin is much lower than expected. What should I investigate?
A3: A drop in signal intensity can be attributed to issues with sample preparation, the LC system, or the mass spectrometer. A systematic approach is key to identifying the root cause.
-
Scientific Rationale: Low signal intensity can result from inefficient extraction from the biological matrix, poor ionization in the mass spectrometer source, or suboptimal fragmentation in the collision cell. Matrix effects, where co-eluting endogenous components suppress the ionization of the analyte, are a very common cause in bioanalysis.
-
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low signal intensity.
-
Detailed Steps:
-
Evaluate Sample Preparation:
-
Extraction Recovery: Spike a known amount of Luseogliflozin into a blank matrix and perform your extraction protocol. Compare the response to a pure solution of the same concentration to calculate the recovery. Low recovery indicates a need to optimize your extraction method (e.g., change the solvent, pH, or extraction technique).
-
Matrix Effect Assessment: A post-extraction spike experiment is crucial. Compare the signal of Luseogliflozin spiked into an extracted blank matrix with the signal of Luseogliflozin in a pure solvent. A significant decrease in signal in the presence of the matrix confirms ion suppression. To mitigate this, improve chromatographic separation to move Luseogliflozin away from the interfering components or use a more rigorous sample clean-up technique like solid-phase extraction (SPE).
-
-
Inspect the LC System:
-
Check for any leaks in the system, as this can lead to pressure fluctuations and inconsistent flow rates.
-
Ensure the mobile phases are correctly prepared and have not expired.
-
-
Check the Mass Spectrometer:
-
Source Cleaning: The ion source is prone to contamination from biological samples. A dirty source can significantly reduce ionization efficiency. Follow the manufacturer's protocol for cleaning the ion source.
-
Parameter Optimization: Re-infuse a tuning solution of Luseogliflozin to ensure the mass spectrometer parameters (e.g., capillary voltage, gas flows, collision energy) are still optimal.
-
-
Issue 3: High Variability Between Injections (Poor Precision)
Q4: I'm seeing poor reproducibility (%CV > 15%) for my quality control samples. Where should I start looking?
A4: High variability is often a sign of inconsistent sample processing, an unstable LC-MS system, or the use of an inappropriate internal standard.
-
Scientific Rationale: The internal standard (IS) is critical for correcting for variability during sample preparation and injection. An ideal IS should be a stable isotope-labeled version of the analyte (e.g., Luseogliflozin-d4). If a structural analog is used, it may not behave identically to Luseogliflozin during extraction and ionization, leading to poor correction and high CVs.
-
Troubleshooting Steps:
-
Internal Standard Evaluation:
-
Response Stability: Check the absolute response of your internal standard across the batch. If the IS response is highly variable, it could be due to inconsistent addition of the IS or its own susceptibility to matrix effects.
-
Choice of IS: If you are not using a stable isotope-labeled internal standard, this is the most likely source of the problem. Structural analogs may have different extraction efficiencies and ionization responses, especially in the presence of matrix effects.
-
-
Autosampler and Injector Performance:
-
Injection Volume Precision: Perform multiple injections from the same vial to check the precision of the autosampler.
-
Carryover: Inject a blank sample immediately after a high-concentration sample to check for carryover, which can contribute to variability in subsequent injections.
-
-
Sample Preparation Consistency:
-
Review your sample preparation workflow for any steps that could introduce variability, such as inconsistent vortexing, evaporation, or reconstitution steps. Automation can help to minimize this.
-
-
Part 2: Key Experimental Protocols & Data
To aid in your troubleshooting, we provide a standard set of starting parameters for a Luseogliflozin assay. These should be optimized for your specific instrumentation and matrix.
Table 1: Example LC-MS/MS Parameters for Luseogliflozin
| Parameter | Suggested Value | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 3 minutes | A generic gradient to start with; should be optimized for your specific matrix to avoid interferences. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A smaller volume can help to reduce matrix effects and prevent column overload. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Luseogliflozin readily forms [M+H]+ or [M+NH4]+ adducts. |
| Precursor Ion (Q1) | To be determined by infusion (e.g., m/z 435.1 for [M+NH4]+) | The ammonium adduct is often more stable and abundant for glycosidic compounds. |
| Product Ion (Q3) | To be determined by infusion | Select the most intense and stable fragment ion for quantification. |
| Collision Energy (CE) | To be optimized | The voltage required to produce the optimal fragment ion intensity. |
| Internal Standard (IS) | Luseogliflozin-d4 | A stable isotope-labeled IS is the gold standard for correcting variability. |
Protocol: Post-Extraction Spike Experiment for Matrix Effect Evaluation
This protocol is essential for diagnosing ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Luseogliflozin and its IS into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Extract a blank biological matrix (e.g., plasma). Spike Luseogliflozin and its IS into the final extract.
-
Set C (Pre-Spike Sample): Spike Luseogliflozin and its IS into a blank biological matrix before extraction.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. An acceptable range is typically 85-115%.
-
Diagram: Troubleshooting Logic for Assay Variability
Caption: Decision tree for troubleshooting high assay variability.
References
- The Role of the Mobile Phase in Reversed-Phase Liquid Chromatography. (n.d.). Waters.
- Internal Standard. (n.d.). SCIEX.
- Simultaneous determination of eight SGLT2 inhibitors in human plasma by UHPLC-MS/MS and its application to a pharmacokinetic study. (2020). Journal of Pharmaceutical and Biomedical Analysis.
How to mitigate hypoglycemia risk in Luseogliflozin animal experiments
Technical Support Center: Luseogliflozin Animal Experiments
A Researcher's Guide to Mitigating Hypoglycemia Risk
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing the SGLT2 inhibitor, Luseogliflozin, in animal models. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to design robust experiments while ensuring the highest standards of animal welfare. We will delve into the mechanistic nuances of Luseogliflozin, identify potential risk factors for hypoglycemia in a preclinical setting, and establish clear protocols for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Luseogliflozin, and why is its intrinsic risk of hypoglycemia considered low?
A1: Luseogliflozin is a potent and highly selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2).[1] SGLT2 is a protein primarily located in the proximal convoluted tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered from the blood back into circulation.[2]
By inhibiting SGLT2, Luseogliflozin prevents this reabsorption, leading to the excretion of excess glucose in the urine (glucosuria).[2] This action directly lowers blood glucose levels. The key reason for the low intrinsic risk of hypoglycemia is that this mechanism is insulin-independent and glucose-dependent .[3][4] Luseogliflozin's effect diminishes as blood glucose levels fall towards the normal range, because less glucose is being filtered by the kidneys in the first place. This creates a natural feedback loop that reduces the risk of driving blood glucose to dangerously low levels, a stark contrast to insulin or insulin secretagogues which can cause hypoglycemia regardless of the initial glucose concentration.[4][5]
Q2: If the risk is low, under what specific experimental conditions can hypoglycemia still occur?
A2: While Luseogliflozin monotherapy rarely causes hypoglycemia in diabetic models or humans, the controlled and sometimes artificial conditions of animal experiments can amplify the risk.[1][3] Key factors include:
-
Fasting: Prolonged fasting (e.g., >6-8 hours) is a significant risk factor.[6] Animals, especially mice, have limited glycogen reserves. Fasting depletes these stores, making them more susceptible to hypoglycemia when glucosuria is induced.
-
Animal Model Selection: The risk is inherently higher in normoglycemic (healthy) animals compared to hyperglycemic (diabetic) models. A healthy animal has a lower starting blood glucose, providing less of a buffer. Certain strains may also have different metabolic responses.[7]
-
Co-administration of Other Hypoglycemic Agents: The risk of hypoglycemia increases substantially when Luseogliflozin is combined with insulin or insulin secretagogues (e.g., sulfonylureas).[8][9] These combinations require careful dose adjustments and intensified monitoring.
-
High Dosage: Exceeding the established therapeutic dose range can lead to excessive glucose excretion, potentially overwhelming the animal's ability to maintain glucose homeostasis, especially if other risk factors are present.[10]
-
Experimental Stress: Procedures such as handling, restraint, and injections can induce a stress response, activating the hypothalamic-pituitary-adrenal (HPA) axis.[7] While this often causes stress-induced hyperglycemia, the subsequent metabolic fluctuations can complicate glucose management and potentially unmask an underlying hypoglycemic tendency.[7]
Troubleshooting and Protocol Guides
Q3: How do I select an appropriate and safe starting dose for Luseogliflozin in my rodent experiments?
A3: Dose selection is critical. The goal is to achieve therapeutic efficacy without adverse effects. A pilot dose-response study is always the best practice. However, based on published literature, you can select a validated starting dose.
Causality: The doses below have been shown to effectively control hyperglycemia in relevant diabetic animal models while demonstrating a good safety profile.[10][11][12] Starting at the lower end of the effective range minimizes the risk of off-target effects or exaggerated pharmacology, including hypoglycemia.
| Animal Model | Route of Administration | Typical Effective Dose Range | Reference |
| Mice (e.g., db/db) | Oral Gavage | 1 - 10 mg/kg/day | [11] |
| Rats (e.g., T2DN) | Oral Gavage / Dietary Admixture | 10 mg/kg/day | [10][13][14] |
| Rats (Non-diabetic CKD) | Oral Gavage | 10 mg/kg/day | [12] |
Actionable Advice:
-
Review Literature: Find studies using the same animal model and strain.
-
Start Low: Begin with the lowest dose reported to have a significant therapeutic effect (e.g., 1-3 mg/kg/day in mice).
-
Observe and Titrate: Monitor blood glucose and animal wellness closely. If the desired effect is not achieved and no adverse events are noted, the dose can be cautiously escalated in subsequent cohorts.
Q4: What is a robust protocol for glucose monitoring to proactively detect and prevent hypoglycemia?
A4: A structured monitoring schedule is essential for animal welfare and data integrity. Hypoglycemia in dogs is often defined as blood glucose below 60 mg/dL (3.3 mmol/L), a threshold that can be cautiously adapted for rodents.[8]
Causality: Frequent monitoring, especially during the initial hours post-dosing, is crucial because this is when the drug reaches peak plasma concentration and exerts its maximum effect. Establishing a baseline is non-negotiable as it provides the reference point for all subsequent changes.
| Monitoring Time Point | Rationale |
| T = -30 min (Before Dosing) | Establish a stable, pre-dose baseline glucose level. |
| T = 0 min (Immediately before dosing) | Confirm baseline immediately prior to drug administration. |
| T = 1, 2, 4, 6, 8 hours (Post-Dosing) | Capture the peak pharmacodynamic effect and monitor for acute drops in glucose. |
| T = 24 hours (For repeat-dose studies) | Assess trough levels and recovery before the next dose. |
Step-by-Step Monitoring Protocol:
-
Acclimatize: Ensure animals are fully acclimatized to the experimental room and handling procedures to minimize stress-induced glucose fluctuations.[7]
-
Animal Restraint: Use a gentle but firm restraint method appropriate for the species (e.g., a commercial rodent restrainer).
-
Blood Sampling: Clean the tail tip with an alcohol wipe. Make a small nick in a tail vein using a sterile lancet or scalpel blade.
-
Measurement: Gently "milk" the tail to produce a small drop of blood. Apply the blood drop to a test strip in a calibrated glucometer.
-
Record: Record the glucose value, time, and any clinical observations (e.g., lethargy, tremors).
-
Hemostasis: Apply gentle pressure to the tail tip with sterile gauze to stop the bleeding before returning the animal to its cage.
Q5: What is the emergency protocol if an animal becomes hypoglycemic?
A5: Having a clear, readily available emergency protocol is a mandatory component of your experimental design and animal use protocol.
Causality: The primary goal is to rapidly restore blood glucose to a safe level to prevent neurological damage or death. Oral glucose is effective in conscious animals, while parenteral dextrose is necessary for animals that are seizing or unresponsive.
| Clinical Signs | Immediate Action Steps |
| Mild: Lethargy, piloerection, slight tremor.Blood Glucose: 45-60 mg/dL | 1. Confirm blood glucose with a glucometer.2. Provide immediate access to food or an oral glucose source (e.g., 20% dextrose solution via gavage, or glucose gel on the buccal mucosa).3. Re-check blood glucose every 15-20 minutes until it is >70 mg/dL and stable.4. Document the event thoroughly. |
| Severe: Seizures, unresponsiveness, loss of consciousness.Blood Glucose: <45 mg/dL | 1. DO NOT attempt oral administration. 2. Administer an intraperitoneal (IP) or subcutaneous (SC) injection of sterile 10-20% dextrose solution (e.g., 1-2 g/kg).[15]3. Keep the animal warm to prevent hypothermia.4. Monitor blood glucose and vital signs continuously.5. Consult with the veterinary staff immediately.6. Exclude the animal from further study and document the event. |
References
- Title: Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent Source: Xenobiotica URL:[Link]
- Title: Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]
- Title: Treatment with the SGLT2 inhibitor luseogliflozin improves nonalcoholic steatohepatitis in a rodent model with diabetes mellitus Source: Diabetology & Metabolic Syndrome, PMC URL:[Link]
- Title: Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus Source: Cureus, PMC URL:[Link]
- Title: Strategies for optimization of hypoglycemia rat models Source: Food and Chemical Toxicology, PMC URL:[Link]
- Title: Effects of a new SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats. Source: American Journal of Physiology-Renal Physiology URL:[Link]
- Title: Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial Source: Clinical Drug Investig
- Title: Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction Source: Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, PMC URL:[Link]
- Title: The SGLT2 inhibitor empagliflozin improves insulin sensitivity in db/db mice both as monotherapy and in combination with linagliptin Source: ResearchG
- Title: Luseogliflozin inhibits high glucose-induced TGF-β2 expression in mouse cardiomyocytes by suppressing NHE-1 activity Source: Scientific Reports, PMC URL:[Link]
- Title: What is the mechanism of Luseogliflozin Hydrate?
- Title: The efficacy and safety of luseogliflozin and sitagliptin depending on the sequence of administration in patients with type 2 diabetes mellitus: a randomized controlled pilot study Source: Taylor & Francis Online URL:[Link]
- Title: Oral Glucose Tolerance Test (OGTT) in Mice Source: Melior Discovery URL:[Link]
- Title: Effects of a new SGLT2 inhibitor, luseogliflozin, on diabetic nephropathy in T2DN r
- Title: Oral Gavage Glucose Tolerance Test (OGTT) Source: Vanderbilt University URL:[Link]
- Title: Oral Glucose Tolerance Test in Mouse Source: Protocols.io URL:[Link]
- Title: The glucose tolerance test in mice: Sex, drugs and protocol Source: British Journal of Pharmacology, PMC URL:[Link]
- Title: Effect of the sodium-glucose cotransporter-2 inhibitor, DWP16001, as an add-on therapy to insulin for diabetic dogs: A pilot study Source: Veterinary Medicine and Science, PMC URL:[Link]
- Title: Guidelines and Considerations for Metabolic Tolerance Tests in Mice Source: Docta Complutense URL:[Link]
- Title: Recommendations on the Proper Use of SGLT2 Inhibitors Source: ResearchG
- Title: Failure to confirm a sodium-glucose cotransporter 2 inhibitor-induced hematopoietic effect in non-diabetic rats with renal anemia Source: Journal of Pharmacological Sciences, PMC URL:[Link]
Sources
- 1. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 3. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the sodium‐glucose cotransporter‐2 inhibitor, DWP16001, as an add‐on therapy to insulin for diabetic dogs: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of a new SGLT2 inhibitor, luseogliflozin, on diabetic nephropathy in T2DN rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Failure to confirm a sodium–glucose cotransporter 2 inhibitor‐induced hematopoietic effect in non‐diabetic rats with renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. docta.ucm.es [docta.ucm.es]
Luseogliflozin in DMSO: A Technical Guide to Long-Term Storage and Stability Assessment
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Luseogliflozin in their experiments and require a comprehensive understanding of its stability in dimethyl sulfoxide (DMSO) for long-term storage. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them to ensure the integrity and reproducibility of your valuable research.
Introduction: The Critical Role of Compound Stability
Luseogliflozin, a potent and selective SGLT2 inhibitor, is a cornerstone in many research endeavors exploring treatments for type 2 diabetes.[1] The reliability of any experimental data generated using this compound is fundamentally dependent on its stability in the chosen solvent system. DMSO is a ubiquitous solvent in drug discovery due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[2] However, the long-term storage of any compound in DMSO is not without its challenges, which can range from precipitation to chemical degradation. This guide will provide you with the necessary information and protocols to confidently prepare, store, and validate your Luseogliflozin-DMSO solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with Luseogliflozin in DMSO solutions.
Q1: What is the recommended storage temperature for Luseogliflozin in DMSO?
For long-term storage, it is recommended to store Luseogliflozin stock solutions in anhydrous DMSO at -80°C for up to 6 months or -20°C for up to 1 month .[3] For daily or weekly use, aliquots can be stored at -20°C to minimize freeze-thaw cycles of the main stock.
Q2: My Luseogliflozin solution in DMSO appears to have precipitated after thawing. What should I do?
Precipitation can occur, especially with concentrated stock solutions upon freezing. To redissolve the compound, you can gently warm the vial to room temperature and sonicate for a short period.[3] Always visually inspect the solution to ensure complete dissolution before use. If precipitation persists, it may indicate that the concentration is too high for the storage temperature.
Q3: How many times can I freeze and thaw my Luseogliflozin-DMSO stock solution?
While some studies on a diverse set of compounds have shown no significant loss after multiple freeze-thaw cycles, it is a best practice to minimize them.[4] For this reason, it is highly recommended to aliquot your main stock solution into smaller, single-use volumes. This practice prevents repeated temperature cycling of the entire stock, which can introduce moisture and accelerate degradation.
Q4: Does the water content in DMSO affect the stability of Luseogliflozin?
Yes, the presence of water in DMSO can be a significant factor in compound degradation.[5][6] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Water can facilitate the hydrolysis of susceptible functional groups. Therefore, it is crucial to use anhydrous DMSO and employ proper handling techniques to minimize moisture absorption, such as using sealed vials and minimizing the time vials are open to the air.
Q5: Should I be concerned about the degradation of DMSO itself?
DMSO is generally a stable solvent. However, it can decompose at high temperatures (boiling point 189°C) and this decomposition can be catalyzed by acids and bases, even at lower temperatures.[7] While unlikely under standard laboratory storage conditions, it is a factor to consider, especially if your experimental protocol involves heating the DMSO solution.
Q6: What type of storage container is best for Luseogliflozin in DMSO?
Both glass and polypropylene containers have been shown to be suitable for storing compounds in DMSO at room temperature for extended periods without significant compound loss.[4][6] For long-term storage at low temperatures, polypropylene microplates or vials with secure seals are commonly used in high-throughput screening settings.
Experimental Protocol: Long-Term Stability Assessment of Luseogliflozin in DMSO
To ensure the validity of your experimental results, it is imperative to perform a stability study of Luseogliflozin in DMSO under your specific laboratory conditions. The following protocol outlines a comprehensive approach to this assessment.
Objective:
To determine the stability of Luseogliflozin in a DMSO stock solution over a defined period under various storage conditions.
Materials:
-
Luseogliflozin powder
-
Anhydrous DMSO
-
HPLC or LC-MS/MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with a suitable buffer)[8]
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Polypropylene or glass storage vials with secure caps
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of Luseogliflozin powder.
-
Dissolve the powder in anhydrous DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested.
-
Storage Conditions to Test:
-
-80°C
-
-20°C
-
4°C (refrigerator)
-
Room Temperature (with light protection)
-
-
-
Time Points for Analysis:
-
T=0: Analyze a freshly prepared aliquot immediately to establish the initial concentration and purity.
-
Subsequent Time Points: Analyze aliquots from each storage condition at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).
-
-
Analytical Method (HPLC/LC-MS/MS):
-
Develop and validate a stability-indicating analytical method. This method should be able to separate Luseogliflozin from any potential degradation products.
-
Example HPLC Conditions (starting point):
-
Inject a known volume of the thawed sample.
-
Record the peak area of Luseogliflozin.
-
-
Data Analysis:
-
Calculate the percentage of Luseogliflozin remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Workflow for Luseogliflozin Stability Testing
Caption: Workflow for assessing the long-term stability of Luseogliflozin in DMSO.
Forced Degradation Studies: A Proactive Approach
Forced degradation studies are essential for identifying potential degradation pathways and products under stress conditions.[9][10] This information is invaluable for developing stability-indicating analytical methods.
Typical Stress Conditions for Forced Degradation:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Heat at a high temperature (e.g., 105°C) for a specified duration |
| Photodegradation | Exposure to UV and visible light as per ICH guidelines |
Forced Degradation Experimental Workflow
Sources
- 1. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in urinary glucose excretion data with Luseogliflozin
Technical Support Center: Luseogliflozin Urinary Glucose Excretion Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Luseogliflozin studies. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering variability in urinary glucose excretion (UGE) data. As a potent and selective SGLT2 inhibitor, Luseogliflozin's primary pharmacodynamic effect is the promotion of UGE, making accurate measurement of this endpoint critical for both preclinical and clinical investigations.[1][2] This guide will delve into the underlying mechanisms of Luseogliflozin, explore the multifaceted factors contributing to UGE variability, and provide robust, validated protocols to enhance the precision and reliability of your experimental data.
Section 1: Understanding the Core Mechanism & The Basis of Variability
Luseogliflozin functions by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules.[3][4] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered from the blood.[4] By blocking this transporter, Luseogliflozin effectively lowers the renal threshold for glucose, leading to increased UGE and a subsequent reduction in plasma glucose levels.[4][5] This insulin-independent mechanism is a key therapeutic advantage in the management of type 2 diabetes mellitus.[3]
However, the very nature of this mechanism introduces potential sources of variability in experimental data. Unlike drugs with a more systemic mode of action, Luseogliflozin's effect is intimately tied to renal physiology, which is subject to a range of influences.
Key Factors Influencing Urinary Glucose Excretion with Luseogliflozin:
| Factor Category | Specific Influences | Impact on UGE |
| Physiological | Individual Renal Glucose Threshold (RTG) | The baseline plasma glucose level at which glucosuria occurs varies significantly between individuals and can be influenced by age and underlying kidney conditions.[6][7][8] |
| Glomerular Filtration Rate (GFR) | The amount of glucose filtered by the kidneys, and therefore available for excretion, is directly dependent on the GFR.[9][10] Reduced GFR, as seen in renal impairment, diminishes the efficacy of SGLT2 inhibitors.[10][11] | |
| Hydration Status | Changes in fluid intake can alter urine volume and concentration, potentially affecting the accuracy of spot urine glucose measurements. Dehydration can lead to reduced GFR and consequently lower UGE.[12][13] | |
| Dietary | Carbohydrate Intake | The amount of dietary carbohydrate directly influences plasma glucose levels, which in turn affects the amount of glucose filtered by the kidneys and available for excretion.[14][15] |
| Sodium Intake | SGLT2 is a sodium-glucose cotransporter, and alterations in sodium balance can potentially influence its activity.[13] | |
| Pharmacokinetic | Drug Absorption and Metabolism | Individual differences in the absorption and metabolism of Luseogliflozin can affect its plasma concentration and, consequently, its inhibitory effect on SGLT2.[16][17] |
| Time of Dosing and Urine Collection | The pharmacokinetic profile of Luseogliflozin, with a time to maximum concentration (Tmax) of approximately 0.6 to 2.25 hours and a half-life of about 10-13 hours, dictates that UGE will vary throughout a 24-hour period.[16][17][18] | |
| Experimental | Urine Collection Method | Incomplete urine collection over a specified period will lead to an underestimation of total UGE. |
| Urine Sample Handling and Storage | Improper storage can lead to glucose degradation by contaminating bacteria, resulting in falsely low readings. | |
| Assay Method | The choice of glucose measurement assay (e.g., glucose oxidase vs. copper reduction) and its sensitivity and specificity can introduce variability.[19] |
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses common issues and questions that arise during UGE studies with Luseogliflozin.
Question 1: We are observing high inter-individual variability in UGE in our animal models, even within the same treatment group. What are the likely causes and how can we mitigate this?
Answer: High inter-individual variability is a frequent challenge in preclinical studies with SGLT2 inhibitors. The primary drivers are often physiological differences in the animals.
-
Underlying Cause & Explanation:
-
Renal Function Heterogeneity: Even in a genetically homogenous group of animals, there can be subtle differences in GFR and renal glucose handling capacity.[20] This directly impacts the amount of glucose filtered and subsequently excreted.
-
Baseline Glycemic Status: Animals may have slight variations in their baseline blood glucose levels, which will influence the substrate available for SGLT2 and thus the magnitude of UGE upon inhibition.
-
-
Troubleshooting & Mitigation Protocol:
-
Baseline Characterization: Prior to initiating the study, perform a baseline assessment of key renal and metabolic parameters. This should include:
-
24-hour urine collection to determine baseline UGE.
-
Measurement of baseline fasting and non-fasting blood glucose levels.
-
Assessment of creatinine clearance as a surrogate for GFR.
-
-
Stratified Randomization: Use the baseline data to stratify animals into balanced treatment groups. This ensures that any inherent physiological variability is evenly distributed across the control and Luseogliflozin-treated groups.
-
Acclimatization: Ensure a sufficient acclimatization period for the animals in metabolic cages before the study begins. This minimizes stress-induced physiological changes that can affect renal function and glycemia.
-
Question 2: Our UGE data shows a poor dose-response relationship with increasing doses of Luseogliflozin. Why might this be happening?
Answer: A plateauing of the UGE response is an expected pharmacodynamic feature of SGLT2 inhibitors.
-
Underlying Cause & Explanation:
-
Saturation of SGLT2 Inhibition: SGLT2 inhibitors can only block the reabsorption of the glucose that is filtered. Once the SGLT2 transporters are maximally inhibited, further increases in the drug dose will not result in a proportional increase in UGE.[21] Studies have shown that SGLT2 inhibitors typically inhibit only 30-50% of the total filtered glucose load.[5][21]
-
Compensatory Mechanisms: There is evidence to suggest that other glucose transporters, such as SGLT1 (which is also present in the kidney), may play a role in glucose reabsorption, particularly when SGLT2 is inhibited.[22]
-
-
Experimental Workflow for Investigating Dose-Response:
-
DOT Script:
-
Question 3: We are seeing a decline in UGE over time in our long-term studies, despite continuous Luseogliflozin administration. Is this expected?
Answer: A gradual attenuation of UGE over time can be observed and is often linked to the drug's therapeutic effect on plasma glucose.
-
Underlying Cause & Explanation:
-
Reduction in Filtered Glucose Load: As Luseogliflozin effectively lowers systemic blood glucose levels, the amount of glucose being filtered by the glomeruli decreases. Consequently, even with consistent SGLT2 inhibition, the absolute amount of glucose excreted in the urine will decline.
-
Physiological Adaptations: Long-term alterations in renal hemodynamics and tubular function in response to chronic SGLT2 inhibition may also contribute, though this is an area of ongoing research.
-
-
Data Interpretation Guide:
-
When analyzing long-term UGE data, it is crucial to co-evaluate changes in plasma glucose concentrations (e.g., HbA1c).
-
A decrease in UGE accompanied by a significant improvement in glycemic control is indicative of a positive therapeutic response.
-
Conversely, a decline in UGE without a corresponding improvement in blood glucose may warrant investigation into other factors such as declining renal function.
-
Section 3: FAQs for Experimental Planning & Execution
Q1: What is the optimal method for urine collection in preclinical models? A1: For the most accurate determination of total UGE, 24-hour urine collection using metabolic cages is the gold standard. This method accounts for diurnal variations in renal function and fluid intake. If 24-hour collection is not feasible, timed collections (e.g., 8 hours) can be used, but it is essential to maintain consistency in the collection period across all study groups and time points. Spot urine samples are generally not recommended for quantitative UGE assessment due to high variability but can be useful for qualitative assessments.
Q2: How should we handle and store urine samples to ensure glucose stability? A2: Urine samples should be collected in containers with a preservative, such as sodium fluoride, to inhibit glycolysis by contaminating microorganisms. If a preservative is not used, samples should be processed immediately or stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Which assay is best for measuring urinary glucose? A3: Enzymatic assays based on glucose oxidase are highly specific for glucose and are generally preferred. [23]While older methods like the copper reduction test (e.g., Clinitest) are available, they are less specific and can be affected by other reducing substances in the urine. [19]It is important to validate the chosen assay for the expected range of glucose concentrations in your study.
Q4: How does diet composition, particularly carbohydrate content, affect our UGE results? A4: The carbohydrate content of the diet will significantly impact the results. A high-carbohydrate diet will lead to higher plasma glucose levels and consequently, a greater UGE response to Luseogliflozin. [24]It is critical to use a standardized diet for all animals throughout the study and to report the diet composition in any publications. For specific research questions, comparing the effects of Luseogliflozin under different dietary conditions (e.g., standard vs. high-fat diet) can be a valid experimental design. [24] Q5: Should we be concerned about the impact of Luseogliflozin on urine volume, and how should we account for it? A5: Yes, Luseogliflozin induces osmotic diuresis, which leads to an increase in urine volume. [3][13]This is a direct consequence of increased glucose in the renal tubules. When reporting UGE, it is best to express the data as total glucose excreted over a specific time period (e.g., mg/24 hours) rather than as a concentration (e.g., mg/dL). This provides a more accurate reflection of the drug's pharmacodynamic effect. Total urine volume should also be recorded and reported.
Section 4: Standardized Experimental Protocol
Protocol: Quantifying 24-Hour Urinary Glucose Excretion in a Rodent Model of Type 2 Diabetes Treated with Luseogliflozin
-
Objective: To accurately measure the 24-hour UGE in response to Luseogliflozin administration.
-
Materials:
-
Metabolic cages (e.g., from Tecniplast, Nalgene)
-
Urine collection tubes containing sodium fluoride
-
Luseogliflozin (formulated in an appropriate vehicle)
-
Vehicle control
-
Standardized rodent chow
-
Glucose assay kit (glucose oxidase method)
-
Spectrophotometer or plate reader
-
-
Methodology:
-
Animal Acclimatization:
-
House animals in individual metabolic cages for at least 3 days prior to the start of the experiment to allow for adaptation.
-
Provide ad libitum access to standardized chow and water.
-
-
Baseline Data Collection:
-
Conduct a 24-hour urine collection for each animal to establish baseline UGE.
-
Measure the total volume of urine collected.
-
Aliquot and store urine samples at -80°C until analysis.
-
Collect a baseline blood sample for plasma glucose and creatinine measurement.
-
-
Randomization:
-
Based on baseline UGE and body weight, randomize animals into treatment groups (e.g., vehicle control, Luseogliflozin low dose, Luseogliflozin high dose).
-
-
Dosing and Sample Collection:
-
Administer Luseogliflozin or vehicle orally once daily at the same time each day. The typical dose for rodents is in the range of 10-20 mg/kg/day. [25][26] * Immediately after dosing, begin a 24-hour urine collection.
-
At the end of the 24-hour period, record the total urine volume and collect the samples.
-
Process and store the urine samples as described for the baseline collection.
-
-
Glucose Analysis:
-
Thaw urine samples on ice.
-
If necessary, dilute samples with deionized water to bring the glucose concentration within the linear range of the assay.
-
Perform the glucose assay according to the manufacturer's instructions.
-
-
Data Calculation and Reporting:
-
Calculate the total glucose excreted in 24 hours using the following formula:
-
Total UGE (mg/24h) = Glucose Concentration (mg/dL) x Total Urine Volume (dL/24h)
-
-
Express data as mean ± SEM for each treatment group.
-
Perform appropriate statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.
-
-
-
DOT Script for Experimental Workflow:
-
Caption: Step-by-step workflow for UGE quantification in preclinical models.
By implementing these standardized protocols and considering the multifaceted nature of renal glucose handling, researchers can significantly improve the quality and consistency of their UGE data in studies involving Luseogliflozin. This will ultimately lead to a more accurate and reliable assessment of its pharmacodynamic properties.
References
- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus. (2025).
- Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. (n.d.). PubMed.
- Variations in renal threshold for glucose in Type 1 (insulin-dependent) diabetes mellitus. (1984). Diabetologia.
- What is the mechanism of Luseogliflozin Hydrate? (2024).
- Understanding the Renal Threshold for Glucose: Implications for Diabetes Management. (n.d.). Source unavailable.
- Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. (n.d.). PMC - NIH.
- Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. (n.d.). PubMed.
- The renoprotective mechanism of the SGLT2 inhibitor occurs through... (n.d.).
- Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial. (2014). PMC - NIH.
- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. (n.d.).
- Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. (n.d.). springermedizin.de.
- Renal Glucosuria: Background, Pathophysiology, Etiology. (2024). Medscape Reference.
- Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN R
- The Factors Influencing the Renal Glucose Threshold in Patients with Newly Diagnosed Type 2 Diabetes Mellitus. (2021). Source unavailable.
- SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. (2014). Clinical Diabetes.
- Why Do SGLT2 Inhibitors Inhibit Only 30–50% of Renal Glucose Reabsorption in Humans? (2012). Source unavailable.
- Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. (n.d.). PMC - NIH.
- Application Notes and Protocols for Measuring Urinary Glucose Excretion Following Remogliflozin Administr
- The Urinary Glucose Excretion by Sodium–Glucose Cotransporter 2 Inhibitor in Patients With Different Levels of Renal Function: A Systematic Review and Meta-Analysis. (2022). PubMed Central.
- Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment. (n.d.). PubMed Central.
- Effects of Sodium-Glucose Cotransporter 2 Inhibitors on Water and Sodium Metabolism. (2022). PMC - NIH.
- A low-carbohydrate diet in place of SGLT2i therapy in a patient with diabetic cardiomyop
- Glucosuria. (n.d.). Clinical Methods - NCBI Bookshelf - NIH.
- SGLT2 inhibitor versus carbohydrate-restricted isocaloric diet: reprogramming substrate oxidation in type 2 diabetes. (2023).
- A Semiautomated Enzymatic Method for Urinary Glucose. (n.d.). CDC Stacks.
- Comprehensive review of SGLT2 inhibitors' efficacy through their diuretic mode of action in diabetic p
- LP-925219 maximizes urinary glucose excretion in mice by inhibiting both renal SGLT1 and SGLT2. (2015). PMC - NIH.
- The Impact of SGLT2 Inhibitors in the Heart and Kidneys Regardless of Diabetes St
Sources
- 1. Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Variations in renal threshold for glucose in Type 1 (insulin-dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofdiabetesmedicine.com [africanjournalofdiabetesmedicine.com]
- 8. dovepress.com [dovepress.com]
- 9. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Urinary Glucose Excretion by Sodium–Glucose Cotransporter 2 Inhibitor in Patients With Different Levels of Renal Function: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Sodium-Glucose Cotransporter 2 Inhibitors on Water and Sodium Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. A low-carbohydrate diet in place of SGLT2i therapy in a patient with diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SGLT2 inhibitor versus carbohydrate-restricted isocaloric diet: reprogramming substrate oxidation in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial | springermedizin.de [springermedizin.de]
- 19. Glucosuria - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. LP-925219 maximizes urinary glucose excretion in mice by inhibiting both renal SGLT1 and SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. stacks.cdc.gov [stacks.cdc.gov]
- 24. mdpi.com [mdpi.com]
- 25. Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
Luseogliflozin Technical Support Center: Investigating Acidic Degradation
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of luseogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. A critical aspect of drug development is understanding the molecule's degradation profile under various stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols specifically focused on the potential for luseogliflozin degradation in acidic solutions.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the investigation of luseogliflozin's stability in acidic environments.
Q1: Why is it crucial to study the degradation of luseogliflozin in acidic solutions?
A1: Understanding the acid degradation profile of luseogliflozin is essential for several reasons:
-
Identification of Potential Degradants: It helps in identifying the chemical structures of impurities that might form during drug product manufacturing, storage, or even in vivo in the acidic environment of the stomach.
-
Development of Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation studies are a prerequisite for developing and validating such methods.
-
Formulation Development: Knowledge of the drug's susceptibility to acid helps in selecting appropriate excipients and formulating a stable dosage form.
-
Regulatory Compliance: Regulatory agencies worldwide, under the guidance of ICH, require forced degradation studies as part of the drug approval process to demonstrate the stability of the drug substance and drug product.
Q2: What are the typical starting conditions for a forced acid degradation study of luseogliflozin?
A2: Based on ICH guidelines and studies on other SGLT2 inhibitors, typical starting conditions for acid hydrolysis involve treating a solution of luseogliflozin with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A common starting point is 0.1 M HCl at room temperature, with subsequent increases in temperature (e.g., 50-60°C) or acid concentration (e.g., up to 1 M) if no significant degradation is observed. The goal is to achieve a target degradation of 5-20% of the parent drug to ensure that the degradation products are detectable without being excessive.
Q3: What analytical techniques are most suitable for analyzing the degradation of luseogliflozin?
A3: The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector.
-
UV/Vis or Photodiode Array (PDA) Detection: Useful for quantifying the decrease in the parent luseogliflozin peak and the appearance of degradation products. A PDA detector is particularly advantageous as it can help in assessing peak purity.
-
Mass Spectrometry (MS) Detection (LC-MS/MS): This is a powerful tool for the identification and structural elucidation of the degradation products. By providing mass-to-charge ratio (m/z) information, it allows for the determination of the molecular weights of the degradants and their fragments, which is crucial for proposing degradation pathways.
Q4: I am observing no degradation of luseogliflozin even under harsh acidic conditions. What should I do?
A4: If luseogliflozin appears to be highly stable, consider the following:
-
Increase Stress Conditions: Incrementally increase the severity of the conditions. This can include increasing the acid concentration (e.g., from 0.1 M to 1 M HCl), raising the temperature (e.g., to 80°C or refluxing), or extending the exposure time.
-
Use a Co-solvent: Luseogliflozin has limited water solubility. If the drug is not fully dissolved, the degradation kinetics will be affected. The use of a small amount of a miscible organic solvent like acetonitrile or methanol can ensure complete dissolution in the acidic medium.
-
Verify Analytical Method Sensitivity: Ensure your analytical method is sensitive enough to detect small changes in the parent peak and the emergence of minor degradation products. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution between luseogliflozin and its degradants. | 1. Inappropriate mobile phase composition or pH. 2. Suboptimal column chemistry. 3. Column overloading. | 1. Optimize Mobile Phase: Adjust the organic modifier (acetonitrile or methanol) percentage. Modify the pH of the aqueous phase; for acidic degradants, a lower pH can improve peak shape. 2. Select a Different Column: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size. 3. Reduce Injection Volume/Concentration: Dilute your sample to avoid overloading the column. |
| Multiple new peaks appearing in the chromatogram, making it difficult to track the primary degradants. | 1. Secondary degradation (primary degradants breaking down further). 2. Interaction with excipients (if using a formulated product). 3. Contamination. | 1. Time-Course Study: Analyze samples at multiple time points (e.g., 2, 4, 8, 24 hours). This will help you distinguish primary degradants (which appear first) from secondary ones. 2. Analyze API vs. Formulation: Conduct parallel studies on the pure luseogliflozin API and the finished drug product to identify degradants originating from API-excipient interactions. 3. Run Blanks: Inject a blank (acidic solution without the drug) to rule out contaminants from the solvent or glassware. |
| Inconsistent or non-reproducible degradation levels between experiments. | 1. Inaccurate temperature control. 2. Variability in sample preparation (e.g., pipetting errors). 3. Incomplete neutralization of the reaction before injection. | 1. Use a Calibrated Water Bath or Oven: Ensure precise and consistent temperature control. 2. Standardize Procedures: Use calibrated pipettes and follow a strict, documented sample preparation protocol. 3. Ensure Complete Neutralization: Before HPLC analysis, accurately neutralize the acidic samples with a base (e.g., NaOH). This prevents further degradation on the autosampler and potential damage to the HPLC column. |
| Mass balance is not achieved (the sum of the assay of luseogliflozin and its degradants is significantly less than 100%). | 1. Some degradants are not being detected by the UV detector (lack a chromophore). 2. Degradants are precipitating out of the solution. 3. Degradants are volatile. 4. Co-elution of degradants with the parent peak. | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside the UV detector. An LC-MS analysis would also be beneficial. 2. Check for Precipitation: Visually inspect your samples. If precipitation is suspected, try a different diluent for HPLC analysis. 3. Use Appropriate Sample Handling: Keep sample vials capped to prevent the loss of volatile compounds. 4. Assess Peak Purity: Use a PDA detector to check for co-elution. If co-elution is detected, the chromatographic method needs further optimization. |
Part 3: Experimental Protocols & Data
Protocol 1: Forced Acid Degradation of Luseogliflozin
This protocol provides a standardized workflow for subjecting luseogliflozin to acidic stress conditions.
Objective: To induce and monitor the degradation of luseogliflozin under acidic conditions.
Materials:
-
Luseogliflozin reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions
-
HPLC-grade acetonitrile and water
-
Volumetric flasks, pipettes, and autosampler vials
-
Calibrated water bath
-
Validated stability-indicating HPLC-UV/PDA method
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of luseogliflozin at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Stress Conditions:
-
Test Sample: In a volumetric flask, add a known volume of the luseogliflozin stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and approximately 0.5 mg/mL of luseogliflozin.
-
Control Sample: Prepare a similar solution using water instead of HCl.
-
-
Incubation:
-
Place the test and control samples in a water bath set to 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Neutralization:
-
Immediately after withdrawal, cool the aliquot to room temperature.
-
Neutralize the sample by adding an equimolar amount of NaOH (e.g., for a 1 mL aliquot of 0.1 M HCl, add 100 µL of 1 M NaOH).
-
-
Analysis:
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Evaluation:
-
Calculate the percentage degradation of luseogliflozin using the following formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
-
Calculate the relative response of the degradation products.
-
Visualization of Experimental Workflow
Caption: Workflow for the forced acid degradation study of luseogliflozin.
Part 4: Potential Degradation Pathway
While specific degradation products for luseogliflozin under acidic conditions are not yet extensively reported in the literature, a hypothetical degradation pathway can be proposed based on its chemical structure and the known reactivity of similar SGLT2 inhibitors. The primary sites susceptible to acid hydrolysis are the ether linkage and the thio-glycosidic bond.
Hypothetical Degradation Mechanism:
Under strong acidic conditions and heat, the ether linkage on the ethoxyphenyl group is susceptible to cleavage. Additionally, the C-S bond of the thioglucitol ring could potentially be cleaved, leading to the opening of the ring.
Visualization of Hypothetical Degradation Pathway
Technical Support Center: Proactive Management of Genitourinary Infections in Long-Term Luseogliflozin Animal Studies
Last Updated: January 8, 2026
Introduction: Understanding the "Why" Behind Increased Genitourinary Infection Risk with Luseogliflozin
Welcome to the comprehensive technical guide for researchers and drug development professionals utilizing Luseogliflozin in long-term animal studies. This resource is designed to provide in-depth, practical guidance on the proactive management of genitourinary infections, a known class effect of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.
Luseogliflozin, a potent and selective SGLT2 inhibitor, effectively lowers blood glucose levels by targeting SGLT2 in the proximal tubules of the kidneys.[1][2] This inhibition reduces the reabsorption of glucose from the glomerular filtrate, thereby promoting urinary glucose excretion (glucosuria).[1][3] While this mechanism is beneficial for glycemic control, the resulting increase in urinary glucose concentration creates a favorable environment for the proliferation of microorganisms, which can elevate the risk of genitourinary infections.[1][4][5] Studies in animal models have indicated that a persistent increase in urine glucose concentration is associated with a higher susceptibility to urinary tract infections (UTIs).[6][7] This guide will equip your team with the necessary knowledge and protocols to mitigate this risk and ensure the integrity of your long-term studies.
Q1: What is the fundamental mechanism linking Luseogliflozin to an increased risk of genitourinary infections?
A1: The primary driver is the pharmacologically induced glucosuria. SGLT2 is responsible for approximately 90% of glucose reabsorption in the kidneys.[1][3] By inhibiting this transporter, Luseogliflozin causes a significant amount of glucose to be excreted in the urine. This glucose-rich urine acts as a nutrient source for bacteria and fungi, creating a favorable environment for their growth and colonization in the urinary and genital tracts.[5] This can lead to an increased incidence of conditions such as UTIs and genital mycotic infections.[8]
Caption: Mechanism of Luseogliflozin-induced genitourinary infection risk.
Proactive Colony Management: A Strategy of Prevention
A robust strategy for preventing genitourinary infections begins with meticulous colony management and study design. The following Q&A addresses key preventative measures.
Q2: What are the essential animal husbandry practices to minimize the risk of genitourinary infections in our Luseogliflozin-treated colony?
A2: Maintaining a high standard of animal husbandry is critical. Here are key practices:
-
Hygiene and Sanitation: Implement a rigorous cage and bedding change schedule. Increased urination (polyuria) is a common effect of SGLT2 inhibitors, leading to wetter bedding. This moisture can harbor microorganisms and increase the risk of ascending infections. Ensure protocols for cage sanitation are strictly followed.
-
Environmental Controls: Maintain stable and appropriate temperature, humidity, and ventilation in the animal housing rooms. These factors can influence animal stress levels and immune function.
-
Water and Diet: Provide ad libitum access to fresh, clean water to help with urinary flow and flushing of the urinary tract. Ensure the diet is appropriate for the species and study, and consider that changes in diet can affect urine pH, which may influence bacterial growth.
-
Animal Sourcing: Procure animals from reputable, specific-pathogen-free (SPF) vendors. Quarantine and health screening of new animals are mandatory to prevent the introduction of opportunistic pathogens into your colony.[9]
Q3: How should we design our long-term study to account for the potential confounding variable of genitourinary infections?
A3: A well-designed study will include the following considerations:
-
Appropriate Control Groups: Include a vehicle-treated control group to establish a baseline incidence of genitourinary infections in your animal model.
-
Power Analysis: When calculating sample sizes, consider a potential attrition rate due to infections that may require removal of an animal from the study.
-
Regular Health Monitoring: Institute a comprehensive health monitoring program that includes daily observations by trained personnel.[10][11] This is crucial for early detection of any signs of illness.[10]
-
Clear Exclusion Criteria: Predetermine the clinical signs or diagnostic thresholds for infection that would necessitate excluding an animal from the study to maintain data integrity.
Vigilant Monitoring & Early Diagnosis: The "How"
Early detection of genitourinary infections is paramount to managing animal welfare and ensuring the scientific validity of your study.
Q4: What are the key clinical signs of genitourinary infections in rodents that our technicians should be trained to recognize?
A4: Daily observation is the first line of defense.[10] Technicians should be trained to look for both systemic and specific signs of genitourinary infections:
| Category | Clinical Signs |
| Systemic Signs | Lethargy, ruffled fur, hunched posture, weight loss, dehydration (skin tenting), decreased food and water intake. |
| Specific Genitourinary Signs | Perineal staining or soiling, excessive grooming of the genital area, vaginal discharge, swollen or inflamed prepuce or vulva, frequent urination (pollakiuria), or straining to urinate. |
Q5: What is a practical, step-by-step protocol for routine urine collection and analysis for infection screening?
A5: A non-invasive method for urine collection is preferred for routine screening to minimize stress.
Protocol: Non-Invasive Urine Collection and Urinalysis
-
Preparation: Gently handle the animal to minimize stress. Have a clean collection surface (e.g., a sterile petri dish or a piece of plastic wrap) and urinalysis dipsticks ready.
-
Collection: Place the animal on the collection surface. Gentle handling and patience will often result in spontaneous urination.
-
Urinalysis: Immediately dip the urinalysis strip into the collected urine, ensuring all pads are moistened.
-
Reading: Follow the manufacturer's instructions for the timing of reading each parameter. Pay close attention to leukocytes, nitrites, protein, and blood, as these can be indicators of a UTI.
-
Documentation: Record the results for each animal in the study log.
Troubleshooting Guide: An Infection is Detected - What Now?
A clear action plan is essential when an infection is suspected. The following workflow and Q&A provide guidance.
Q6: We have an animal with a positive leukocyte reading on a urine dipstick. What is our immediate course of action?
A6: A positive leukocyte reading is a presumptive sign of inflammation, likely due to infection. Follow this diagnostic and management workflow:
Caption: Diagnostic and management workflow for suspected UTI.
Q7: If treatment is initiated, how do we manage the animal's data, and what are the considerations for antibiotic selection?
A7: Data from treated animals should be handled with care to avoid skewing the study results.
-
Data Integrity: Data collected from an animal after the initiation of antibiotic treatment should be flagged. Depending on the study's endpoints, it may be necessary to exclude this data from the final analysis. This should be a predetermined decision outlined in the study protocol.
-
Antibiotic Selection: The choice of antibiotic should be made in consultation with the veterinarian.
-
Broad-spectrum antibiotics are often a first-line choice pending culture and sensitivity results.
-
Potential for Drug Interactions: While specific interactions between Luseogliflozin and common antibiotics are not widely reported in animal studies, it is a theoretical consideration. The primary concern is the impact of the infection and the antibiotic on the animal's overall health and physiology, which could affect the study's outcomes.
-
Route of Administration: The chosen route (e.g., in drinking water, medicated feed, or by injection) should be the least stressful for the animal and ensure consistent dosing.
-
Frequently Asked Questions (FAQs)
Q8: Is there a difference in susceptibility to genitourinary infections between male and female animals in Luseogliflozin studies?
A8: In clinical settings, genital mycotic infections associated with SGLT2 inhibitors are more common in females. While this is not as well-documented in preclinical animal studies, anatomical differences may place female rodents at a higher risk for ascending UTIs. It is advisable to monitor both sexes closely.
Q9: Can the increased risk of infection be mitigated by adjusting the dose of Luseogliflozin?
A9: The risk of genitourinary infections is mechanistically linked to the glucosuria induced by Luseogliflozin.[5] Therefore, any dose that effectively lowers blood glucose via SGLT2 inhibition will carry this risk. Dose reduction may lessen the degree of glucosuria but could also compromise the efficacy of the drug for the intended study endpoints. The focus should be on proactive management and monitoring rather than dose alteration, unless dose-ranging is a specific aim of the study.
Q10: What is the impact of a genitourinary infection on metabolic study endpoints?
A10: A systemic infection can induce an inflammatory response, which can significantly impact metabolic parameters. This may include alterations in glucose metabolism, insulin sensitivity, and cytokine profiles, potentially confounding the study's results.[12] This is a primary reason why early detection and a clear plan for managing affected animals are crucial for data integrity.
References
- Title: Effect of SGLT2 inhibitors in a murine model of urinary tract infection with Candida albicans Source: Journal of Pharmacy and Pharmacology URL:[Link]
- Title: Effect of SGLT2 inhibitors in a murine model of urinary tract infection with Candida albicans Source: ResearchG
- Title: What is the mechanism of Luseogliflozin Hydrate?
- Title: Guidance on Establishing Health Monitoring Panels for Laboratory Mice to Reflect Contemporary Pathogen Prevalence in North America Source: AALAS URL:[Link]
- Title: Effect of the Sodium-Glucose Cotransporter 2 Inhibitor, Dapagliflozin, on Genitourinary Infection in an Animal Model of Type 2 Diabetes Source: PubMed Central URL:[Link]
- Title: Monitoring Laboratory Animals Source: UCLA Research Safety & Animal Welfare Administr
- Title: Effect of the Sodium-Glucose Cotransporter 2 Inhibitor, Dapagliflozin, on Genitourinary Infection in an Animal Model of Type 2 Diabetes Source: ResearchG
- Title: Health monitoring of laboratory animals Source: Norecopa URL:[Link]
- Title: Recommendations for health monitoring of rodent and rabbit colonies Source: Felasa URL:[Link]
- Title: Diabetes, SGLT-2 Inhibitors, and Urinary Tract Infection: a Review Source: Springer URL:[Link]
- Title: Colony Monitoring of Laboratory Animals Source: MSD Veterinary Manual URL:[Link]
- Title: Influence of Luseogliflozin on Vaginal Bacterial and Fungal Populations in Japanese Patients With Type 2 Diabetes Source: NIH URL:[Link]
- Title: SGLT2 Inhibitors and the Risk of Urogenital Infections: A Concise Review Source: MDPI URL:[Link]
- Title: Sodium glucose co-transporter 2 inhibitor luseogliflozin in the management of type 2 diabetes: a drug safety evalu
Sources
- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 2. Sodium glucose co-transporter 2 inhibitor luseogliflozin in the management of type 2 diabetes: a drug safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Luseogliflozin on Vaginal Bacterial and Fungal Populations in Japanese Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Sodium-Glucose Cotransporter 2 Inhibitor, Dapagliflozin, on Genitourinary Infection in an Animal Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of SGLT2 inhibitors in a murine model of urinary tract infection with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Colony Monitoring of Laboratory Animals - Exotic and Laboratory Animals - MSD Veterinary Manual [msdvetmanual.com]
- 10. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 11. Health monitoring [norecopa.no]
- 12. researchgate.net [researchgate.net]
Adjusting for food effects on Luseogliflozin pharmacokinetics in studies
A Guide for Researchers on Adjusting for Food Effects
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the study of luseogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. Here, we provide in-depth guidance on understanding and adjusting for the effects of food on the pharmacokinetics of luseogliflozin in your experimental designs. Our aim is to equip you with the necessary knowledge to conduct robust and reliable studies, ensuring the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of luseogliflozin?
A: Luseogliflozin is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is predominantly found in the proximal renal tubules.[1] SGLT2 is responsible for reabsorbing the majority of glucose filtered by the kidneys back into the bloodstream.[1] By inhibiting SGLT2, luseogliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and consequently lowering blood glucose levels.[1] This mechanism of action is independent of insulin, making it an effective treatment for type 2 diabetes.
Q2: Does food intake significantly alter the pharmacokinetics of luseogliflozin?
A: Based on clinical studies, food does not have a clinically meaningful effect on the overall systemic exposure (as measured by the area under the plasma concentration-time curve, or AUC) of luseogliflozin. However, administration with food may slightly decrease the maximum plasma concentration (Cmax) and delay the time to reach Cmax (Tmax). For this reason, luseogliflozin can generally be administered without regard to meals.
Q3: How does the food effect on luseogliflozin compare to other SGLT2 inhibitors?
A: The majority of SGLT2 inhibitors, including dapagliflozin, empagliflozin, and ertugliflozin, do not exhibit a clinically significant food effect on their overall exposure and can be taken with or without food.[2][3] Canagliflozin, however, is recommended to be taken before the first meal of the day.[2] Sotagliflozin shows a pronounced food effect, with a significant increase in both Cmax and AUC when taken with food.[3] Luseogliflozin's pharmacokinetic profile in relation to food is consistent with most other selective SGLT2 inhibitors.
Q4: Why is it still important to conduct a food-effect study for a drug like luseogliflozin where the effect is not expected to be clinically significant?
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend conducting food-effect bioavailability studies for all new chemical entities to fully characterize their pharmacokinetic profile.[4] These studies are crucial for providing comprehensive dosing recommendations in the product labeling and for understanding any potential sources of variability in drug exposure. Early-phase food-effect studies can also guide the formulation development process.
Troubleshooting Guide for Luseogliflozin Food-Effect Studies
This section addresses potential challenges and unexpected outcomes you may encounter during your pharmacokinetic studies of luseogliflozin.
Issue 1: Greater than expected variability in pharmacokinetic parameters between subjects.
-
Possible Cause: Inconsistent adherence to fasting or feeding protocols. The timing and composition of the meal relative to drug administration are critical.
-
Troubleshooting Steps:
-
Verify Protocol Adherence: Re-confirm with study staff and subjects the exact timing of the last meal before fasting, the timing of the standardized meal in the fed arm, and the drug administration time.
-
Standardize Meals: Ensure the standardized meal provided in the fed arm is consistent in composition (calories, fat, protein, and carbohydrate content) and volume for all subjects.
-
Subject Diaries: Implement the use of subject diaries to meticulously record meal times and any deviations from the protocol.
-
Issue 2: Unexpectedly low or high drug concentrations in plasma samples.
-
Possible Cause: Issues with sample collection, processing, or bioanalysis. This could include incorrect timing of blood draws, improper sample handling and storage, or analytical errors.
-
Troubleshooting Steps:
-
Review Sampling Schedule: Cross-reference the actual blood draw times with the scheduled times in the protocol.
-
Check Sample Handling Procedures: Verify that samples were processed (e.g., centrifugation, plasma separation) and stored at the correct temperatures and conditions to prevent drug degradation.
-
Analytical Method Validation: Ensure that the bioanalytical method used to quantify luseogliflozin in plasma is fully validated for accuracy, precision, selectivity, and stability. Re-analysis of quality control samples can help identify analytical issues.
-
Issue 3: Inconsistent results that do not align with published data on luseogliflozin's food effect.
-
Possible Cause: Differences in study design, such as the composition of the "high-fat" meal, or characteristics of the study population.
-
Troubleshooting Steps:
-
Compare Meal Composition: Compare the caloric and macronutrient breakdown of the meal used in your study with the FDA-recommended high-fat, high-calorie meal.[4]
-
Evaluate Study Population: Consider if there are any significant differences in the demographics (e.g., age, BMI, ethnicity) or underlying health conditions of your study population compared to those in published studies.
-
Consult a Pharmacokineticist: If the discrepancies persist, a detailed review of the study design, execution, and data analysis by an experienced pharmacokineticist is recommended.
-
Quantitative Data Summary: Food Effect on Luseogliflozin Pharmacokinetics
The following table summarizes the pharmacokinetic parameters of luseogliflozin under different administration conditions based on a study in healthy male adults.
| Pharmacokinetic Parameter | After Meal / Before Meal (Geometric Mean Ratio [90% CI]) | Fasting / Before Meal (Geometric Mean Ratio [90% CI]) | After Meal / Fasting (Geometric Mean Ratio [90% CI]) | Before Meal / Fasting (Geometric Mean Ratio [90% CI]) |
| Cmax | 0.790 [0.670, 0.933] | 0.922 [0.781, 1.09] | 0.857 [0.726, 1.01] | 1.08 [0.919, 1.28] |
| AUC0-72h | 0.986 [0.958, 1.01] | 0.980 [0.953, 1.01] | 1.01 [0.977, 1.04] | 1.02 [0.991, 1.05] |
Data presented is for a single 2.5 mg dose of luseogliflozin.
Experimental Protocol: A Guideline for a Food-Effect Study on Luseogliflozin
This protocol is based on the recommendations from the FDA guidance for conducting food-effect bioavailability studies.[4]
1. Study Design:
-
Design: A randomized, balanced, open-label, single-dose, two-treatment, two-period, two-sequence crossover study.
-
Subjects: Healthy adult volunteers. The number of subjects should be sufficient to provide adequate statistical power.
-
Treatments:
-
Treatment A (Fasted): A single oral dose of luseogliflozin administered after an overnight fast of at least 10 hours.
-
Treatment B (Fed): A single oral dose of luseogliflozin administered 30 minutes after the start of a standardized high-fat, high-calorie meal.
-
-
Washout Period: An adequate washout period of at least 7 days between the two treatment periods.
2. Standardized High-Fat, High-Calorie Meal:
-
Total Calories: Approximately 800 to 1000 kcal.
-
Caloric Distribution:
-
~150 kcal from protein (~15%)
-
~250 kcal from carbohydrates (~25%)
-
~500-600 kcal from fat (~50-60%)
-
-
Example Meal: Two eggs fried in butter, two strips of bacon, two slices of toast with butter, four ounces of hash brown potatoes, and eight ounces of whole milk.
3. Dosing and Sample Collection:
-
Dosing: Luseogliflozin administered with 240 mL of water.
-
Blood Sampling: Serial blood samples should be collected at appropriate time points to adequately characterize the plasma concentration-time profile of luseogliflozin. Suggested time points include: pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
4. Bioanalysis:
-
Plasma concentrations of luseogliflozin should be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
5. Pharmacokinetic and Statistical Analysis:
-
The following pharmacokinetic parameters should be calculated using non-compartmental methods: Cmax, Tmax, AUC0-t, and AUC0-inf.
-
The effect of food will be assessed by comparing the 90% confidence intervals for the geometric mean ratios (Fed/Fasted) of Cmax and AUC to the standard bioequivalence range of 80-125%.
Visualizing the Experimental Workflow and Key Relationships
Caption: Workflow for a typical food-effect study.
Sources
Overcoming poor oral bioavailability of Luseogliflozin in custom formulations
Technical Support Center: Luseogliflozin Formulation
Introduction: The Challenge of Luseogliflozin's Oral Bioavailability
Luseogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key therapeutic target in the management of type 2 diabetes mellitus. With a molecular formula of C₂₃H₃₀O₆S and a molar mass of approximately 434.5 g/mol , its efficacy is well-established. However, like many modern drug candidates, Luseogliflozin's therapeutic potential is hampered by poor oral bioavailability. This issue often stems from low aqueous solubility, which limits the drug's dissolution in the gastrointestinal (GI) tract—a critical prerequisite for absorption into the bloodstream.
This guide serves as a technical resource for researchers and formulation scientists dedicated to overcoming this challenge. We will explore common experimental hurdles and provide troubleshooting solutions and detailed protocols for three major bioavailability enhancement strategies: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanotechnology. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your formulation development process.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Foundational Concepts
Q1: What are the primary physicochemical properties of Luseogliflozin that likely contribute to its poor oral bioavailability?
A1: The primary obstacle to Luseogliflozin's oral bioavailability is its poor aqueous solubility. While specific solubility data can vary, its chemical structure suggests a lipophilic nature (XLogP3 of ~2.9), which is common for molecules in its class. According to the Biopharmaceutics Classification System (BCS), drugs with high permeability but low solubility are classified as BCS Class II. If both solubility and permeability are low, they are BCS Class IV. Luseogliflozin likely falls into one of these two categories. For such compounds, the dissolution rate in the GI tract is the rate-limiting step for absorption, leading to low and variable bioavailability.
Q2: What are the principal formulation strategies to enhance the bioavailability of a poorly soluble drug like Luseogliflozin?
A2: There are several established strategies, each working on a different principle to increase the concentration of the drug dissolved in the GI fluids. The three most prominent and commercially viable approaches are:
-
Amorphous Solid Dispersions (ASDs): This involves converting the drug from its stable, low-energy crystalline form to a high-energy, disordered amorphous state, which has a significantly higher apparent solubility. The amorphous drug is molecularly dispersed within a hydrophilic polymer matrix to prevent recrystallization.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids, surfactants, and co-solvents to dissolve the drug and mimic the body's natural fat absorption pathways. They can improve solubility, protect the drug from degradation, and enhance permeation across the intestinal wall.
-
Nanotechnology: This strategy focuses on reducing the drug's particle size to the nanometer scale. According to the Noyes-Whitney equation, this drastic increase in surface area leads to a much faster dissolution rate.
Caption: Core strategies to address Luseogliflozin's poor solubility.
Section 2: Amorphous Solid Dispersions (ASDs)
Q3: My initial Luseogliflozin formulation shows poor dissolution. How can I create an ASD to improve it?
A3: Creating an ASD is an excellent strategy. The goal is to disperse Luseogliflozin molecularly within a hydrophilic polymer matrix. This prevents the drug molecules from arranging into a stable crystal lattice, keeping them in a higher energy state that dissolves more readily. The solvent evaporation method is a common and accessible lab-scale technique.
Experimental Protocol: ASD Preparation via Solvent Evaporation
-
Polymer & Solvent Selection:
-
Choose a polymer that is miscible with Luseogliflozin. Common choices include polyvinylpyrrolidone (PVP), copovidone (PVP/VA 64), or cellulosic polymers like hydroxypropyl methylcellulose (HPMC) or HPMC-acetate succinate (HPMCAS).
-
Select a common volatile solvent (e.g., methanol, acetone, or a mixture) that dissolves both Luseogliflozin and the chosen polymer.
-
-
Solution Preparation:
-
Accurately weigh Luseogliflozin and the polymer. A typical starting drug loading is 10-25% (w/w). For example, for a 20% loading, use 200 mg of Luseogliflozin and 800 mg of polymer.
-
Dissolve both components in a minimal amount of the selected solvent in a glass beaker with magnetic stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Pour the solution into a petri dish or a flat-bottomed flask to create a thin film.
-
Evaporate the solvent using a rotary evaporator (roto-vap) or by placing it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a solid film is formed. Ensure all solvent is removed, as residual solvent can act as a plasticizer and promote recrystallization.
-
-
Downstream Processing:
-
Scrape the resulting solid film from the glass surface.
-
Gently mill the film into a fine powder using a mortar and pestle.
-
Store the resulting ASD powder in a desiccator to protect it from moisture, which can also induce recrystallization.
-
Caption: Workflow for ASD preparation by solvent evaporation.
Q4: My Luseogliflozin ASD is physically unstable and recrystallizes over time. What is causing this and how can I fix it?
A4: Recrystallization is the primary failure mode for ASDs and is driven by the thermodynamic tendency of the amorphous drug to return to its more stable crystalline state. This is often triggered by moisture, high temperature, or poor miscibility between the drug and the polymer.
Troubleshooting ASD Instability:
| Issue | Probable Cause | Recommended Solution |
| Recrystallization on Storage | 1. Moisture Sorption: Water acts as a plasticizer, increasing molecular mobility. 2. Poor Drug-Polymer Miscibility: The drug and polymer phase-separate over time. 3. High Drug Loading: The polymer is saturated and cannot effectively stabilize the drug molecules. | 1. Store under strict desiccated conditions. Consider co-formulating with a desiccant. 2. Select a polymer with better specific interactions (e.g., hydrogen bonding) with Luseogliflozin. HPMCAS and PVP are excellent choices. 3. Reduce the drug loading to a level below the polymer's miscibility limit (e.g., try 10% or 15% w/w). |
| Recrystallization During Dissolution ("Spring and Parachute" failure) | The formulation achieves initial supersaturation (the "spring") but rapidly precipitates before it can be absorbed (failed "parachute"). | Use a "precipitation inhibitor" polymer like HPMCAS or Soluplus®. These polymers are designed to maintain supersaturation in aqueous environments. |
Section 3: Lipid-Based Drug Delivery Systems (LBDDS)
Q5: I'm considering a lipid-based formulation. What are the different types and how do I choose the right one for Luseogliflozin?
A5: LBDDS are highly effective for lipophilic drugs like Luseogliflozin. They range from simple oil solutions to complex mixtures that form emulsions or microemulsions in the gut. The choice depends on the drug's properties and the desired performance. A common approach is using Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS). These are isotropic mixtures of oil, surfactant, and co-solvent that spontaneously form fine oil-in-water emulsions (SEDDS) or microemulsions (SMEDDS) upon gentle agitation with aqueous media (like GI fluids). This large interfacial area dramatically enhances drug dissolution and absorption.
Experimental Protocol: Screening for a Luseogliflozin SEDDS Formulation
-
Solubility Screening:
-
Determine the solubility of Luseogliflozin in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).
-
Add an excess amount of Luseogliflozin to 2 mL of each excipient in separate vials. Shake for 48-72 hours at ambient temperature. Centrifuge and analyze the supernatant by HPLC to quantify solubility.
-
Select the excipients that show the highest solubilizing capacity for Luseogliflozin.
-
-
Constructing Ternary Phase Diagrams:
-
Based on solubility results, select one oil, one surfactant, and one co-solvent.
-
Prepare a series of blank formulations by mixing the components at different ratios (e.g., from 10:90 to 90:10).
-
Visually observe each mixture for clarity and homogeneity.
-
Perform an emulsification test: add 100 µL of each formulation to 200 mL of water with gentle stirring. Observe the spontaneity of emulsion formation and the resulting clarity. Formulations that form rapidly and appear clear or bluish-white are promising SMEDDS candidates.
-
-
Drug Loading and Characterization:
-
Select the optimal ratio from the phase diagram and dissolve Luseogliflozin into it at a high concentration (e.g., 50-100 mg/g).
-
Re-run the emulsification test. Check for any signs of drug precipitation.
-
Characterize the resulting emulsion by measuring globule size (e.g., using Dynamic Light Scattering). A globule size <200 nm is typically desired for SMEDDS.
-
Caption: Workflow for developing a SEDDS/SMEDDS formulation.
Section 4: In Vitro and In Vivo Characterization
Q6: I have developed several promising Luseogliflozin formulations. How should I perform in vitro dissolution testing to predict their in vivo performance?
A6: Standard USP dissolution tests in simple buffers are often insufficient for bioavailability-enhancing formulations. It is critical to use in vivo predictive or biorelevant dissolution methods that simulate the conditions of the human GI tract. This helps you understand how your formulation will behave in the complex environment of the stomach and intestine.
Key Considerations for Biorelevant Dissolution:
-
Media Selection: Instead of simple phosphate buffers, use simulated gastric and intestinal fluids.
-
Simulated Gastric Fluid (SGF): pH 1.2-2.0, contains pepsin.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): pH 6.5, contains bile salts (e.g., sodium taurocholate) and lecithin to mimic the fasted small intestine.
-
Fed State Simulated Intestinal Fluid (FeSSIF): pH 5.0, contains higher concentrations of bile salts and lecithin to mimic the fed state.
-
-
Test Design: A two-stage dissolution test can be highly informative. Start the test in SGF for 30 minutes, then add a concentrated buffer to shift the pH and composition to FaSSIF conditions. This mimics the transit from the stomach to the intestine.
-
Monitoring Supersaturation: For ASDs and LBDDS, it's crucial to measure the total drug concentration over time. These formulations are designed to create a supersaturated state. A successful formulation will not only achieve a high concentration but also maintain it (the "parachute" effect) without rapid precipitation.
Q7: My in vitro results are promising. What are the key elements of a preliminary in vivo pharmacokinetic (PK) study?
A7: An in vivo PK study in an animal model (e.g., Sprague-Dawley rats) is the definitive test for your formulation's performance. The goal is to measure the concentration of Luseogliflozin in the blood plasma over time after oral administration.
Experimental Design for a Preliminary Rat PK Study:
-
Study Arms: You will need at least three groups:
-
Group 1 (IV Bolus): Luseogliflozin administered intravenously. This is essential to determine the drug's clearance and volume of distribution, allowing you to calculate the absolute bioavailability of your oral formulations.
-
Group 2 (Control - Suspension): Luseogliflozin administered orally as a simple suspension (e.g., in 0.5% methylcellulose). This serves as your baseline to quantify the improvement provided by your formulation.
-
Group 3 (Test Formulation): Your enhanced Luseogliflozin formulation (e.g., the ASD or SEDDS) administered orally at the same dose level as the control group.
-
-
Procedure:
-
Fast the animals overnight.
-
Administer the formulations (IV or by oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to isolate plasma and store frozen.
-
Analyze the plasma samples for Luseogliflozin concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for each group.
-
Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve).
-
Relative Bioavailability (%) = (AUC_Test / AUC_Control) * 100
-
Absolute Bioavailability (%) = (AUC_Oral / AUC_IV) * (Dose_IV / Dose_Oral) * 100
-
Expected Outcomes from Different Formulation Strategies
| Formulation Type | Expected Cmax | Expected Tmax | Expected AUC | Rationale |
| Aqueous Suspension (Control) | Low | Variable | Low | Dissolution-rate limited absorption. |
| Amorphous Solid Dispersion (ASD) | High | Short | High | Rapid dissolution of the high-energy amorphous form leads to fast absorption. |
| SEDDS/SMEDDS | High | Short | High | The pre-dissolved drug in the fine emulsion presents a large surface area for rapid absorption. |
| Nanocrystals | Moderate-High | Short | Moderate-High | Increased surface area enhances dissolution rate compared to the suspension. |
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Role of Nanotechnology in Enhancing Drug Bioavailability and Therapeutic Efficacy.
- Vertex AI Search. (2017).
- Vertex AI Search. (n.d.). Lipid-Based Drug Delivery Systems - PMC - NIH.
- Vertex AI Search. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH.
- Vertex AI Search. (2025). The future of lipid-based drug delivery systems. CAS.org.
- Vertex AI Search. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Vertex AI Search. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Vertex AI Search. (2025). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology.
- Vertex AI Search. (2020).
- Vertex AI Search. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
- Vertex AI Search. (n.d.). Lipid-Based Delivery Systems. Laboratory of Targeted Drug Delivery and Nanomedicine - The University of British Columbia.
- Vertex AI Search. (n.d.). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher.
- Vertex AI Search. (2023).
- Vertex AI Search. (n.d.). Lipid-Based Drug Delivery Systems: Formulation and Applications.
- Vertex AI Search. (n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
- Vertex AI Search. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media.
- Vertex AI Search. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability
How to control for diuretic effects of Luseogliflozin in experiments
Welcome to the Technical Support Center for researchers utilizing Luseogliflozin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the experimental complexities associated with this SGLT2 inhibitor. As Senior Application Scientists, we are committed to ensuring the scientific integrity and success of your research.
Understanding the Challenge: The Diuretic Effect of Luseogliflozin
Luseogliflozin effectively lowers blood glucose by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules.[1][2] This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (glucosuria).[1][2] A direct consequence of this mechanism is osmotic diuresis, an increase in urine output, which is often accompanied by a transient increase in sodium excretion (natriuresis).[1][2][3]
While beneficial in a clinical context for managing type 2 diabetes and hypertension, this diuretic effect can be a significant confounding variable in preclinical and basic research.[1][4] It can independently influence a wide range of physiological parameters, including:
-
Hemodynamics: Reduced plasma volume and blood pressure.
-
Metabolic Rate: Alterations in energy expenditure and substrate utilization.
-
Electrolyte Balance: Changes in sodium, potassium, and other ion concentrations.
-
Renal Function: Direct effects on glomerular filtration rate and tubular function.
Therefore, to accurately attribute any observed effects to the specific pharmacological action of Luseogliflozin on SGLT2, beyond its diuretic properties, it is crucial to implement appropriate experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Luseogliflozin's diuretic effect?
A1: The diuretic effect of Luseogliflozin is a direct result of its primary mechanism of action. By blocking SGLT2, Luseogliflozin causes a significant amount of glucose to remain in the renal tubules. This excess glucose acts as an osmotic agent, drawing water into the tubules and increasing urine volume.[1][2] This process is known as osmotic diuresis.
Q2: Is the diuretic effect of Luseogliflozin permanent?
A2: The diuretic and natriuretic effects of SGLT2 inhibitors, including Luseogliflozin, are often transient.[2][3] The body has compensatory mechanisms to counteract the initial fluid and sodium loss. However, the duration and magnitude of this transient phase can vary depending on the experimental model, dose, and duration of treatment. Therefore, it is essential to control for these effects, especially in short- to medium-term studies.
Q3: Can I just use a lower dose of Luseogliflozin to avoid the diuretic effect?
A3: While a dose-response relationship exists, even therapeutic doses of Luseogliflozin will induce some level of diuresis as it is intrinsically linked to its glucose-lowering effect. Using a sub-therapeutic dose might reduce the diuretic effect but would also compromise the primary research question of studying the effects of SGLT2 inhibition. Therefore, rather than lowering the dose, it is more scientifically rigorous to use a relevant dose and implement specific controls to account for the diuretic effect.
Q4: Are there alternative SGLT2 inhibitors that do not have a diuretic effect?
A4: No, the diuretic effect is a class effect of all SGLT2 inhibitors. The fundamental mechanism of blocking renal glucose reabsorption will invariably lead to osmotic diuresis.
Troubleshooting Guide: Controlling for Diuretic Effects
This section provides detailed protocols to help you design experiments that effectively control for the diuretic and natriuretic effects of Luseogliflozin.
Issue: Disentangling the direct pharmacological effects of Luseogliflozin from its indirect diuretic effects.
Solution: Implement a Pair-Feeding and Water Supplementation Protocol.
This experimental design is crucial for isolating the non-diuretic actions of Luseogliflozin. The principle is to match the caloric intake and hydration status of the control group to the Luseogliflozin-treated group, thereby neutralizing the confounding variables of altered nutrition and fluid balance.
Experimental Workflow for Pair-Feeding and Water Supplementation
Caption: Experimental workflow for pair-feeding and water supplementation.
Detailed Step-by-Step Protocol:
-
Animal Model and Housing:
-
Select the appropriate animal model for your research question.
-
Individually house the animals to allow for accurate measurement of individual food and water consumption.
-
Allow for an acclimatization period of at least one week before the start of the experiment. During this time, monitor baseline food and water intake to ensure stability.
-
-
Group Allocation:
-
Randomly assign animals to one of three groups:
-
Group 1: Vehicle Control (Ad libitum): Receives the vehicle (the solvent used to dissolve Luseogliflozin) and has free access to food and water. This group controls for the effects of the vehicle and normal physiological changes over time.
-
Group 2: Luseogliflozin-Treated: Receives Luseogliflozin at the desired dose and has free access to food and water.
-
Group 3: Pair-Fed and Water-Supplemented Control: Receives the vehicle. The amount of food and water provided to this group is matched daily to the average amount consumed by the Luseogliflozin-Treated group on the previous day.
-
-
-
Daily Procedures:
-
Day 0 (Start of Treatment): Administer Luseogliflozin or vehicle to the respective groups. All groups have ad libitum access to food and water.
-
Day 1 onwards:
-
Morning: Weigh the remaining food and water from the Luseogliflozin-Treated group (Group 2) from the previous 24 hours. Calculate the average intake.
-
Provide the Pair-Fed and Water-Supplemented Control group (Group 3) with the calculated average amount of food and water consumed by the Luseogliflozin-Treated group.
-
Provide fresh food and water ad libitum to the Vehicle Control (Group 1) and Luseogliflozin-Treated (Group 2) groups.
-
Administer Luseogliflozin or vehicle to the respective groups.
-
-
Repeat these daily procedures for the duration of the study.
-
-
Data Collection and Analysis:
-
Monitor body weight, food intake, and water intake daily for all groups.
-
At the end of the study, collect samples for your primary endpoints (e.g., blood, tissues).
-
When analyzing the data, compare the Luseogliflozin-Treated group to the Pair-Fed and Water-Supplemented Control group. Any significant differences observed can be more confidently attributed to the non-diuretic effects of Luseogliflozin. The Vehicle Control group provides a reference for normal physiological changes.
-
Expected Outcomes and Interpretation
| Parameter | Vehicle Control (Ad libitum) | Luseogliflozin-Treated (Ad libitum) | Pair-Fed/Water-Supplemented Control | Interpretation of Comparison |
| Urine Output | Baseline | Increased | Baseline | Confirms diuretic effect in the Luseogliflozin group. |
| Water Intake | Baseline | Increased (compensatory) | Matched to Luseogliflozin group | Controls for hydration status. |
| Food Intake | Baseline | May increase (compensatory for caloric loss) | Matched to Luseogliflozin group | Controls for caloric intake. |
| Body Weight | Stable/Increase | Decrease | Decrease (due to caloric restriction) | Allows for differentiation of weight loss due to caloric restriction vs. other metabolic effects of Luseogliflozin. |
| Blood Glucose | Baseline | Decreased | Baseline/Slightly Decreased | Isolates the glucose-lowering effect of Luseogliflozin. |
Causality and Self-Validation:
This protocol is designed to be self-validating. By including the three distinct groups, you can systematically dissect the effects of Luseogliflozin.
-
Luseogliflozin vs. Vehicle Control: Shows the overall effect of the drug, including both direct pharmacological actions and indirect diuretic effects.
-
Luseogliflozin vs. Pair-Fed/Water-Supplemented Control: This is the key comparison. It isolates the effects of Luseogliflozin that are independent of changes in hydration and caloric intake.
-
Pair-Fed/Water-Supplemented Control vs. Vehicle Control: This comparison reveals the effects of any caloric restriction that may occur as a result of matching the food intake to the Luseogliflozin group.
Signaling Pathway Considerations
The diuretic effect of Luseogliflozin can trigger several downstream signaling pathways that may confound experimental results. For example, the reduction in plasma volume can activate the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Confounding pathways of Luseogliflozin's diuretic effect.
By implementing the pair-feeding and water supplementation protocol, you can minimize the activation of these confounding pathways in your control group, allowing for a clearer interpretation of the direct effects of Luseogliflozin.
References
- Patsnap Synapse. (2024). What is the mechanism of Luseogliflozin Hydrate?
- Kojima, N., Williams, J. M., Takahashi, T., Miyata, N., & Roman, R. J. (2015). Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats. Journal of Pharmacology and Experimental Therapeutics, 353(1), 1-9.
- Lytvyn, Y., Bjornstad, P., van Raalte, D. H., & Cherney, D. Z. I. (2019). Diuretic Effects of Sodium Glucose Cotransporter 2 Inhibitors and Their Influence on the Renin-Angiotensin System. MDPI.
- Lytvyn, Y., Bjornstad, P., van Raalte, D. H., & Cherney, D. Z. I. (2019). Diuretic Effects of Sodium Glucose Cotransporter 2 Inhibitors and Their Influence on the Renin-Angiotensin System. National Institutes of Health.
- Ishida, H., Kim-Muller, J. Y., & Accili, D. (2017). Pair Feeding, but Not Insulin, Phloridzin, or Rosiglitazone Treatment, Curtails Markers of β-Cell Dedifferentiation in db/db Mice. Diabetes, 66(8), 2092-2101.
Sources
- 1. SGLT2 is not expressed in pancreatic α- and β-cells, and its inhibition does not directly affect glucagon and insulin secretion in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pair Feeding, but Not Insulin, Phloridzin, or Rosiglitazone Treatment, Curtails Markers of β-Cell Dedifferentiation in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gliflozins in the Treatment of Non-diabetic Experimental Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Luseogliflozin's Glycemic Control in Placebo-Controlled Trials
A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the glycemic control offered by Luseogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, against a placebo. Drawing upon data from rigorous clinical trials, this document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of Luseogliflozin's efficacy and its underlying mechanisms.
Introduction: The Role of SGLT2 Inhibition in Glycemic Control
Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by chronic hyperglycemia. A key contributor to this elevated blood glucose is the reabsorption of glucose in the kidneys. The sodium-glucose cotransporter 2 (SGLT2), located in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. In individuals with T2DM, the continued action of SGLT2 exacerbates hyperglycemia by returning excess glucose to the bloodstream.
Luseogliflozin is a potent and selective inhibitor of SGLT2. By blocking this transporter, Luseogliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and consequently, a reduction in plasma glucose levels. This insulin-independent mechanism of action offers a unique therapeutic approach to managing T2DM.
Mechanism of Action: A Visual Pathway
The therapeutic effect of Luseogliflozin is rooted in its targeted inhibition of SGLT2 in the kidneys. The following diagram illustrates this signaling pathway.
Caption: Mechanism of Luseogliflozin via SGLT2 Inhibition.
Comparative Efficacy: Luseogliflozin vs. Placebo
Multiple randomized, double-blind, placebo-controlled clinical trials have demonstrated the superiority of Luseogliflozin in improving glycemic control in patients with T2DM. The following tables summarize the key efficacy endpoints from these studies.
Table 1: Change in Glycated Hemoglobin (HbA1c)
| Study | Treatment Group (Dose) | Baseline HbA1c (%) | Mean Change from Baseline (%) | Placebo-Adjusted Difference (%) | p-value |
| Seino et al. (2014) | Luseogliflozin (2.5mg) | 8.0 | -0.63 | -0.75 | <0.001 |
| Placebo | 7.9 | +0.13 | - | ||
| de la Peña et al. (2023) | Luseogliflozin (2.5mg) | 8.54 | -0.98 | -0.25 | 0.045 |
| Luseogliflozin (5.0mg) | 8.54 | -1.09 | -0.36 | 0.006 | |
| Luseogliflozin (10.0mg) | 8.54 | -1.18 | -0.45 | 0.001 | |
| Placebo | 8.54 | -0.73 | - | ||
| Umbrella Review | Luseogliflozin | - | - | -1.784 | - |
Data presented as mean change from baseline at the end of the treatment period (typically 12 to 24 weeks).
Table 2: Change in Fasting Plasma Glucose (FPG)
| Study | Treatment Group (Dose) | Mean Change from Baseline (mg/dL) | Placebo-Adjusted Difference (mg/dL) | p-value |
| Seino et al. (2014) | Luseogliflozin (2.5mg) | -23.4 | -30.6 | <0.001 |
| Placebo | +7.2 | - | ||
| Sasaki et al. (2015) | Luseogliflozin (add-on) | - | -34.2 | <0.001 |
| Umbrella Review | Luseogliflozin | - | -3.165 (mmol/L) | - |
Data presented as mean change from baseline at the end of the treatment period.
Table 3: Change in Postprandial Glucose (PPG)
| Study | Treatment Group (Dose) | Mean Change from Baseline (mg/dL) | Placebo-Adjusted Difference (mg/dL) | p-value |
| Seino et al. (2014) | Luseogliflozin (2.5mg) | -54.0 | -55.8 | <0.001 |
| Placebo | +1.8 | - | ||
| Umbrella Review | Luseogliflozin | - | -37.148 | - |
PPG was assessed after a meal tolerance test.
The data consistently show that Luseogliflozin leads to statistically significant reductions in HbA1c, FPG, and PPG compared to placebo across various dosages and patient populations. An umbrella review of multiple systematic reviews and meta-analyses further reinforces these findings, demonstrating a pooled mean difference of -1.784 in HbA1c for Luseogliflozin versus placebo.
Beyond Glycemic Control: Additional Metabolic Benefits
Clinical trials have also revealed that Luseogliflozin provides benefits beyond glycemic control. Due to the urinary excretion of glucose, which results in caloric loss, patients treated with Luseogliflozin have shown a significant reduction in body weight compared to those on placebo. Reductions in blood pressure and serum uric acid levels have also been observed.
Safety and Tolerability Profile
Luseogliflozin is generally well-tolerated. The incidence of adverse events in clinical trials was comparable between the Luseogliflozin and placebo groups. Importantly, the risk of hypoglycemia with Luseogliflozin monotherapy is low due to its insulin-independent mechanism of action. When used as an add-on therapy, the incidence of hypoglycemia was not significantly different from placebo. Common adverse events associated with SGLT2 inhibitors include genital mycotic infections and urinary tract infections, which are generally mild to moderate in severity.
Experimental Protocols for Assessing Glycemic Control
The validation of Luseogliflozin's efficacy relies on standardized and robust clinical trial methodologies. Below are the core protocols for the key assessments of glycemic control.
Hemoglobin A1c (HbA1c) Measurement
HbA1c reflects the average blood glucose levels over the preceding 2-3 months and is the gold standard for monitoring long-term glycemic control.
Protocol:
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes at baseline and specified follow-up visits (e.g., week 12, week 24).
-
Analysis: Utilize a National Glycohemoglobin Standardization Program (NGSP)-certified and standardized laboratory method for HbA1c analysis to ensure accuracy and consistency.
-
Data Reporting: Report HbA1c values as a percentage (%) and/or mmol/mol.
-
Primary Endpoint: The primary efficacy endpoint in many clinical trials is the change in HbA1c from baseline to the end of the treatment period.
Fasting Plasma Glucose (FPG) Measurement
FPG provides a snapshot of glucose metabolism in a fasting state.
Protocol:
-
Patient Preparation: Instruct patients to fast for at least 8 hours overnight prior to the blood draw.
-
Sample Collection: Collect venous blood samples in tubes containing a glycolysis inhibitor (e.g., sodium fluoride) at baseline and subsequent study visits.
-
Processing: Centrifuge the blood sample to separate the plasma.
-
Analysis: Measure the glucose concentration in the plasma using a validated enzymatic method (e.g., glucose oxidase or hexokinase).
-
Data Analysis: Calculate the change in FPG from baseline for both the treatment and placebo groups.
Oral Glucose Tolerance Test (OGTT) for Postprandial Glucose (PPG) Assessment
An OGTT is performed to assess the body's ability to handle a glucose load, providing insight into postprandial glucose metabolism.
Protocol:
-
Patient Preparation: Following an overnight fast of at least 8 hours, administer a standard 75g oral glucose solution to the patient.
-
Sample Collection: Collect blood samples at baseline (0 minutes) and at specified time points after glucose ingestion (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: Measure plasma glucose concentrations at each time point.
-
Data Interpretation: The 2-hour post-load glucose value is a key indicator of postprandial glycemic control.
Continuous Glucose Monitoring (CGM)
CGM provides a more comprehensive picture of glycemic fluctuations over a 24-hour period.
Protocol:
-
Device Placement: A CGM sensor is inserted subcutaneously, typically in the abdomen or arm.
-
Data Collection: The sensor continuously measures interstitial glucose levels for a specified duration (e.g., 7 days).
-
Data Analysis: Analyze the CGM data to determine the mean 24-hour glucose level, time in range (e.g., 70-180 mg/dL), and glycemic variability.
The following diagram outlines the workflow for assessing glycemic control in a clinical trial setting.
Caption: Workflow for Glycemic Control Assessment in Clinical Trials.
Conclusion
The evidence from placebo-controlled clinical trials robustly supports the efficacy of Luseogliflozin in improving glycemic control in patients with Type 2 Diabetes Mellitus. Its mechanism of action, centered on the inhibition of renal SGLT2, provides a valuable therapeutic option that is independent of insulin secretion. The consistent and significant reductions in HbA1c, fasting plasma glucose, and postprandial glucose, coupled with a favorable safety profile and additional metabolic benefits, position Luseogliflozin as an important agent in the management of T2DM. For researchers and drug development professionals, a thorough understanding of its clinical performance and the methodologies used for its validation is crucial for future advancements in diabetes care.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Luseogliflozin Hydrate?
- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus. (2025, December 1). National Institutes of Health.
- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals. (n.d.). National Institutes of Health.
- de la Peña, A., et al. (2023). Efficacy and safety of luseogliflozin in Caucasian patients with type 2 diabetes: results from a phase III, randomized, placebo-controlled study. BMJ Open Diabetes Research & Care.
- Sasaki, T., et al. (2015). Efficacy and safety of luseogliflozin added to various oral antidiabetic drugs in Japanese patients with type 2 diabetes mellitus. Journal of Diabetes Investigation.
- Tiwari, A. (2012). L
A Head-to-Head In Vitro Comparison of Luseogliflozin and Dapagliflozin: A Guide for Researchers
This guide provides an in-depth, objective comparison of the in vitro performance of two prominent Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors: Luseogliflozin and Dapagliflozin. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level data to explore the nuances of their biochemical and cellular activity, supported by detailed experimental protocols and comparative data.
Introduction: The Significance of SGLT2 Inhibition
The Sodium-Glucose Cotransporter 2 (SGLT2) is a high-capacity, low-affinity transporter located almost exclusively in the S1 segment of the renal proximal tubules. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus. In the context of type 2 diabetes, inhibiting SGLT2 presents a unique, insulin-independent mechanism to reduce hyperglycemia by promoting the excretion of excess glucose in the urine.
Luseogliflozin and Dapagliflozin are both highly selective SGLT2 inhibitors that belong to the "gliflozin" class of drugs. While they share a common therapeutic goal, their distinct molecular structures give rise to subtle but potentially significant differences in their in vitro pharmacological profiles. This guide aims to dissect these differences through a direct comparison of their inhibitory potency, selectivity, and binding kinetics, providing a foundational understanding for further research and development.
Core Mechanism of Action: Competitive Inhibition of SGLT2
Both Luseogliflozin and Dapagliflozin function as competitive inhibitors of the SGLT2 protein. They vie with glucose for access to the transporter's binding site on the apical membrane of proximal tubule epithelial cells. By occupying this site, the inhibitors prevent the conformational change required for the co-transport of sodium and glucose into the cell, effectively blocking glucose reabsorption from the glomerular filtrate. This leads to increased urinary glucose excretion.
In Vitro Performance: A Quantitative Comparison
The efficacy and safety of an SGLT2 inhibitor are critically defined by its potency towards SGLT2 and its selectivity against other related transporters, particularly SGLT1, which is predominantly found in the small intestine.
| Parameter | Luseogliflozin | Dapagliflozin | Rationale & Significance |
| hSGLT2 Potency | IC50: 2.26 nM | EC50: 1.1 nM | Indicates the concentration required to achieve 50% inhibition of the target. Lower values signify higher potency. Dapagliflozin shows slightly higher potency in these reported assays. |
| hSGLT1 Potency | IC50: 3990 nM | IC50: 1390 nM | Inhibition of SGLT1 in the gut can lead to gastrointestinal side effects. A higher IC50 value for SGLT1 is desirable. |
| Selectivity Ratio (SGLT1/SGLT2) | ~1765-fold | ~1200-fold | A higher ratio indicates greater selectivity for SGLT2, minimizing potential off-target effects related to SGLT1 inhibition. Luseogliflozin demonstrates higher selectivity. |
| Inhibition Kinetics | Ki: 1.10 nM | Competitive, Reversible | The Ki value represents the inhibition constant for a competitive inhibitor. Luseogliflozin's low Ki value confirms its high binding affinity. |
| Binding & Dissociation | Slow dissociation (t½ = 7 hours) | N/A | Luseogliflozin's slow rate of dissociation from the SGLT2 transporter suggests a prolonged duration of target engagement at the molecular level. |
Analysis: Both molecules are exceptionally potent and highly selective inhibitors of SGLT2. Dapagliflozin exhibits a slightly lower EC50, suggesting greater potency. However, Luseogliflozin demonstrates a higher selectivity ratio, indicating a wider therapeutic window before significant SGLT1 inhibition would occur. A key differentiating factor revealed by in vitro studies is the binding kinetics of Luseogliflozin, which dissociates from the hSGLT2 protein very slowly. This characteristic may contribute to a sustained pharmacodynamic effect.
Experimental Protocol: Cell-Based SGLT2 Inhibition Assay
To ensure the trustworthiness and reproducibility of in vitro data, a robust and well-validated experimental protocol is essential. The following is a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against human SGLT2 expressed in a stable cell line.
Objective:
To quantify the inhibitory potency (IC50) of Luseogliflozin and Dapagliflozin on human SGLT2-mediated glucose uptake.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing human SGLT2 (hSGLT2).
-
Probe Substrate: [14C]-labeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.
-
Assay Buffers:
-
Sodium-Containing Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Sodium-Free Buffer (e.g., HBSS with choline chloride replacing NaCl)
-
-
Test Compounds: Luseogliflozin, Dapagliflozin.
-
Positive Control: Phlorizin.
-
Detection: Microplate scintillation counter and appropriate scintillant.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture the hSGLT2-expressing cells under standard conditions (37°C, 5% CO2).
-
Seed the cells into 96-well microplates at an appropriate density and allow them to form a confluent monolayer (typically 24-48 hours). The use of stably transfected cells provides a consistent and reproducible system for measuring transporter activity.
-
-
Compound Preparation:
-
Prepare a stock solution of each test compound (Luseogliflozin, Dapagliflozin) and the positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in the sodium-containing assay buffer to create a range of concentrations (e.g., 10-point curve, 3-fold dilutions). This range should bracket the expected IC50 values.
-
-
Assay Execution:
-
On the day of the assay, gently wash the cell monolayers twice with pre-warmed assay buffer to remove culture medium.
-
Pre-incubation: Add the diluted test compounds or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C. This step allows the inhibitor to bind to the transporter before the substrate is introduced.
-
Uptake Initiation: Add the [14C]AMG probe substrate (mixed in sodium-containing buffer) to each well to initiate the uptake reaction. A parallel set of wells should receive the substrate in a sodium-free buffer to measure sodium-independent uptake (background).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C. This timeframe must be within the linear range of uptake for the specific cell line.
-
Uptake Termination: Rapidly terminate the transport process by aspirating the radioactive solution and washing the cells three times with ice-cold, sodium-free buffer. This stops the transporter activity and removes extracellular radioactivity.
-
-
Detection & Data Analysis:
-
Lyse the cells in each well (e.g., using a mild detergent).
-
Transfer the lysate to a scintillation vial or a compatible microplate, add liquid scintillant, and measure the radioactivity using a scintillation counter.
-
Calculate Na+-Dependent Uptake: For each concentration, subtract the counts per minute (CPM) from the sodium-free condition from the CPM of the corresponding sodium-containing condition.
-
Generate Dose-Response Curve: Normalize the data by expressing the Na+-dependent uptake at each inhibitor concentration as a percentage of the vehicle control (0% inhibition). Plot this percentage against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Additional In Vitro Considerations
Beyond direct inhibition assays, a comprehensive in vitro comparison involves evaluating other pharmacological properties.
-
Metabolic Stability: Dapagliflozin was found to be most stable in human hepatocytes compared to several animal species, with its primary metabolic pathways being glucuronidation, hydroxylation, and O-deethylation. Luseogliflozin is metabolized by multiple CYP (3A4/5, 4A11, 4F2, 4F3B) and UGT (1A1) enzymes.
-
Transporter Interactions: Dapagliflozin shows good permeability across Caco-2 cell membranes and is identified as a substrate for the efflux transporter P-glycoprotein (P-gp), but it is not a significant P-gp inhibitor.
-
Off-Target Effects: Broader in vitro screening can reveal potential off-target effects. For instance, some studies have investigated the effects of SGLT2 inhibitors on mitochondrial function. While canagliflozin was found to inhibit mitochondrial complex I, the effects of dapagliflozin were reported to be weak and cell-line-dependent.
Conclusion for the Research Professional
The in vitro data clearly establish both Luseogliflozin and Dapagliflozin as highly potent and selective inhibitors of the SGLT2 transporter. Dapagliflozin demonstrates a slight edge in terms of raw potency (EC50), while Luseogliflozin exhibits superior selectivity for SGLT2 over SGLT1.
The most striking mechanistic difference identified in vitro is the significantly slower dissociation rate of Luseogliflozin from its target, which suggests a more durable binding interaction. These subtle distinctions in potency, selectivity, and binding kinetics are critical for the drug development professional, as they can influence pharmacodynamic profiles and provide a basis for designing next-generation inhibitors with optimized properties. This guide provides the foundational data and methodologies necessary to contextualize these differences and inform future non-clinical and clinical investigations.
References
A Comparative Analysis of Luseogliflozin and Insulin on the Progression of Type 2 Diabetic Nephropathy in a Preclinical Rat Model
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the therapeutic efficacy of luseogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and traditional insulin therapy in a T2DN (Type 2 Diabetic Nephropathy) rat model. The content synthesizes key experimental findings, elucidates underlying mechanisms of action, and provides detailed protocols to facilitate further research in this critical area.
Introduction: The Challenge of Diabetic Nephropathy
Diabetic kidney disease (DKD), or diabetic nephropathy, stands as the leading cause of end-stage renal disease globally. While intensive glycemic control is a cornerstone of management, clinical and preclinical evidence increasingly suggests that the choice of antihyperglycemic agent has profound implications for renal outcomes, independent of glucose-lowering effects alone. This guide focuses on a direct comparison in a T2DN rat model, a robust preclinical tool that mimics many features of human diabetic nephropathy, including progressive proteinuria, declining glomerular filtration rate (GFR), and characteristic renal histopathology.
Section 1: Divergent Mechanisms of Action
The contrasting effects of luseogliflozin and insulin on renal pathology are rooted in their fundamentally different mechanisms for achieving glycemic control.
Luseogliflozin: An Insulin-Independent Approach
Luseogliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is predominantly expressed in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli. By inhibiting this transporter, luseogliflozin promotes the excretion of glucose and sodium in the urine, thereby lowering blood glucose levels in an insulin-independent manner.
This mechanism has a crucial secondary effect on renal hemodynamics. Increased sodium delivery to the macula densa in the distal tubule restores tubuloglomerular feedback (TGF). This leads to afferent arteriole constriction, which in turn reduces intraglomerular pressure and mitigates the glomerular hyperfiltration that is a key driver of early diabetic kidney damage.
Insulin: The Classic Metabolic Regulator
Insulin therapy aims to correct hyperglycemia by promoting glucose uptake and utilization in peripheral tissues like muscle and adipose tissue, and by suppressing hepatic glucose production. Within the kidney, podocytes—critical cells of the glomerular filtration barrier—are insulin-sensitive. Insulin signaling through the PI3K/Akt pathway is vital for podocyte health, survival, and maintenance of the actin cytoskeleton, which is essential for normal glomerular function.
However, in the context of T2DN, which is characterized by insulin resistance, the systemic and renal response to exogenous insulin is complex. While high doses of insulin can overcome systemic hyperglycemia, it does not inherently correct the underlying cellular insulin resistance or the hemodynamic abnormalities like glomerular hyperfiltration.
Section 2: Comparative Efficacy in the T2DN Rat Model
A key study directly compared the long-term effects of luseogliflozin and insulin in T2DN rats. Both treatments successfully normalized blood glucose and HbA1c levels to a similar extent, providing a unique opportunity to evaluate the renoprotective effects independent of glycemic control. The results, summarized below, reveal a stark contrast in renal outcomes.
| Parameter | Vehicle (Control) | Luseogliflozin (10 mg/kg/day) | Insulin (Slow-Release Implant) |
| Glycemic Control | |||
| Blood Glucose | Elevated | Normalized | Normalized |
| HbA1c | Elevated | Normalized | Normalized |
| Renal Function & Pathology | |||
| Glomerular Filtration Rate (GFR) | Progressive Decline | Decline Prevented | Progressive Decline (No Effect) |
| Glomerular Injury | Progressive | Reduced | No Significant Effect |
| Renal Fibrosis | Progressive | Reduced | No Significant Effect |
| Tubular Necrosis | Progressive | Reduced | No Significant Effect |
| Proteinuria | Progressive Increase | Initially increased, then returned to control levels | No Reduction |
| Hemodynamics & Other Effects | |||
| Mean Arterial Pressure (MAP) | ~140 mmHg | No Effect | No Effect |
| Renal Vascular Resistance (RVR) | Elevated | Reduced | Reduced |
| Plasma Insulin Levels | Elevated | Reduced | Increased 10-fold |
| Body Weight | Increase | Reduced by ~10% | Increase |
Analysis of Experimental Findings
The most striking finding is that despite achieving equivalent glycemic control, luseogliflozin significantly slowed the progression of diabetic nephropathy, whereas insulin had no effect on the progression of renal disease in T2DN rats.
-
Renal Structure and Function: Luseogliflozin treatment prevented the fall in GFR and reduced the severity of glomerular injury, renal fibrosis, and tubular necrosis. In stark contrast, the insulin-treated group showed progressive renal damage comparable to the vehicle-treated control group. This demonstrates a clear dissociation between glycemic control and renoprotection.
-
Hemodynamic Effects: Both luseogliflozin and insulin reduced the elevated renal vascular resistance seen in diabetic rats. However, only luseogliflozin was able to preserve GFR, suggesting its protective effects are mediated by mechanisms beyond simple changes in vascular resistance, likely involving the reduction of intraglomerular pressure.
-
Metabolic Profile: Luseogliflozin treatment led to a reduction in body weight, attributable to caloric loss via urinary glucose excretion, and lowered plasma insulin levels. Conversely, insulin therapy is often associated with weight gain.
Section 3: Experimental Protocols
Reproducibility is paramount in scientific research. This section details the core methodologies for inducing the T2DN model and assessing the key endpoints discussed in this guide.
Workflow for T2DN Model and Efficacy Testing
Protocol 1: Induction of Type 2 Diabetic Nephropathy (T2DN) in Rats
This protocol combines a high-fat diet (HFD) to induce insulin resistance with a low dose of streptozotocin (STZ) to induce beta-cell dysfunction, closely mimicking the pathophysiology of human type 2 diabetes.
-
Animal Selection: Begin with male Wistar or Sprague-Dawley rats, typically 6-8 weeks of age. House them under standard conditions with a 12-hour light/dark cycle.
-
High-Fat Diet (HFD) Induction: Feed the rats a commercially available HFD (e.g., 45-60% kcal from fat) for a period of 4 to 8 weeks to induce obesity and insulin resistance. A control group should receive a standard chow diet.
-
Streptozotocin (STZ) Administration: After the HFD period, fast the rats overnight. Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5). Administer a single low dose of STZ (e.g., 30-35 mg/kg) via intraperitoneal (i.p.) injection. This dose is designed to cause partial beta-cell damage, not complete ablation as seen in Type 1 models.
-
Confirmation of Diabetes: Monitor fasting blood glucose (FBG) levels 1-2 weeks post-STZ injection. Rats with FBG levels consistently above 200-250 mg/dL are considered diabetic and suitable for the study.
Protocol 2: Assessment of Renal Function and Injury
-
Glomerular Filtration Rate (GFR) Measurement: GFR is the gold standard for assessing kidney function.
-
Method: Iohexol clearance is a reliable and less invasive method compared to inulin clearance.
-
Procedure: A bolus of iohexol is injected intravenously. Blood samples are collected at fixed time points post-injection. Plasma iohexol concentrations are measured by high-performance liquid chromatography (HPLC), and GFR is calculated based on the plasma clearance curve using a two-compartment kinetic model.
-
-
Urinary Protein and Albumin Measurement:
-
Sample Collection: Place individual rats in metabolic cages for a 24-hour period to collect urine. Record the total volume.
-
Total Protein: Urinary total protein concentration can be determined colorimetrically using the Bradford method.
-
Albumin/Nephrin: Specific markers like albumin or nephrin (a podocyte-specific protein) can be quantified using enzyme-linked immunosorbent assay (ELISA) kits. Results are often expressed as a ratio to urinary creatinine to account for variations in urine concentration.
-
-
Histopathological Analysis:
-
Tissue Preparation: At the end of the study, perfuse the kidneys with saline followed by 4% paraformaldehyde. Excise the kidneys, weigh them, and fix them in 10% neutral buffered formalin.
-
Processing and Staining: Embed the fixed tissues in paraffin, section them (e.g., 3-4 µm thickness), and stain with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix, and Masson's trichrome to assess the degree of fibrosis.
-
Quantification: Use microscopy and image analysis software to quantify pathological changes, such as the glomerulosclerosis index and the percentage of fibrotic area.
-
Conclusion and Future Directions
The experimental evidence from the T2DN rat model strongly indicates that luseogliflozin offers superior renoprotection compared to insulin, despite both achieving similar levels of glycemic control. This renoprotective effect is not merely a consequence of lowering blood glucose but is intrinsically linked to luseogliflozin's unique mechanism of action, which includes the amelioration of glomerular hyperfiltration.
For drug development professionals and researchers, these findings underscore a critical paradigm shift: the optimal treatment for diabetic nephropathy must address not only hyperglycemia but also the specific pathophysiological processes within the kidney, such as adverse renal hemodynamics. The T2DN rat model remains an invaluable tool for dissecting these mechanisms and for the preclinical evaluation of novel therapeutic agents that aim to halt the progression of this devastating complication.
References
- Kojima, N., Williams, J. M., Takahashi, T., Miyata, N., & Roman, R. J. (2013). Effects of a new SGLT2 inhibitor, luseogliflozin, on diabetic nephropathy in T2DN rats. Journal of Pharmacology and Experimental Therapeutics, 345(3), 464–472. [Link]
- Kojima, N., Williams, J. M., Takahashi, T., Miyata, N., & Roman, R. J. (2013). Effects of a new SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats.
- Puig, J., et al. (2015). Insulin signaling: implications for podocyte biology in diabetic kidney disease. Current Opinion in Nephrology and Hypertension. [Link]
- Welsh, G. I., et al. (2010). Insulin Signaling to the Glomerular Podocyte is Critical for Normal Kidney Function. Cell Metabolism. [Link]
- Noordin, L., et al. (2021). Experimental timeline for the induction of diabetes mellitus in rats.
- Merscher, S. & Fornoni, A. (2014). Lipid mediators of insulin signaling in diabetic kidney disease. American Journal of Physiology-Renal Physiology. [Link]
- Roman, R. J., et al. (2013).
- de Moura, R. F., et al. (2021). Experimental Models of Type 2 Diabetes Mellitus Induced by Combining Hyperlipidemic Diet (HFD)
- Ghiulai, R., et al. (2020). EXPERIMENTAL INDUCTION OF TYPE 2 DIABETES MELLITUS AND THE EFFICIENCY OF BARIATRIC SURGERY IN ITS REVERSAL IN RATS. Scientific Works. Series C. Veterinary Medicine. [Link]
- Jensen, K. S., et al. (2020). Insulin Treatment Attenuates Small Nerve Fiber Damage in Rat Model of Type 2 Diabetes. Hindawi. [Link]
- Ortiz, A., et al. (2020).
- Wang, Y., et al. (2023). Role and mechanisms of SGLT-2 inhibitors in the treatment of diabetic kidney disease. Frontiers in Endocrinology. [Link]
- Mima, A. (2016). Role of insulin signaling and its associated signaling in glomerulus for diabetic kidney disease. Universidad de Murcia. [Link]
- Jensen, K. S., et al. (2020). Insulin Treatment Attenuates Small Nerve Fiber Damage in Rat Model of Type 2 Diabetes. Journal of Diabetes Research. [Link]
- Coward, R. & Welsh, G. (2018). The Evolving Importance of Insulin Signaling in Podocyte Health and Disease. Frontiers in Endocrinology. [Link]
- Kume, T., et al. (2021).
A Comparative Meta-Analysis of Luseogliflozin for Type 2 Diabetes Mellitus: An Evidence-Based Guide for Researchers
This guide provides a comprehensive meta-analytical perspective on the efficacy and safety of Luseogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, for the management of Type 2 Diabetes Mellitus (T2DM). Designed for researchers, scientists, and drug development professionals, this document synthesizes data from numerous clinical trials to offer an objective comparison of Luseogliflozin against placebo and other antidiabetic agents, grounded in robust scientific evidence.
Introduction: The Evolving Landscape of T2DM Management
Type 2 Diabetes Mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The global prevalence of T2DM is on the rise, demanding effective therapeutic strategies to mitigate its associated micro- and macrovascular complications. SGLT2 inhibitors have emerged as a novel class of oral antidiabetic drugs with a unique insulin-independent mechanism of action. Luseogliflozin, a member of this class, has demonstrated significant potential in glycemic control and beyond. This guide aims to critically evaluate the existing evidence from meta-analyses of Luseogliflozin clinical trials to inform future research and development.
Mechanism of Action: Beyond Glycemic Control
SGLT2 inhibitors, including Luseogliflozin, exert their primary effect by inhibiting the SGLT2 protein in the proximal convoluted tubules of the kidneys. This action blocks the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism is independent of insulin secretion or sensitivity, making it an effective option across various stages of T2DM.
Beyond this primary glucosuric effect, SGLT2 inhibitors have demonstrated a range of pleiotropic effects that contribute to cardiovascular and renal protection. These include osmotic diuresis leading to a reduction in blood pressure, modulation of cardiac metabolism, and anti-inflammatory effects.
Caption: PRISMA flow diagram for the systematic review and meta-analysis process.
Efficacy of Luseogliflozin: A Comparative Analysis
Meta-analyses of clinical trials have consistently demonstrated the efficacy of Luseogliflozin in improving glycemic control and other metabolic parameters in patients with T2DM.
Glycemic Control
Compared to placebo, Luseogliflozin significantly reduces HbA1c, FPG, and PPG levels. One umbrella review of fourteen systematic reviews showed a pooled mean difference in HbA1c of -1.784% (95% CI: -3.99 to -0.431) versus placebo. Another meta-analysis of eight RCTs found a significant reduction in HbA1c of -0.59% (95% CI: -0.90 to -0.29) compared to control groups.
| Efficacy Outcome | Mean Difference vs. Placebo (95% CI) | Source |
| HbA1c | -1.784% (-3.99 to -0.431) | |
| Fasting Plasma Glucose (FPG) | -3.165 mg/dL (-4.046 to -2.284) | |
| Postprandial Plasma Glucose (PPG) | -37.148 mg/dL (-65.361 to -8.935) |
Table 1: Pooled Mean Differences in Glycemic Parameters for Luseogliflozin vs. Placebo.
Non-Glycemic Outcomes
Beyond its effects on blood glucose, Luseogliflozin has shown significant benefits in reducing body weight and improving other metabolic markers. A pooled analysis revealed a significant reduction in body weight of -1.322 kg (95% CI: -1.58 to -1.056) compared to placebo. Furthermore, significant reductions in triglycerides, uric acid, and alanine aminotransferase (ALT) levels have been observed.
| Non-Glycemic Outcome | Mean Difference vs. Placebo (95% CI) | Source |
| Body Weight | -1.322 kg (-1.58 to -1.056) | |
| Triglycerides | -13.891 mg/dL (-26.539 to -1.243) | |
| Uric Acid | -0.350 mg/dL (-0.524 to -0.176) | |
| Alanine Aminotransferase (ALT) | -7.345 IU/L (-5.845 to -1.463) |
Table 2: Pooled Mean Differences in Non-Glycemic Parameters for Luseogliflozin vs. Placebo.
When compared to DPP-4 inhibitors, Luseogliflozin demonstrated a significant reduction in body weight, with a pooled mean difference of -2.224 kg (95% CI: -3.832 to -0.615). However, no significant difference was observed in HbA1c reduction between Luseogliflozin and DPP-4 inhibitors.
Safety and Tolerability Profile
Luseogliflozin is generally well-tolerated, with a favorable safety profile observed in clinical trials and post-marketing surveillance.
Common Adverse Events
The most frequently reported adverse drug reactions (ADRs) are related to the mechanism of action, including pollakiuria (frequent urination). One meta-analysis found a significantly higher incidence of pollakiuria in the Luseogliflozin group compared to the control group (OR: 4.08; 95% CI: 1.71 to 9.69).
Hypoglycemia
The risk of hypoglycemia with Luseogliflozin monotherapy is low. Meta-analyses have not shown a significant increase in the risk of hypoglycemia compared to placebo (pooled risk ratio 1.305, 95% CI: 0.692 to 2.459). However, the risk may increase when Luseogliflozin is used in combination with insulin or sulfonylureas.
| Safety Outcome | Odds Ratio (OR) vs. Control (95% CI) | Source |
| Any Adverse Drug Reactions (ADRs) | 2.04 (1.33 to 3.14) | |
| Pollakiuria | 4.08 (1.71 to 9.69) | |
| Hypoglycemia | 1.14 (0.70 to 1.84) |
Table 3: Odds Ratios for Key Safety Outcomes for Luseogliflozin vs. Control.
It is important to note that some network meta-analyses have suggested that not all SGLT-2 inhibitors carry the same risk for certain adverse events. For instance, one study indicated that Luseogliflozin was not associated with an increased risk of reproductive tract infections.
Discussion and Future Directions
The collective evidence from meta-analyses strongly supports the efficacy and safety of Luseogliflozin in the management of T2DM. Its ability to improve glycemic control, reduce body weight, and positively impact other metabolic parameters makes it a valuable therapeutic option.
However, several areas warrant further investigation. While the glycemic efficacy of Luseogliflozin appears comparable to other SGLT2 inhibitors, head-to-head comparative effectiveness trials are limited. Long-term cardiovascular outcome trials (CVOTs) specifically for Luseogliflozin are also needed to definitively establish its role in cardiovascular risk reduction, a key benefit observed with other drugs in this class.
Future research should also focus on the use of Luseogliflozin in diverse patient populations, including those with varying degrees of renal impairment and different ethnic backgrounds, to further delineate its clinical utility.
Conclusion
This meta-analytical guide underscores Luseogliflozin as an effective and well-tolerated treatment for Type 2 Diabetes Mellitus. Its robust effects on glycemic control and favorable impact on body weight and other metabolic markers, coupled with a low intrinsic risk of hypoglycemia, position it as a significant tool in the armamentarium against T2DM. Continued research, particularly long-term outcome studies, will be crucial in further defining its place in therapy and expanding its clinical applications.
References
- State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implic
- PRISMA Guidelines for System
A Researcher's Guide to Validating Luseogliflozin's Effect on Hepatic Function Markers
This guide provides an in-depth, technical comparison of luseogliflozin's effects on hepatic function markers, designed for researchers, scientists, and drug development professionals. We will explore the underlying mechanisms, compare its performance against alternatives using clinical data, and provide detailed experimental protocols for independent validation.
Introduction: The Intersection of Diabetes, Liver Disease, and SGLT2 Inhibition
The management of Type 2 Diabetes Mellitus (T2DM) is increasingly intertwined with the surveillance of hepatic health. A significant portion of T2DM patients, estimated between 50-70%, also present with non-alcoholic fatty liver disease (NAFLD), a condition that can progress to more severe states like non-alcoholic steatohepatitis (NASH), cirrhosis, and liver cancer. This comorbidity necessitates therapeutic agents that not only manage hyperglycemia but also confer neutral or beneficial effects on the liver.
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a novel class of oral hypoglycemic agents with a unique, insulin-independent mechanism of action. By blocking glucose reabsorption in the kidneys' proximal tubules, they promote urinary glucose excretion, leading to lower plasma glucose levels. Beyond glycemic control, this class has demonstrated pleiotropic benefits, including reductions in body weight, blood pressure, and improved cardiovascular outcomes.
Luseogliflozin is an SGLT2 inhibitor that has shown promise in not only managing T2DM but also in positively impacting markers of liver function. This guide will critically evaluate the evidence supporting luseogliflozin's hepatic effects and provide the necessary frameworks for its validation.
Mechanism of Action: How SGLT2 Inhibition Influences the Liver
The primary action of luseogliflozin occurs in the kidney, but its downstream effects have significant implications for hepatic pathophysiology. The benefits are not derived from direct action on liver cells but are rather a consequence of systemic metabolic improvements.
Key mechanistic pillars include:
-
Reduced Glucotoxicity: By lowering systemic blood glucose, SGLT2 inhibitors decrease the glucose burden on the liver, reducing de novo lipogenesis (the conversion of excess carbohydrates into fat).
-
Improved Insulin Sensitivity: Weight loss and reduced visceral adiposity, common effects of SGLT2 inhibitors, lead to enhanced insulin sensitivity. This lessens the hyperinsulinemia that drives fat accumulation in the liver.
-
Caloric Loss: The excretion of glucose in urine results in a net caloric deficit, contributing to weight loss and a reduction in the fatty deposits that characterize NAFLD.
The following diagram illustrates the proposed signaling pathway.
Caption: Indirect mechanism of Luseogliflozin on hepatic function.
Comparative Analysis of Hepatic Function Markers
Clinical evidence suggests that SGLT2 inhibitors as a class improve liver enzyme levels in patients with T2DM and NAFLD. Luseogliflozin, specifically, has been shown in multiple studies to significantly reduce Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-glutamyl Transpeptidase (GGT).
A prospective, single-arm trial (the LEAD trial) demonstrated that 24 weeks of luseogliflozin treatment in T2DM patients with NAFLD significantly decreased not only HbA1c and liver transaminases but also hepatic fat content as measured by MRI. The reduction in liver fat was significantly correlated with the reduction in ALT. Another study found that luseogliflozin administration for 52 weeks in patients with hepatic dysfunction was well-tolerated and led to significant decreases in AST, ALT, and GGT.
When compared to other common diabetes treatments, luseogliflozin has shown distinct advantages. A prospective randomized controlled pilot study found that luseogliflozin significantly reduced liver fat deposition compared to metformin in T2DM patients with NAFLD, although the changes in ALT were not significant in either group in that particular study.
| Drug/Class | Effect on ALT | Effect on AST | Effect on GGT | Key Supporting Evidence |
| Luseogliflozin | ↓↓ | ↓ | ↓ | Significant reductions observed in multiple trials, correlated with reduced hepatic fat. |
| Other SGLT2-i | ↓ | ↓ | ↓ | Class effect of reducing transaminases is well-documented. |
| Metformin | ↔ / ↓ | ↔ | ↔ | Less effective at reducing liver fat deposition compared to luseogliflozin. |
| DPP-4 Inhibitors | ↔ | ↔ | ↔ | Generally considered to have a neutral effect on liver enzymes. |
| GLP-1 RAs | ↓ | ↓ | ↓ | Known to improve liver enzymes, often associated with significant weight loss. |
(Note: Arrows indicate the general trend of effect: ↓↓ Strong Reduction, ↓ Reduction, ↔ Neutral/Inconsistent)
Experimental Protocols for Validation
To ensure trustworthy and reproducible results, rigorous, self-validating experimental protocols are essential. Below are two detailed methodologies for assessing the hepatic effects of luseogliflozin in preclinical and in vitro settings.
Protocol 1: In Vivo Rodent Model for Assessing Hepatic Effects
Rationale: This protocol uses a diet-induced obesity and NAFLD model in mice, which closely mimics the metabolic derangements seen in human patients. This allows for an integrated assessment of luseogliflozin's effects on systemic metabolism and direct hepatic endpoints.
Methodology:
-
Animal Model:
-
Use male C57BL/6J mice, 8 weeks of age.
-
Acclimate animals for 1 week with standard chow and water ad libitum.
-
Induce NAFLD by feeding a high-fat diet (HFD; 60% kcal from fat) for 12 weeks. A control group will remain on standard chow.
-
-
Treatment Groups (n=8-10 per group):
-
Group 1: Chow + Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: HFD + Vehicle
-
Group 3: HFD + Luseogliflozin (e.g., 3 mg/kg/day, via oral gavage)
-
Group 4: HFD + Positive Control (e.g., another SGLT2i or GLP-1 RA)
-
-
Dosing and Monitoring:
-
Administer treatments daily for 8 weeks.
-
Monitor body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.
-
-
Terminal Endpoint Collection (Week 8):
-
Collect terminal blood samples via cardiac puncture for analysis of serum ALT, AST, GGT, glucose, insulin, and lipids.
-
Harvest livers, weigh them, and fix a portion in 10% neutral buffered formalin for histology. Snap-freeze the remaining tissue for molecular analysis.
-
-
Data Analysis:
-
Biochemistry: Use standard colorimetric assay kits for liver enzymes.
-
Histology: Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining for fibrosis. Score slides according to the NAFLD Activity Score (NAS).
-
Gene Expression: Extract RNA from frozen liver tissue and perform qRT-PCR for genes related to lipogenesis (e.g., Srebf1, Fasn) and inflammation (e.g., Tnf, Il6).
-
Comparative study on the blood pressure-lowering effects of Luseogliflozin
A Comparative Analysis of the Antihypertensive Effects of Luseogliflozin
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative study on the blood pressure-lowering effects of Luseogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of Luseogliflozin's antihypertensive action, presents comparative clinical data against other antihypertensive agents, and outlines standardized protocols for evaluating these effects.
Introduction: Luseogliflozin and the Evolving Landscape of Antihypertensive Therapy
Luseogliflozin is a member of the SGLT2 inhibitor class of drugs, initially developed for the management of type 2 diabetes mellitus (T2DM)[1][2]. These agents work by inhibiting the reabsorption of glucose in the proximal tubules of the kidneys, leading to increased urinary glucose excretion and consequently lowering blood glucose levels[1][2]. Beyond their glycemic control, a significant and consistent class effect of SGLT2 inhibitors is a modest reduction in blood pressure[3][4][5]. This has positioned them as a valuable therapeutic option, particularly for diabetic patients who often present with comorbid hypertension[1].
The antihypertensive effect of SGLT2 inhibitors like Luseogliflozin is multifactorial, stemming from a combination of osmotic diuresis, natriuresis, and other pleiotropic effects[3][6]. Understanding these mechanisms is crucial for contextualizing the clinical data and for identifying patient populations most likely to benefit from this therapeutic approach. This guide will explore these mechanisms in detail and provide a comparative framework for evaluating Luseogliflozin's efficacy.
Mechanistic Pathways of Luseogliflozin-Induced Blood Pressure Reduction
The blood pressure-lowering effect of Luseogliflozin is not attributed to a single mechanism but rather a confluence of physiological changes. The primary and secondary pathways are outlined below.
Primary Mechanisms: Osmotic Diuresis and Natriuresis
The core mechanism of SGLT2 inhibitors involves the induction of glycosuria[5]. This increased excretion of glucose into the urine creates an osmotic gradient, leading to a mild diuretic effect[1][3][6]. This, in turn, reduces plasma volume, a key determinant of blood pressure[1][6]. Furthermore, by inhibiting the coupled reabsorption of sodium and glucose in the proximal tubules, Luseogliflozin promotes natriuresis, the excretion of sodium in the urine[7]. This reduction in sodium retention contributes to the overall antihypertensive effect[6].
Caption: Primary mechanism of Luseogliflozin's antihypertensive effect.
Secondary and Pleiotropic Effects
Beyond the direct renal effects, several other factors contribute to the blood pressure reduction observed with Luseogliflozin:
-
Weight Loss: The urinary loss of glucose results in a net caloric deficit, leading to modest weight loss, which is an established factor in blood pressure reduction[1][3][4].
-
Reduction in Arterial Stiffness and Endothelial Dysfunction: Some studies suggest that SGLT2 inhibitors may improve vascular health by reducing arterial stiffness and improving endothelial function, although the evidence for Luseogliflozin specifically is still emerging[3][4].
-
Sympathetic Nervous System (SNS) Activity: There is some evidence to suggest that SGLT2 inhibitors may reduce sympathetic nervous system activity, which would contribute to a decrease in blood pressure[4][7]. However, this effect is not consistently observed across all studies[4][5].
-
Uric Acid Reduction: Luseogliflozin has been shown to reduce serum uric acid levels[8][9]. Elevated uric acid is associated with hypertension, and its reduction may contribute to the blood pressure-lowering effect[4][10].
Comparative Efficacy: Luseogliflozin vs. Other Antihypertensive Agents
The antihypertensive effect of SGLT2 inhibitors is generally considered modest, with an average reduction of 3-5 mmHg in systolic blood pressure[3]. The following table summarizes the available data on the blood pressure-lowering effects of Luseogliflozin in comparison to other SGLT2 inhibitors and common antihypertensive drug classes.
| Drug/Class | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Key Considerations |
| Luseogliflozin | ~3.6[2] | Not consistently reported | Efficacy appears independent of baseline BP control[8][9]. |
| Other SGLT2 Inhibitors (e.g., Canagliflozin, Dapagliflozin, Empagliflozin) | 2.3 - 5[11] | 1.6 (class effect)[12] | Blood pressure reduction is a class effect[4]. |
| Thiazide Diuretics (e.g., Hydrochlorothiazide) | ~10-15 | ~5-10 | More potent diuretic and natriuretic effects. |
| ACE Inhibitors (e.g., Lisinopril) | ~10-20 | ~5-10 | Primarily act on the renin-angiotensin-aldosterone system. |
| Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan) | ~10-20 | ~5-10 | Similar mechanism to ACE inhibitors. |
| Calcium Channel Blockers (e.g., Amlodipine) | ~10-20 | ~5-10 | Primarily act through vasodilation. |
| Beta-Blockers (e.g., Metoprolol) | ~10-15 | ~5-10 | Reduce heart rate and cardiac output. |
Note: The blood pressure reductions listed for other antihypertensive classes are general estimates and can vary based on the specific drug, dosage, and patient population.
Experimental Protocols for Assessing Antihypertensive Efficacy
The evaluation of a new antihypertensive drug's efficacy requires rigorous and standardized clinical trial protocols. The following outlines a typical workflow for a clinical study investigating the blood pressure-lowering effects of a drug like Luseogliflozin.
Study Design and Patient Population
A randomized, double-blind, placebo-controlled trial is the gold standard for assessing antihypertensive efficacy[13].
-
Inclusion Criteria: Typically include adult patients with a diagnosis of hypertension (e.g., systolic blood pressure ≥ 140 mmHg or diastolic blood pressure ≥ 90 mmHg)[14]. For a drug like Luseogliflozin, the study population would likely consist of patients with T2DM and hypertension[12].
-
Exclusion Criteria: May include secondary hypertension, severe renal impairment, and recent cardiovascular events[8].
-
Control Groups: A placebo control is essential to establish the true effect of the drug[13]. Active comparators, such as established antihypertensive agents, are also crucial for comparative efficacy studies[13].
Blood Pressure Measurement
Accurate and consistent blood pressure measurement is critical.
-
Office Blood Pressure: Measured at each study visit using a standardized protocol.
-
Ambulatory Blood Pressure Monitoring (ABPM): Provides a 24-hour profile of blood pressure, including nocturnal dipping, which is an important prognostic indicator[12]. This is often a key endpoint in modern antihypertensive trials[12].
-
Home Blood Pressure Monitoring (HBPM): Can supplement office measurements and provide a more comprehensive picture of a patient's usual blood pressure.
Caption: A typical clinical trial workflow for antihypertensive drug evaluation.
Primary and Secondary Endpoints
-
Primary Endpoint: The primary measure of efficacy is typically the change from baseline in systolic and diastolic blood pressure at the end of the treatment period compared to the control group[13][15].
-
Secondary Endpoints: May include the proportion of patients achieving a target blood pressure, changes in 24-hour ambulatory blood pressure, and effects on other cardiovascular risk factors such as body weight and lipid profiles[12].
Conclusion and Future Directions
Luseogliflozin and other SGLT2 inhibitors have emerged as a valuable addition to the therapeutic armamentarium for patients with T2DM and hypertension. Their modest but consistent blood pressure-lowering effect, coupled with their favorable metabolic profile, makes them an attractive option, particularly in this patient population.
Future research should focus on head-to-head comparative trials with other antihypertensive agents to better define the role of Luseogliflozin in the management of hypertension. Additionally, long-term studies are needed to determine if the observed blood pressure reductions translate into a meaningful reduction in cardiovascular events. The ongoing investigation into the pleiotropic effects of SGLT2 inhibitors will likely further elucidate their cardiovascular benefits and expand their clinical applications.
References
- The Effects of SGLT2 Inhibitors on Blood Pressure and Other Cardiometabolic Risk Factors.
- Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors | Hypertension - American Heart Association Journals.
- Mechanisms of blood pressure reduction with sodium-glucose co-transporter 2 (SGLT2) inhibitors.
- Mechanism of the blood pressure-lowering effect of sodium-glucose cotransporter 2 inhibitors in obese patients with type 2 diabetes - PubMed.
- Blood Pressure Reduction: An Added Benefit of Sodium–Glucose Cotransporter 2 Inhibitors in Patients With Type 2 Diabetes.
- Effects of luseogliflozin on arterial properties in patients with type 2 diabetes mellitus: The multicenter, exploratory LUSCAR study.
- What is the mechanism of Luseogliflozin Hydrate? - Patsnap Synapse.
- Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats.
- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus - NIH.
- principles for clinical evaluation of new antihypertensive drugs - FDA.
- Clinical trials of antihypertensives: Nature of control and design - PMC - NIH.
- Effects of switching from a dipeptidyl peptidase-4 inhibitor to luseogliflozin on nocturnal blood pressure in patients with type 2 diabetes: protocol for a multicentre, prospective, randomised, open-label, blinded endpoint parallel-group comparison study.
- Gliflozins in Hypertension: Basic Mechanisms and Clinical Insights - PMC - PubMed Central.
- (PDF) Effects of luseogliflozin on arterial properties in patients with type 2 diabetes mellitus: The multicenter, exploratory LUSCAR study - ResearchGate.
- Clinical Study Protocol - ClinicalTrials.gov.
- Hypertension Clinical Trials - StatPearls - NCBI - NIH.
- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction - NIH.
- Studies Are Showing SGLT2s Also Help Control Hypertension, Eliminate Some Side Effects.
- Developing an Individualized Clinical Prediction Rules of Antihypertensive Drugs: A Study Protocol Based on Real-world Practice | medRxiv.
- Effect of Luseogliflozin on Heart Failure With Preserved Ejection Fraction in Patients With Diabetes Mellitus.
- Effects of luseogliflozin on arterial properties in patients with type 2 diabetes mellitus - OUCI.
Sources
- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 2. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Mechanism of the blood pressure-lowering effect of sodium-glucose cotransporter 2 inhibitors in obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of luseogliflozin on arterial properties in patients with type 2 diabetes mellitus: The multicenter, exploratory LUSCAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gliflozins in Hypertension: Basic Mechanisms and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. bmjopen.bmj.com [bmjopen.bmj.com]
- 13. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypertension Clinical Trials - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
A Comparative Benchmarking Guide to the Safety Profile of Luseogliflozin and Other SGLT2 Inhibitors
This guide provides an in-depth, objective comparison of the safety and tolerability of luseogliflozin against other prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from meta-analyses, clinical trials, and post-marketing surveillance to offer a comprehensive view of the risk-benefit landscape for this class of antihyperglycemic agents.
Introduction: The SGLT2 Inhibitor Landscape and the Primacy of Safety
SGLT2 inhibitors, or gliflozins, have revolutionized the management of type 2 diabetes mellitus (T2DM). Their unique insulin-independent mechanism, which promotes urinary glucose excretion by blocking glucose reabsorption in the proximal renal tubules, offers effective glycemic control alongside benefits like weight loss and blood pressure reduction. However, as with any therapeutic class, understanding the nuanced safety profiles of individual agents is paramount for both clinical application and future drug development.
This guide focuses on luseogliflozin, an SGLT2 inhibitor approved in Japan and several other Asian countries, and benchmarks its safety against more globally established agents like canagliflozin, dapagliflozin, and empagliflozin. We will dissect the causality behind observed adverse events, linking them to the mechanism of action, receptor selectivity, and other pharmacological properties.
Core Mechanism of Action: SGLT2 Inhibition
The primary therapeutic effect of gliflozins stems from the inhibition of the SGLT2 protein in the kidney's proximal convoluted tubules. This action reduces the reabsorption of filtered glucose, leading to glucosuria and a subsequent lowering of blood glucose levels. This process is also associated with mild osmotic diuresis and natriuresis, contributing to the observed reductions in blood pressure and body weight.
Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.
Comparative Analysis of Adverse Event Profiles
The safety evaluation of SGLT2 inhibitors centers on a few key areas of concern, ranging from common, mechanism-related side effects to rare but serious adverse events.
Genitourinary Tract Infections: A Class Effect with Nuances
The most frequently reported adverse events associated with SGLT2 inhibitors are genital mycotic infections (GMIs) and, to a lesser and more controversial extent, urinary tract infections (UTIs). The underlying cause is glucosuria, which creates a favorable environment for microbial growth.
A comprehensive network meta-analysis of 113 randomized controlled trials (RCTs) provides critical comparative data. While canagliflozin, dapagliflozin, empagliflozin, ertugliflozin, remogliflozin, and sotagliflozin showed a significantly higher risk of reproductive tract infections (RTIs) compared to placebo, luseogliflozin and ipragliflozin did not . This suggests a potentially more favorable profile for luseogliflozin in this common adverse event category.
| Adverse Event | Luseogliflozin | Canagliflozin | Dapagliflozin | Empagliflozin | Ertugliflozin | Placebo |
| Reproductive Tract Infections (Incidence) | 1.3% | 6.7% | 2.9% | 5.1% | 5.5% | 1.0% |
| Risk vs. Placebo (Odds Ratio) | Not Significant | Significant | Significant | Significant | Significant | - |
| Urinary Tract Infections (Risk vs. Placebo) | Not Significant | Not Significant | Significant | Not Significant | Not Significant | - |
Data synthesized from the network meta-analysis by Chen et al., 2023.
The data indicate that while the risk of genital infections is a known class effect, the magnitude of this risk may differ between agents. The 1.3% incidence rate for luseogliflozin is notably lower than that of other widely prescribed gliflozins.
Hypoglycemia
A key advantage of the SGLT2 inhibitor class is its low intrinsic risk of hypoglycemia, owing to its insulin-independent mechanism. Multiple meta-analyses confirm that luseogliflozin, when used as monotherapy or as an add-on to metformin, does not significantly increase the risk of hypoglycemia compared to placebo. This favorable profile is consistent across the class, though the risk can increase when these agents are combined with insulin or sulfonylureas.
Adverse Events of Special Interest (AESI)
Beyond common side effects, several rare but serious adverse events have been identified through clinical trials and post-marketing surveillance, leading to regulatory warnings.
Diabetic Ketoacidosis (DKA): DKA, including euglycemic DKA (eDKA), is a recognized risk for the SGLT2 inhibitor class. The risk is estimated to be approximately doubled compared to non-SGLT2i users, though the absolute incidence remains low (around 1 event per 1,000 person-years). This risk appears to be dose-dependent for some agents. While robust comparative data for luseogliflozin on DKA risk is less extensive than for globally marketed gliflozins, healthcare professionals must educate patients on mitigating factors, such as temporarily discontinuing the drug during acute illness (a "sick day").
Fournier's Gangrene (FG): Fournier's gangrene is an extremely rare but life-threatening necrotizing fasciitis of the perineum. The U.S. FDA has identified a number of cases in patients taking SGLT2 inhibitors, leading to a class-wide warning. A review of FDA data identified 55 cases associated with SGLT2 inhibitors between 2013 and 2019, compared to just 19 cases with other antiglycemic agents over a 35-year period. The exact mechanism is not fully understood but is thought to be related to the increased risk of genitourinary infections. Due to its rarity, it is difficult to establish differential risk among specific gliflozins.
Lower Limb Amputation: The concern regarding lower limb amputation arose primarily from the CANVAS (Canagliflozin Cardiovascular Assessment Study) program, which showed an increased risk with canagliflozin. However, this finding has not been consistently replicated in studies of other SGLT2 inhibitors, and it is not considered a class-wide effect. There is no evidence to suggest an increased risk of amputation with luseogliflozin.
The Role of SGLT1/SGLT2 Selectivity
The safety and tolerability profile of a gliflozin can be influenced by its selectivity for the SGLT2 transporter over the SGLT1 transporter. SGLT1 is primarily responsible for glucose and galactose absorption in the small intestine and is also expressed to a lesser extent in the heart and kidneys.
Luseogliflozin is characterized as a highly selective SGLT2 inhibitor. Agents with lower selectivity (i.e., higher SGLT1 inhibition), such as canagliflozin, or dual SGLT1/SGLT2 inhibitors like sotagliflozin, may have different off-target effects. For instance, significant SGLT1 inhibition in the gut can lead to gastrointestinal side effects like diarrhea. Conversely, the role of SGLT1 inhibition in the heart is an area of active research, with some evidence suggesting it may contribute to cardiovascular benefits.
Caption: Conceptual impact of SGLT2 receptor selectivity on key organs.
Methodologies for Safety Profile Assessment
The comprehensive evaluation of a drug's safety profile relies on a multi-stage process, from preclinical assays to large-scale post-marketing surveillance.
Experimental Protocol: In Vitro Selectivity Assay
The causality behind differential off-target effects begins with determining SGLT1/SGLT2 selectivity. This is a foundational, self-validating preclinical protocol.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., luseogliflozin) for human SGLT1 and SGLT2 transporters to calculate the selectivity ratio.
Methodology:
-
Cell Line Preparation: Use stable cell lines (e.g., CHO or HEK293) engineered to overexpress either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Compound Preparation: Prepare serial dilutions of the test gliflozin and reference compounds in a suitable buffer.
-
Uptake Assay:
-
Seed the cells in 96-well plates and grow to confluence.
-
Wash the cells with a sodium-containing uptake buffer (to enable SGLT activity).
-
Pre-incubate the cells for 15-20 minutes with the various concentrations of the test compound or vehicle control.
-
Initiate the uptake reaction by adding a mixture of the uptake buffer containing a radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable substrate) and the test compound.
-
Incubate for a defined period (e.g., 60-120 minutes) at 37°C.
-
-
Termination and Measurement:
-
Stop the uptake by rapidly washing the cells with ice-cold, sodium-free buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀ value for each transporter.
-
Selectivity Ratio = IC₅₀ (SGLT1) / IC₅₀ (SGLT2) . A higher ratio indicates greater selectivity for SGLT2.
-
Clinical Trial Safety Assessment Workflow
Clinical trials are designed to systematically capture and evaluate adverse events. The workflow for assessing safety is a critical, self-validating system integrated into all phases of clinical development.
The Enduring Guardian: A Comparative Analysis of Luseogliflozin's Long-Term Renoprotective Effects
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of type 2 diabetes management, the prevention and delay of diabetic kidney disease progression remain a critical challenge. Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone of therapy, demonstrating profound cardiorenal protective effects. This guide provides an in-depth, objective comparison of the long-term renoprotective effects of Luseogliflozin against other leading SGLT2 inhibitors, supported by experimental data and mechanistic insights.
The Mechanistic Underpinnings of SGLT2 Inhibition in Renoprotection
The renoprotective effects of SGLT2 inhibitors, including Luseogliflozin, are multifactorial, extending beyond their glucose-lowering action. The primary mechanisms include:
-
Tubuloglomerular Feedback (TGF) Restoration: In diabetic hyperfiltration, increased glucose and sodium reabsorption in the proximal tubule reduces sodium delivery to the macula densa. This leads to afferent arteriole vasodilation and increased intraglomerular pressure. SGLT2 inhibitors block this initial reabsorption, increasing distal sodium delivery and restoring TGF, which in turn constricts the afferent arteriole and normalizes glomerular pressure.[1][2][3]
-
Reduced Renal Workload and Hypoxia: By promoting glycosuria, SGLT2 inhibitors decrease the metabolic demand of the proximal tubules, which are highly active in glucose reabsorption. This reduction in workload alleviates renal hypoxia, a key driver of tubulointerstitial fibrosis.[1][2] Preclinical studies with Luseogliflozin have shown it decreases oxygen consumption in renal proximal tubular cells, thereby inhibiting hypoxia-inducible factor-1α (HIF-1α) protein expression and subsequent fibrosis.
-
Metabolic and Hemodynamic Effects: SGLT2 inhibitors contribute to modest reductions in blood pressure, body weight, and uric acid levels, all of which are independent risk factors for chronic kidney disease (CKD) progression.[4]
Diagram: Key Signaling Pathways in SGLT2i-Mediated Renoprotection
Sources
- 1. e-dmj.org [e-dmj.org]
- 2. Renoprotective mechanisms of sodium-glucose co-transporter 2 (SGLT2) inhibitors against the progression of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
A Comparative Review of the Pharmacokinetics of Approved SGLT2 Inhibitors: A Guide for Researchers and Drug Development Professionals
The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus. Beyond their glucose-lowering efficacy, these agents have demonstrated significant cardiovascular and renal protective benefits. A thorough understanding of their pharmacokinetic (PK) profiles is paramount for researchers and drug development professionals to optimize therapeutic strategies, anticipate drug-drug interactions, and design novel chemical entities with improved properties. This guide provides a comprehensive comparative review of the pharmacokinetics of four widely approved SGLT2 inhibitors: canagliflozin, dapagliflozin, empagliflozin, and ertugliflozin.
The Foundational Mechanism: SGLT2 Inhibition
SGLT2 is a protein predominantly expressed in the proximal convoluted tubule of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. SGLT2 inhibitors competitively block this transporter, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels. This insulin-independent mechanism of action offers a unique therapeutic approach with a low intrinsic risk of hypoglycemia.
Comparative Pharmacokinetics: A Tabular Overview
The following table summarizes the key pharmacokinetic parameters of the four approved SGLT2 inhibitors, providing a foundation for a detailed comparative analysis. The data presented are derived from various clinical and preclinical studies and represent mean values, which can vary based on patient populations and study conditions.
| Parameter | Canagliflozin | Dapagliflozin | Empagliflozin | Ertugliflozin |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1-2 | 1-2 | 1.33-3.0 | 1 (fasted), 2 (fed) |
| Oral Bioavailability (%) | ~65 | ~78 | Not explicitly stated, but rapidly absorbed | ~100 |
| Effect of High-Fat Meal on Absorption | No significant effect | Cmax reduced by up to 50%, Tmax prolonged by ~1 hour, but AUC not altered | No clinically relevant changes in exposure | AUC not meaningfully affected, Cmax decreased by 29% |
| Plasma Protein Binding (%) | ~99 (mainly albumin) | ~91 | Minimally protein bound | 93.6 |
| Volume of Distribution (Vd) (L) | 119 (steady state) | 118 | N/A | N/A |
| Metabolism Pathway | O-glucuronidation via UGT1A9 and UGT2B4 to inactive metabolites (M5 and M7) | Primarily UGT1A9 to inactive dapagliflozin 3-O-glucuronide | Primarily glucuronidation | Glucuronidation to pharmacologically inactive metabolites |
| Elimination Half-life (t1/2) (hours) | 10.6 (100 mg), 13.1 (300 mg) | ~12.9 | 10.3-18.8 (multiple doses) | 11-18 |
| Primary Route of Excretion | ~33% in urine, ~60% in feces (as metabolites) | Primarily renal excretion of the 3-O-glucuronide metabolite (61% of dose) | Primarily excreted unchanged in urine | Renal excretion of unchanged drug is low (1.5%) |
In-Depth Analysis of Pharmacokinetic Profiles
Absorption
All four SGLT2 inhibitors are rapidly absorbed after oral administration, with Tmax values typically ranging from 1 to 2 hours. Ertugliflozin exhibits the highest oral bioavailability at approximately 100%, followed by dapagliflozin at around 78%, and canagliflozin at about 65%. The effect of food on absorption varies among the agents. While canagliflozin and empagliflozin show minimal food effect, a high-fat meal can delay the absorption and reduce the peak concentration of dapagliflozin, although the overall exposure (AUC) remains unchanged. Similarly, food can decrease the peak concentration of ertugliflozin without a significant impact on the total exposure. This suggests that while dapagliflozin and ertugliflozin can be taken with or without food, the timing in relation to meals might influence the onset of peak effect.
Distribution
Canagliflozin and ertugliflozin are highly bound to plasma proteins, primarily albumin, at approximately 99% and 93.6% respectively. Dapagliflozin has a slightly lower plasma protein binding of around 91%. Empagliflozin is reported to be minimally protein bound. The high protein binding of canagliflozin and ertugliflozin implies that a smaller fraction of the drug is free in the circulation to exert its pharmacological effect at any given time. The volume of distribution for canagliflozin and dapagliflozin is relatively large, suggesting extensive distribution into tissues.
Metabolism
The primary metabolic pathway for all four SGLT2 inhibitors is glucuronidation, a phase II metabolic reaction that generally leads to the formation of inactive and more water-soluble metabolites that can be readily excreted. Canagliflozin is metabolized by UGT1A9 and UGT2B4 enzymes, while dapagliflozin is primarily metabolized by UGT1A9. The reliance on glucuronidation rather than the cytochrome P450 (CYP) enzyme system for metabolism significantly reduces the potential for clinically relevant drug-drug interactions with medications that are substrates, inhibitors, or inducers of CYP enzymes.
Excretion
The elimination half-lives of these SGLT2 inhibitors are suitable for once-daily dosing, ranging from approximately 10 to 19 hours. The routes of excretion differ. For canagliflozin, a significant portion of the dose is eliminated in the feces as metabolites, with a smaller fraction excreted in the urine. In contrast, the major metabolite of dapagliflozin is primarily cleared through the kidneys. Empagliflozin is mainly excreted unchanged in the urine. Ertugliflozin has low renal excretion of the unchanged drug. These differences in excretion pathways can have implications for dosing in patients with renal or hepatic impairment.
Experimental Protocols for Pharmacokinetic Characterization
To ensure the scientific integrity of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are step-by-step methodologies for key experiments in the pharmacokinetic evaluation of small molecule drugs like SGLT2 inhibitors.
In Vivo Pharmacokinetic Study in a Rodent Model (Rat)
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of an orally administered SGLT2 inhibitor in rats.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (200-250g) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard pellet diet and water.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Drug Formulation and Administration: The SGLT2 inhibitor is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). A single oral dose (e.g., 10 mg/kg) is administered via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the SGLT2 inhibitor are quantified using a validated LC-MS/MS method (see protocol below).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to determine key PK parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
Caption: Workflow for an in vivo oral pharmacokinetic study in rats.
Quantification of SGLT2 Inhibitors in Plasma by LC-MS/MS
This protocol describes a general method for the sensitive and specific quantification of an SGLT2 inhibitor in plasma samples.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation): To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte). Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot of the supernatant onto a reverse-phase C18 column (e.g., Xbridge C18). Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the SGLT2 inhibitor and the internal standard to ensure selectivity and sensitivity.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. Determine the concentration of the SGLT2 inhibitor in the unknown samples by interpolation from the calibration curve.
Caption: Workflow for LC-MS/MS quantification of SGLT2 inhibitors in plasma.
In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)
This protocol describes the "gold standard" equilibrium dialysis method for determining the extent of a drug's binding to plasma proteins.
Step-by-Step Methodology:
-
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 10 kDa) that allows the free drug to pass through but retains plasma proteins.
-
Sample Preparation: Spike the SGLT2 inhibitor into plasma at a known concentration (e.g., 1 µM).
-
Dialysis: Add the drug-spiked plasma to one chamber (the plasma chamber) and a phosphate-buffered saline (PBS) solution to the other chamber (the buffer chamber).
-
Incubation: Incubate the dialysis plate at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the free drug to reach equilibrium between the two chambers.
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the SGLT2 inhibitor in both aliquots using a validated LC-MS/MS method.
-
Calculation: Calculate the percentage of protein binding using the following formula: % Bound = [ (Concentration in plasma chamber - Concentration in buffer chamber) / Concentration in plasma chamber ] * 100
Caption: Workflow for in vitro plasma protein binding assay using equilibrium dialysis.
Drug-Drug Interactions and Clinical Considerations
The pharmacokinetic profiles of SGLT2 inhibitors generally confer a low risk of clinically significant drug-drug interactions, primarily because their metabolism is not heavily reliant on the CYP450 enzyme system. However, some interactions are noteworthy:
-
UGT Inducers: Strong inducers of UGT enzymes, such as rifampin, can decrease the exposure of canagliflozin and dapagliflozin, potentially reducing their efficacy.
-
Diuretics: Co-administration with diuretics may increase the risk of dehydration and hypotension due to the osmotic diuretic effect of SGLT2 inhibitors.
-
Insulin and Insulin Secretagogues: When used in combination with insulin or sulfonylureas, there is an increased risk of hypoglycemia, and dose adjustments of the insulin or sulfonylurea may be necessary.
Conclusion
The approved SGLT2 inhibitors—canagliflozin, dapagliflozin, empagliflozin, and ertugliflozin—share a common mechanism of action but exhibit distinct pharmacokinetic profiles. These differences in absorption, distribution, metabolism, and excretion can influence their clinical application, particularly in specific patient populations such as those with renal or hepatic impairment. A comprehensive understanding of these pharmacokinetic nuances, supported by robust experimental data, is crucial for researchers in the field of diabetes and cardiovascular medicine, as well as for professionals involved in the development of the next generation of SGLT2 inhibitors. The standardized protocols provided in this guide offer a framework for the reliable and reproducible characterization of the pharmacokinetic properties of these and other novel therapeutic agents.
References
- ICH M12 on drug interaction studies - Scientific guideline - EMA - European Union. (2022, July 21). Retrieved from European Medicines Agency website: [Link]
- SGLT2 inhibitor - Wikipedia. (n.d.).
- Heise, T., et al. (2013). Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor. Clinical Therapeutics, 35(6), 844-861.
- SGLT2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (2022, July 29).
- Kasichayanula, S., et al. (2014). Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2. Clinical Pharmacokinetics, 53(1), 17-27.
- Terra, S. G., et al. (2017). Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor. Clinical Pharmacokinetics, 56(1
Validation of Luseogliflozin's beneficial effects on metabolic syndrome parameters
A Comparative Guide to Luseogliflozin's Efficacy on Metabolic Syndrome Parameters
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation of luseogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and its beneficial impact on the constellation of pathologies defining metabolic syndrome. Moving beyond simple glycemic control, we will objectively compare its performance against key alternatives, supported by clinical data, and provide detailed experimental protocols for validating these effects in a research setting.
Mechanism of Action: Beyond Glycosuria
Luseogliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2 in the proximal renal tubules. This prevents the reabsorption of filtered glucose, leading to its excretion in the urine (glycosuria). This insulin-independent mechanism not only lowers blood glucose but also contributes to caloric loss, aiding in weight reduction.
However, the benefits observed in metabolic syndrome extend beyond this primary pathway. Emerging evidence points to pleiotropic effects, including modulation of insulin sensitivity in peripheral tissues, reduction of oxidative stress, and anti-inflammatory properties. Furthermore, studies suggest luseogliflozin may induce beta-cell proliferation through humoral factors that act independently of the traditional insulin signaling pathway, potentially preserving pancreatic function.
Caption: Luseogliflozin's primary and pleiotropic mechanisms of action.
Comparative Efficacy Analysis
The validation of a therapeutic agent requires rigorous comparison. Here, we synthesize data from clinical trials comparing luseogliflozin to placebo and other first-line antidiabetic agents.
Luseogliflozin vs. Placebo
Pooled analyses of phase III clinical trials demonstrate luseogliflozin's robust superiority over placebo in improving key metabolic parameters over a 24-week period.
| Parameter | Luseogliflozin (Mean Change) | Placebo (Mean Change) | Significance | Reference |
| HbA1c | Significant Reduction (-1.78%) | Minimal Change | p<0.001 | |
| Body Weight | Significant Reduction (-1.32 kg) | Minimal Change | p<0.001 | |
| HOMA-IR | Significant Decrease | Minimal Change | Significant | |
| Systolic Blood Pressure | Significant Reduction (-5.3 mmHg at 1 yr) | Minimal Change | p=0.035 | |
| HDL Cholesterol | Significant Increase | Minimal Change | Significant | |
| Triglycerides | Significant Reduction (-13.89 mg/dL) | Minimal Change | Significant | |
| Alanine Aminotransferase (ALT) | Significant Reduction (-7.35 U/L) | Minimal Change | p<0.001 | |
| Uric Acid | Significant Reduction (-0.35 mg/dL) | Minimal Change | p<0.001 |
Luseogliflozin vs. Metformin
In patients with type 2 diabetes (T2DM) and non-alcoholic fatty liver disease (NAFLD), luseogliflozin has shown advantages over metformin, a standard first-line therapy.
| Parameter (6-Month Change) | Luseogliflozin Group | Metformin Group | Significance of Difference | Reference |
| Liver/Spleen Attenuation Ratio | Significant Increase | No Significant Change | p<0.01 | |
| Visceral Fat Area | Significant Reduction | No Significant Change | p<0.01 | |
| HbA1c | Significant Reduction | Significant Reduction | Greater in Luseogliflozin Group (p<0.05) | |
| Body Mass Index (BMI) | Significant Reduction | No Significant Change | p<0.01 |
Causality Insight: The superior effect of luseogliflozin on liver and visceral fat compared to metformin may be attributed to its distinct mechanism of inducing caloric loss through glycosuria, which directly impacts adipose tissue mass, independent of metformin's primary effects on hepatic glucose production and insulin sensitization.
Luseogliflozin vs. Sitagliptin (DPP-4 Inhibitor)
When compared with the DPP-4 inhibitor sitagliptin, the sequence of administration and the specific metabolic parameter being measured are crucial. In a 12-week monotherapy phase of a randomized trial, luseogliflozin demonstrated distinct advantages.
| Parameter (12-Week Monotherapy) | Luseogliflozin (LS Group) | Sitagliptin (SL Group) | Significance of Difference | Reference |
| HbA1c (Mean Change) | -2.94% | -1.81% | p<0.01 | |
| Body Weight (Mean Change) | -3.0 kg | +1.8 kg | p<0.01 | |
| HDL Cholesterol | Improved | No Change | Significant |
Expertise Insight: The more profound HbA1c reduction with luseogliflozin was observed in patients with a high baseline HbA1c (~10%), suggesting its insulin-independent mechanism is particularly effective in cases of severe hyperglycemia where beta-cell function may be compromised. The opposing effects on body weight highlight the fundamental mechanistic differences between the caloric-wasting action of SGLT2 inhibitors and the weight-neutral or slight weight-gain profile of DPP-4 inhibitors.
Experimental Validation Framework
Validating a compound's efficacy on metabolic syndrome requires a multi-faceted approach, from preclinical assessment to robust clinical trials. The following workflow illustrates a logical progression for such a validation program.
Caption: A logical workflow for validating a drug's metabolic effects.
Detailed Experimental Protocols
The following protocols are self-validating systems for quantifying key metabolic parameters.
Protocol 1: Assessment of Insulin Resistance (HOMA-IR)
The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is a widely used index calculated from fasting measurements.
-
Causality: This model assesses the balance between hepatic glucose output and pancreatic beta-cell function. Elevated fasting insulin required to maintain a given fasting glucose level indicates insulin resistance.
Methodology:
-
Patient Preparation: The subject must undergo an 8-10 hour overnight fast. Only water is permitted. This ensures that measurements reflect the basal homeostatic state.
-
Sample Collection: Collect a venous blood sample into a serum separator tube (SST).
-
Sample Processing: Allow the blood to clot for 30 minutes at room temperature. Centrifuge at 1500 x g for 15 minutes at 4°C. Separate the serum into a clean microcentrifuge tube. Store at -80°C if not analyzed immediately.
-
Biochemical Analysis:
-
Measure fasting plasma glucose (FPG) concentration using a standard automated glucose oxidase method.
-
Measure fasting serum insulin (FSI) concentration using a validated immunoassay (e.g., ELISA).
-
-
Calculation: Use the standardized formula. The divisor is a normalizing constant.
-
For US Units: HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)] / 405.
-
For SI Units: HOMA-IR = [Fasting Insulin (mU/L) x Fasting Glucose (mmol/L)] / 22.5.
-
-
Interpretation: A HOMA-IR value > 2.0 is generally indicative of insulin resistance, though specific cutoffs may vary.
Protocol 2: Quantification of Serum Lipid Profile
This protocol describes the standard enzymatic, colorimetric method for triglyceride determination.
-
Trustworthiness: This multi-step enzymatic reaction ensures high specificity for triglycerides. The final colorimetric product is stable and directly proportional to the analyte concentration, providing a reliable quantitative readout.
Methodology:
-
Patient Preparation: The subject must be fasting for 10-14 hours to clear chylomicrons from the blood.
-
Sample Collection & Processing: Use unhemolyzed serum collected as described in Protocol 1.
-
Reagent Preparation: Prepare a working reagent containing Lipoprotein Lipase (LPL), Glycerol Kinase (GK), Glycerol-3-Phosphate Oxidase (GPO), and Peroxidase (POD) in a suitable buffer.
-
Enzymatic Reaction (Trinder Reaction):
Safety Operating Guide
Navigating the Safe Handling of Luseogliflozin (Hydrate): A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. Luseogliflozin (hydrate), a potent and selective SGLT2 inhibitor, represents a significant advancement in the therapeutic landscape for type 2 diabetes mellitus. Its mechanism of action, which involves the inhibition of glucose reabsorption in the kidneys, underscores its pharmacological potency. While some safety data sheets (SDS) may classify Luseogliflozin (hydrate) as a non-hazardous substance, it is imperative that we, as laboratory professionals, adopt a proactive and rigorous approach to its handling, recognizing the potential for physiological effects even with low-level exposure.
This guide provides a comprehensive framework for the safe handling of Luseogliflozin (hydrate) in a research setting. It is designed to be a practical resource, offering essential, immediate safety and logistical information, including operational and disposal plans. By adhering to these protocols, we can ensure a safe working environment and maintain the integrity of our research.
Hazard Assessment and Risk Mitigation
While one Safety Data Sheet (SDS) for Luseogliflozin (hydrate) states that it is not a hazardous substance or mixture, another provides more detailed precautions, which should be prioritized to ensure a high standard of safety. The potent pharmacological activity of Luseogliflozin as an SGLT2 inhibitor warrants a cautious approach.
Key Hazard Considerations:
-
Inhalation: Avoid the formation of dust and aerosols.
-
Skin and Eye Contact: Direct contact should be avoided.
-
Ingestion: May be harmful if swallowed.
The following table summarizes the key safety information for Luseogliflozin (hydrate):
| Identifier | Information | Source |
| CAS Number | 1152425-66-5 | MedChemExpress SDS |
| Molecular Formula | C23H32O7S | MedChemExpress SDS |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS |
| First Aid: Eye Contact | Remove contact lenses, flush with large amounts of water, and call a physician. | MedChemExpress SDS |
| First Aid: Skin Contact | Rinse skin thoroughly with water, remove contaminated clothing, and call a physician. | MedChemExpress SDS |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, give CPR. Call a physician. | MedChemExpress SDS |
| First Aid: Ingestion | Wash out mouth with water, do NOT induce vomiting, and call a physician. | MedChemExpress SDS |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental to minimizing exposure to Luseogliflozin (hydrate). The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves.
-
Lab Coat: A lab coat should be worn at all times.
-
Coveralls: For larger quantities or procedures with a high risk of aerosolization, consider wearing impervious clothing.
-
-
Respiratory Protection: If engineering controls are insufficient or if dust formation is likely, use a full-face respirator with an appropriate particulate filter.
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Safe Handling and Operational Procedures
Adherence to proper handling procedures is critical to prevent accidental exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Handle Luseogliflozin (hydrate) in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have all necessary equipment and materials readily available to minimize movement and potential spills.
-
-
Weighing and Aliquoting:
-
Avoid dust formation during weighing. Use a balance with a draft shield.
-
If possible, use a solution of the compound to avoid handling the powder directly.
-
Use non-sparking tools.
-
-
During the Experiment:
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.
-
Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
Prevent the chemical from entering drains.
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of Luseogliflozin (hydrate) and contaminated materials is essential to protect the environment and public health.
Waste Stream Management:
-
Unused Compound:
-
Do not dispose of Luseogliflozin (hydrate) down the drain.
-
Follow the U.S. Food and Drug Administration (FDA) guidelines for disposing of "non-flush list" medicines.
-
Mix the compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed plastic bag.
-
Dispose of the sealed bag in the regular trash.
-
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with Luseogliflozin (hydrate), such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled waste container.
-
Dispose of these materials in accordance with your institution's hazardous waste disposal procedures.
-
The following diagram outlines the decision-making process for the disposal of Luseogliflozin (hydrate) and associated waste.
Caption: Luseogliflozin Disposal Workflow
By implementing these comprehensive safety and handling protocols, we can confidently work with Luseogliflozin (hydrate) while ensuring the well-being of our research teams and the environment.
References
- Pharmaceuticals and Medical Devices Agency. (2019, May 9). Revision of Precautions: Luseogliflozin hydrate.
- Sudo, K., Tachibana, K., Tsuchiya, K., & Tobe, K. (2015). Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent. Xenobiotica, 45(7), 634-645.
- Food and Drug Administration Philippines. (n.d.). Luseogliflozin (Luseco) 2.5 mg film-coated tablet.
- Pugliese, G., Penno, G., & Del Prato, S. (2020). An Overview of the Cardiorenal Protective Mechanisms of SGLT2 Inhibitors. International Journal of Molecular Sciences, 21(10), 3567.
- Diabetes Store. (n.d.). PPE.
- Sasaki, T., Seino, Y., Fukatsu, A., Ubukata, M., Sakai, S., & Samukawa, Y. (2014). Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial. Advances in Therapy, 31(11), 1198–1213.
- N/A. (2025, September 10). SGLT2 Inhibitors Precautions Guide.
- Inagaki, N., & Seino, Y. (2017). Sodium glucose co-transporter 2 inhibitor luseogliflozin in the management of type 2 diabetes: a drug safety evaluation. Expert Opinion on Drug Safety, 16(9), 1075–1082.
- Novo Nordisk. (n.d.). Product Disposal.
- National Institute for Occupational Safety and Health. (2004). NIOSH ALERT: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- U.S. Food and Drug Administration. (2015, December 4). FDA revises labels of SGLT2 inhibitors for diabetes to include warnings about too much acid in the blood and serious urinary tract infections.
- American College of Cardiology. (2020). Key Considerations in use of SGLT2 Inhibitors and GLP-1RAs for CV Risk Reduction in Patients with T2D.
- M
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
